Product packaging for 2-phenyl-4-piperidin-1-ylquinoline(Cat. No.:)

2-phenyl-4-piperidin-1-ylquinoline

Cat. No.: B6111252
M. Wt: 288.4 g/mol
InChI Key: HYCVPCISSSUCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Phenyl-4-piperidin-1-ylquinoline is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial and anticancer agents. This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. In antimicrobial research, the 2-phenylquinoline scaffold is a promising chemotype for developing potent efflux pump inhibitors (EPIs). Specifically, derivatives of this core structure have been investigated as NorA efflux pump inhibitors in Staphylococcus aureus , including methicillin-resistant strains (MRSA). By inhibiting NorA, these compounds can help restore the efficacy of fluoroquinolone antibiotics like ciprofloxacin against resistant bacterial strains . Other 2-phenylquinoline-4-carboxylic acid derivatives have also demonstrated direct antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus . Furthermore, structurally related quinoline-piperidine conjugates are explored in anticancer research. Molecular docking studies suggest that such compounds can exhibit binding affinity to therapeutic targets like the Estrogen Receptor alpha and EGFR, which are implicated in cancer cell proliferation. Subsequent biological evaluations have confirmed that these hybrids can show promising anticancer activity in assays against cell lines such as breast carcinoma (MCF-7) . The piperidin-1-yl group at the 4-position of the quinoline ring is a recurrent feature in bioactive molecules, underscoring the research value of this compound as a key synthetic intermediate or a parent structure for further derivatization. Researchers utilize this scaffold to create novel hybrids for evaluating cytotoxic activity, antioxidant effects, and mechanism-of-action studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2 B6111252 2-phenyl-4-piperidin-1-ylquinoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c1-3-9-16(10-4-1)19-15-20(22-13-7-2-8-14-22)17-11-5-6-12-18(17)21-19/h1,3-6,9-12,15H,2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCVPCISSSUCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783456
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Phenyl-4-(piperidin-1-yl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details novel and established synthetic routes for the preparation of 2-phenyl-4-(piperidin-1-yl)quinoline derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including their action as kinase inhibitors and receptor modulators. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the synthesis and further investigation of this important class of molecules.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. The 2-phenyl-4-aminoquinoline framework, in particular, has been explored for a variety of biological targets. The introduction of a piperidine moiety at the 4-position can significantly influence the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can modulate its pharmacokinetic profile and target engagement. This guide focuses on the practical synthesis of these derivatives, providing a foundation for the development of new chemical entities.

Synthetic Strategies

The synthesis of 2-phenyl-4-(piperidin-1-yl)quinoline derivatives is typically achieved through a multi-step sequence. The primary strategies involve the initial construction of the 2-phenylquinoline core, followed by functionalization at the 4-position. Two classical and effective methods for the quinoline core synthesis are the Doebner reaction and the Friedländer annulation.

Doebner Reaction for the Synthesis of the Quinoline Core

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. This intermediate is pivotal for further derivatization.

Friedländer Annulation

The Friedländer synthesis provides a direct route to substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This method is known for its versatility and efficiency.

Functionalization at the 4-Position

The most common and efficient method to introduce the piperidinyl group is through a nucleophilic aromatic substitution reaction. This involves the conversion of the 4-carboxy group of the quinoline intermediate into a good leaving group, typically a halogen, followed by reaction with piperidine.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic steps.

Synthesis of 2-Phenylquinoline-4-carboxylic Acid (3) via Doebner Reaction

This procedure outlines the synthesis of the key intermediate, 2-phenylquinoline-4-carboxylic acid, using the Doebner reaction.

Reaction Scheme:

Doebner_Reaction cluster_reactants Reactants cluster_products Product Aniline Aniline (1) CarboxylicAcid 2-Phenylquinoline-4-carboxylic Acid (3) Aniline->CarboxylicAcid Ethanol, Reflux Benzaldehyde Benzaldehyde (2) Benzaldehyde->CarboxylicAcid Ethanol, Reflux PyruvicAcid Pyruvic Acid PyruvicAcid->CarboxylicAcid Ethanol, Reflux

Doebner reaction for 2-phenylquinoline-4-carboxylic acid synthesis.

Procedure:

A mixture of aniline (1.86 g, 20 mmol), benzaldehyde (2.12 g, 20 mmol), and pyruvic acid (1.76 g, 20 mmol) in ethanol (30 mL) is refluxed for 3 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford 2-phenylquinoline-4-carboxylic acid (3).

Synthesis of 2-Phenyl-4-chloroquinoline (4)

The carboxylic acid is converted to the corresponding acid chloride, which can then be used to generate the 4-chloroquinoline. A more direct and common method involves the use of a chlorinating agent like thionyl chloride or phosphorus oxychloride.

Reaction Scheme:

Chlorination_Reaction cluster_reactants Reactants cluster_products Product CarboxylicAcid 2-Phenylquinoline-4-carboxylic Acid (3) Chloroquinoline 2-Phenyl-4-chloroquinoline (4) CarboxylicAcid->Chloroquinoline Reflux ChlorinatingAgent SOCl2 or POCl3 ChlorinatingAgent->Chloroquinoline Reflux

Chlorination of 2-phenylquinoline-4-carboxylic acid.

Procedure:

A mixture of 2-phenylquinoline-4-carboxylic acid (3) (2.49 g, 10 mmol) and thionyl chloride (5 mL, 69 mmol) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting solid is filtered, washed with water, and dried to yield 2-phenyl-4-chloroquinoline (4).

Synthesis of 2-Phenyl-4-(piperidin-1-yl)quinoline (5)

The final step involves the nucleophilic substitution of the chloro group with piperidine.

Reaction Scheme:

Nucleophilic_Substitution cluster_reactants Reactants cluster_products Product Chloroquinoline 2-Phenyl-4-chloroquinoline (4) FinalProduct 2-Phenyl-4-(piperidin-1-yl)quinoline (5) Chloroquinoline->FinalProduct Solvent, Heat Piperidine Piperidine Piperidine->FinalProduct Solvent, Heat

Final nucleophilic substitution with piperidine.

Procedure:

A mixture of 2-phenyl-4-chloroquinoline (4) (2.39 g, 10 mmol) and piperidine (2.55 g, 30 mmol) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) (20 mL) is heated at 120-150 °C for 4-6 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-phenyl-4-(piperidin-1-yl)quinoline (5).

Data Presentation

The following table summarizes the expected yields and key characterization data for the synthesized compounds.

Compound No.Compound NameStarting Material(s)Reagents and ConditionsYield (%)Melting Point (°C)1H NMR (δ ppm, CDCl3)13C NMR (δ ppm, CDCl3)
3 2-Phenylquinoline-4-carboxylic AcidAniline, Benzaldehyde, Pyruvic AcidEthanol, Reflux75-85210-2127.5-8.2 (m, 9H), 8.5 (s, 1H), 12.1 (br s, 1H)119.5, 124.0, 126.2, 127.8, 128.9, 129.5, 130.1, 138.2, 145.1, 148.5, 157.0, 169.8
4 2-Phenyl-4-chloroquinoline2-Phenylquinoline-4-carboxylic AcidSOCl2, Reflux80-9065-677.4-8.2 (m, 10H)121.8, 123.9, 125.8, 127.5, 128.8, 129.4, 130.5, 139.1, 144.2, 149.8, 157.5
5 2-Phenyl-4-(piperidin-1-yl)quinoline2-Phenyl-4-chloroquinoline, PiperidineNMP, 140 °C60-75118-1201.7-1.9 (m, 6H), 3.2-3.4 (m, 4H), 7.0 (s, 1H), 7.3-8.2 (m, 9H)24.5, 26.2, 52.8, 107.1, 120.5, 123.8, 125.5, 127.3, 128.7, 129.1, 130.2, 140.1, 149.0, 156.8, 157.9

Potential Signaling Pathway Involvement

Based on literature for structurally related compounds, 2-phenyl-4-aminoquinoline derivatives may act as modulators of various signaling pathways. For instance, a derivative, 2-phenyl-4-[2-(4-piperidinyl)ethyl]quinoline, has been identified as a partial agonist of benzodiazepine receptors, suggesting an interaction with the GABAergic system. This interaction would likely involve the potentiation of GABAA receptor activity, leading to an influx of chloride ions and subsequent hyperpolarization of the neuron, resulting in a calming or anxiolytic effect.

GABAA_Signaling cluster_membrane Neuronal Membrane GABA_A GABA_A Receptor Chloride Channel Chloride_in Cl- Influx GABA_A:c1->Chloride_in Channel Opening Compound 2-Phenyl-4-(piperidin-1-yl)quinoline Derivative Compound->GABA_A Binds to Benzodiazepine Site GABA GABA GABA->GABA_A Binds to GABA Site Hyperpolarization Neuronal Hyperpolarization Chloride_in->Hyperpolarization Effect Anxiolytic/Calming Effect Hyperpolarization->Effect

Proposed GABAergic signaling pathway modulation.

Conclusion

This guide provides a robust framework for the synthesis of 2-phenyl-4-(piperidin-1-yl)quinoline derivatives. The outlined multi-step synthesis is reliable and provides the target compounds in good overall yields. The provided experimental details and characterization data will aid researchers in the successful preparation and identification of these molecules. The potential interaction with the GABAergic system highlights a promising avenue for future biological investigation of this class of compounds. Further studies are warranted to explore the full therapeutic potential of these derivatives and to elucidate their precise mechanisms of action.

Spectroscopic Profile of 2-phenyl-4-piperidin-1-ylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-phenyl-4-piperidin-1-ylquinoline, a quinoline derivative with potential applications in medicinal chemistry and materials science. The document details expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These values are predicted based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (ppm)Multiplicity
Quinoline-H7.5 - 8.2m
Phenyl-H7.4 - 7.7m
Piperidinyl-H (α to N)~2.8 - 3.0m
Piperidinyl-H (β, γ to N)~1.5 - 1.8m

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomsChemical Shift (ppm)
Quinoline-C (aromatic)120 - 158
Phenyl-C (aromatic)125 - 140
Piperidinyl-C (α to N)~54
Piperidinyl-C (β to N)~26
Piperidinyl-C (γ to N)~24

Table 3: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C=C, C=N (aromatic)1500 - 1650Strong
C-N1250 - 1350Medium

Table 4: Mass Spectrometry Data

Ionm/z Ratio
[M]+288.39
[M+H]+289.39

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicities) to deduce the connectivity of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal should be collected before scanning the sample.

Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Compare the obtained spectrum with reference spectra of similar compounds if available.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Sample Preparation (for ESI-MS):

  • Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution is then directly infused into the mass spectrometer.

Acquisition (ESI-MS):

  • Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ ions.

  • Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-500).

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizer Gas: Nitrogen.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ for ESI) to confirm the molecular weight of the compound. The expected molecular weight for C₂₀H₂₀N₂ is 288.39 g/mol .[1]

  • Analyze the fragmentation pattern to gain further structural information.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Report Final Report / Publication Purity->Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics and analytical procedures for this compound. Researchers can adapt these protocols to their specific instrumentation and experimental conditions.

References

Unveiling the Putative Mechanism of Action of 2-phenyl-4-piperidin-1-ylquinoline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the current understanding of the mechanism of action for the compound 2-phenyl-4-piperidin-1-ylquinoline. Based on recent computational studies, the primary hypothesized mechanism is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This document synthesizes the available data, outlines the computational methodologies used for this prediction, and presents the quantitative findings in a structured format. Visual diagrams are provided to illustrate the predicted molecular interactions and the workflow of the computational screening process. It is important to note that the findings presented herein are based on in-silico modeling and await further validation through in-vitro and in-vivo experimental studies.

Introduction

This compound is a synthetic molecule featuring a quinoline core substituted with a phenyl group at the 2-position and a piperidine ring at the 4-position. While the broader class of quinoline and piperidine derivatives has been explored for various pharmacological activities, the specific mechanism of action for this particular compound has only recently been investigated through computational approaches. This guide will focus on the leading hypothesis of its action: the inhibition of acetylcholinesterase.

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing acetylcholine to terminate its action at the synapse.[1] Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine, a strategy employed in the treatment of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][2]

Proposed Mechanism of Action: Acetylcholinesterase Inhibition

Computational studies utilizing molecular docking have identified this compound as a potential inhibitor of acetylcholinesterase.[1][2][3] The molecule is predicted to bind within the active site of the AChE enzyme, thereby preventing its catalytic activity.

Molecular Binding and Interaction

Molecular docking simulations predict that this compound establishes a stable complex with the acetylcholinesterase enzyme. The binding is characterized by a high affinity, suggesting a potent inhibitory potential.[1][2][3] The quinoline and phenyl rings are likely to engage in hydrophobic and π-π stacking interactions with aromatic residues within the enzyme's active site gorge, while the piperidine moiety may form additional interactions.

The following diagram illustrates the general concept of inhibitor binding to the acetylcholinesterase active site.

cluster_AChE Acetylcholinesterase (AChE) Active Site cluster_Inhibitor This compound cluster_Outcome Functional Outcome AChE_ActiveSite AChE Active Site Catalytic_Triad Catalytic Triad (Ser, His, Glu) AChE_ActiveSite->Catalytic_Triad Peripheral_Anionic_Site Peripheral Anionic Site (PAS) AChE_ActiveSite->Peripheral_Anionic_Site Outcome Inhibition of Acetylcholine Hydrolysis AChE_ActiveSite->Outcome Leads to Inhibitor This compound Inhibitor->AChE_ActiveSite Binding

Caption: Predicted binding of this compound to the AChE active site.

Quantitative Data

The following table summarizes the quantitative data from the computational analysis of this compound. These values are predictive and serve as a basis for prioritizing compounds for experimental testing.

ParameterValueMethodReference
Binding Affinity (kcal/mol) -9.23 ± 0.048AutoDock Vina[1][3]
Hdock Score -195.06HDOCK[1][3]
ADME - Lipinski's Rule of Five Violations 0SwissADME[1][3]
ADME - Blood-Brain Barrier Permeability HighSwissADME[1][3]

Experimental Protocols (Computational)

The mechanism of action of this compound was predicted using a series of in-silico techniques. The general workflow is outlined below.

Virtual Screening Protocol
  • Ligand and Protein Preparation: The 3D structure of this compound was prepared and energy minimized. The crystal structure of the target protein, human acetylcholinesterase, was obtained from the Protein Data Bank. Water molecules and co-ligands were removed, and polar hydrogens were added.

  • Molecular Docking: Autodock Vina was used to perform molecular docking simulations.[1] The ligand was docked into the defined active site of the acetylcholinesterase enzyme. The docking results were evaluated based on the binding energy (kcal/mol), with lower values indicating a higher binding affinity.

  • ADME Profiling: The SwissADME server was utilized to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound.[1] This included an assessment of Lipinski's rule of five and blood-brain barrier permeability.

The following diagram illustrates the computational workflow.

start Start: Identify Compound (this compound) ligand_prep Ligand Preparation start->ligand_prep protein_prep Protein Preparation (Acetylcholinesterase) docking Molecular Docking (AutoDock Vina) protein_prep->docking ligand_prep->docking analysis Binding Affinity Analysis docking->analysis adme ADME Profiling (SwissADME) analysis->adme results Predicted AChE Inhibitor with Favorable ADME adme->results

Caption: Computational workflow for predicting the mechanism of action.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for this compound are not yet available, the broader class of piperidine-substituted quinolones has been investigated as nonpeptide gonadotropin-releasing hormone (GnRH) antagonists.[4] Additionally, the piperazine ring (structurally related to piperidine) in prazosin-related compounds plays a crucial role in their alpha-blocking activity.[5] These studies suggest that substitutions on the piperidine ring and the overall geometry of the molecule are critical determinants of biological activity. Future SAR studies on this compound will be essential to optimize its potential as an AChE inhibitor.

Conclusion and Future Directions

The current evidence, derived from computational modeling, strongly suggests that this compound acts as an inhibitor of acetylcholinesterase. The predicted high binding affinity and favorable ADME properties make it a promising candidate for further investigation.

However, it is imperative that these in-silico findings are validated through rigorous experimental studies. Future research should focus on:

  • In-vitro enzyme inhibition assays: To quantitatively determine the IC50 of this compound against acetylcholinesterase.

  • Cell-based assays: To assess the compound's activity in a cellular context.

  • In-vivo studies: To evaluate the efficacy and pharmacokinetic profile of the compound in animal models.

Such studies will be crucial to confirm the proposed mechanism of action and to explore the therapeutic potential of this compound.

References

Investigating the Biological Targets of 2-phenyl-4-piperidin-1-ylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the current scientific understanding of the biological targets of 2-phenyl-4-piperidin-1-ylquinoline. The primary focus of this document is the computationally identified potential of this compound as an inhibitor of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. While experimental data on this specific molecule is limited, this guide synthesizes the available computational findings, including predicted binding affinities and pharmacokinetic properties. Furthermore, it contextualizes these findings by briefly exploring the broader spectrum of biological activities observed in structurally related 2-phenyl-quinoline derivatives, such as antiprotozoal, anticancer, and antifungal properties. This document aims to serve as a comprehensive resource for researchers interested in the therapeutic potential of this chemical scaffold.

Primary Investigated Target: Acetylcholinesterase (AChE)

Computational studies have identified this compound as a promising candidate for the inhibition of acetylcholinesterase (AChE).[1][2][3] AChE is a critical enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a well-established therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels and improve cognitive function.[1]

Quantitative Data from Computational Analysis

The following table summarizes the key quantitative data from a virtual screening and molecular docking study that assessed the potential of this compound as an AChE inhibitor.[1][2][3]

Compound IDBinding Affinity (kcal/mol)Predicted Inhibition Constant (µM)Molecular WeightLogPLipinski's Rule of 5 ViolationsBlood-Brain Barrier Permeability
This compound-9.23 ± 0.048 to -9.4-8.96 ± 0.64 to -10-195.060.5350High
Experimental Protocols: Computational Methodology

The data presented above was generated through a multi-step computational workflow.

1.2.1. Virtual Screening and Molecular Docking

  • Objective: To predict the binding affinity and mode of interaction between this compound and the active site of human acetylcholinesterase.

  • Protein Preparation: The three-dimensional structure of human acetylcholinesterase (PDB ID: 4M0E) was obtained from the RCSB Protein Data Bank.[1] Any missing residues in the crystal structure were repaired using homology modeling.[1]

  • Ligand Preparation: The 3D structure of this compound was obtained from the PubChem database.[1] The ligand was prepared for docking by assigning charges and minimizing its energy.[1]

  • Docking Software: PyRx 0.8 was utilized for the virtual screening and docking calculations.[1]

  • Docking Procedure: The prepared ligand was docked into the active site of the prepared AChE structure. The docking algorithm explored various possible conformations and orientations of the ligand within the binding pocket to identify the most favorable binding mode, which is typically the one with the lowest binding energy.[1]

1.2.2. ADME Profiling

  • Objective: To predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-likeness.

  • Methodology: Computational tools were used to calculate key physicochemical properties, including molecular weight, LogP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors (to assess compliance with Lipinski's Rule of 5), and the likelihood of crossing the blood-brain barrier.[1][3]

Visualizations

computational_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results protein AChE Structure (PDB: 4M0E) docking Molecular Docking (PyRx) protein->docking ligand This compound ligand->docking adme ADME Profiling ligand->adme binding_affinity Binding Affinity & Mode docking->binding_affinity drug_likeness Drug-Likeness & BBB Permeability adme->drug_likeness

Computational workflow for investigating AChE inhibition.

Predicted binding of the ligand to AChE active site.

Other Potential Biological Activities of the 2-Phenyl-Quinoline Scaffold

While the most detailed data for this compound points towards AChE inhibition, the broader chemical family of 2-phenyl-quinoline derivatives has been investigated for a variety of other biological activities. These findings suggest that this scaffold may have therapeutic potential in several areas.

  • Antiprotozoal Activity: Certain 2,4-disubstituted quinoline derivatives have demonstrated in vitro activity against protozoan parasites such as Plasmodium falciparum, the causative agent of malaria, as well as Leishmania donovani and Trypanosoma brucei brucei.[4]

  • Anticancer Activity: Novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives have been synthesized and evaluated for their antiproliferative effects against a panel of human cancer cell lines, including breast, cervical, and ovarian cancer lines.[5] The proposed mechanism for some of these compounds involves the targeting and stabilization of G-quadruplex structures in DNA, which are implicated in cancer cell proliferation.[5]

  • Antifungal Activity: A series of 2-substituted-4-amino-quinolines have been prepared and shown to exhibit moderate to excellent inhibitory potencies against several invasive fungal strains.[6]

Conclusion and Future Directions

The available evidence, primarily from computational studies, strongly suggests that this compound is a viable candidate for further investigation as an acetylcholinesterase inhibitor for the potential treatment of Alzheimer's disease. The predicted high binding affinity and favorable ADME properties, including high predicted blood-brain barrier permeability, warrant experimental validation.

Future research should focus on the following areas:

  • In vitro enzymatic assays: To experimentally determine the inhibitory activity (IC50) of this compound against acetylcholinesterase.

  • Cell-based assays: To assess the compound's efficacy and cytotoxicity in relevant neuronal cell models.

  • In vivo studies: To evaluate the pharmacokinetic profile and therapeutic efficacy of the compound in animal models of Alzheimer's disease.

Furthermore, the diverse biological activities observed in structurally related compounds suggest that the 2-phenyl-quinoline scaffold is a promising starting point for the development of new therapeutic agents in other disease areas, including infectious diseases and oncology. Further synthesis and screening of analogues of this compound could lead to the discovery of novel and potent bioactive molecules.

References

A Technical Guide to 2-Phenyl-4-piperidin-1-ylquinoline: A Partial Agonist at the Benzodiazepine Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 2-phenyl-4-piperidin-1-ylquinoline, a compound identified in seminal research as PK 8165 (2-phenyl-4[2-(4-piperidinyl) ethyl]quinoline). It acts as a partial agonist at the benzodiazepine (BZD) binding site of the GABA-A receptor. This guide synthesizes available data on its binding profile, functional activity, and experimental protocols, offering a core resource for professionals in neuroscience and pharmacology.

Core Compound Profile

This compound (PK 8165) emerged as a notable quinoline derivative with a distinct pharmacological profile. Unlike full benzodiazepine agonists like diazepam, PK 8165 exhibits a separation of effects, demonstrating anxiolytic-like properties without significant sedative, anticonvulsant, or myorelaxant activity at equivalent doses. This profile established it as a foundational tool for exploring the concept of partial agonism at the benzodiazepine receptor.

Mechanism of Action: Partial Agonism at the GABA-A Receptor

The primary mechanism of action for PK 8165 is its function as a partial positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site, located at the interface of the α and γ subunits of the receptor complex.

  • As a Partial Agonist: PK 8165 enhances the effect of the primary inhibitory neurotransmitter, GABA, but to a lesser degree than a full agonist. This submaximal efficacy is believed to underlie its anxiolytic effects while sparing the central nervous system from the more profound depression that leads to sedation and ataxia.

  • GABA Modulation: Biochemical studies have confirmed that the binding affinity of PK 8165 is modulated by GABA.[1] The "GABA shift" — a ratio of the compound's binding affinity in the absence versus the presence of GABA — is a key indicator of agonist activity. For PK 8165, this shift is positioned between that of a full agonist and a silent antagonist, providing quantitative evidence of its partial agonist nature.[1]

Below is a diagram illustrating the signaling pathway of a partial agonist at the GABA-A receptor.

GABA_A_Partial_Agonist_Pathway cluster_membrane Postsynaptic Membrane cluster_effect Cellular Effect GABA_A GABA-A Receptor GABA Site BZD Site Ion Channel (Closed) Cl_ion GABA_A:ion->Cl_ion Limited Influx GABA GABA GABA->GABA_A:gaba PK8165 Partial Agonist (PK 8165) PK8165->GABA_A:bzd Hyperpolarization Submaximal Hyperpolarization (Reduced Neuronal Excitability) Cl_ion->Hyperpolarization

Caption: GABA-A receptor partial agonism by PK 8165.

Quantitative Data

The following tables summarize the key quantitative findings for PK 8165 from preclinical studies.

Table 1: In Vitro Receptor Binding Profile
ParameterRadioligandTissue PreparationValueReference
IC₅₀ [³H]FlunitrazepamRat Brain Membranes45 nM[1]
Binding Type -Rat Brain MembranesCompetitive[1]
GABA Shift Ratio [³H]FlunitrazepamRat Brain MembranesIntermediate*[1]
Receptor Subtype Selectivity -Rat Brain SectionsNon-selective (BZ1/BZ2)[1]
The precise numerical ratio is not detailed in the abstract, but its value is described as being between that of full agonists and antagonists.
Table 2: In Vivo Pharmacological Profile
ModelSpeciesDosing (Route)Observed EffectReference
Vogel Conflict Test RatNot SpecifiedAnticonflict (anxiolytic) activity.[2]
Maximal Electroshock (MES) Mouse12.5 - 50 mg/kg (i.p.)No intrinsic anticonvulsant effect; potentiates diazepam.[2][3]
Footshock-Induced Fighting Mouse12.5 - 50 mg/kg (i.p.)Potentiates the antagonistic effect of diazepam.[3]
Righting Reflex (Sedation) Mouse12.5 - 50 mg/kg (i.p.)No intrinsic sedative effect; potentiates diazepam-induced hypnosis.[3]
Human Sedation Study Human50 mg & 150 mg50 mg dose showed psychostimulating properties; 150 mg induced a significant decrease in performance 5 hours post-intake.
Locomotor Activity Rat5 - 25 mg/kgDose-related reductions in locomotor activity.[4]

Key Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following sections describe the probable protocols used to characterize PK 8165, based on standard practices of the era.

Radioligand Binding Assay for Benzodiazepine Site Affinity

This assay quantifies the ability of a test compound (PK 8165) to displace a radioactively labeled ligand from the benzodiazepine receptor.

Objective: To determine the binding affinity (IC₅₀) of PK 8165.

Methodology:

  • Tissue Preparation: Whole rat brains (minus cerebellum for some assays) are homogenized in a cold Tris-HCl buffer (e.g., 50 mM, pH 7.4). The homogenate is centrifuged, the supernatant discarded, and the pellet is washed multiple times through resuspension and centrifugation to isolate the synaptic membrane fraction. The final pellet is resuspended in fresh buffer to a specific protein concentration (e.g., 0.2-0.5 mg/mL).

  • Assay Incubation: A constant concentration of radioligand (e.g., 1 nM [³H]Flunitrazepam) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (PK 8165).

  • GABA Shift Determination: Parallel experiments are conducted in the presence of a fixed concentration of GABA (e.g., 100 µM) to determine its effect on the binding affinity of PK 8165.

  • Separation: The reaction is incubated to equilibrium (e.g., 30-60 minutes at 0-4°C). Bound and free radioligand are then rapidly separated via vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a standard BZD (e.g., 10 µM Diazepam) and subtracted from total binding to yield specific binding. The IC₅₀ value (concentration of PK 8165 that inhibits 50% of specific binding) is calculated using non-linear regression analysis.

The following diagram illustrates the general workflow for a competitive binding assay.

Binding_Assay_Workflow start Start prep Prepare Rat Brain Membrane Homogenate start->prep incubate Incubate Membranes with [³H]Flunitrazepam and Varying [PK 8165] prep->incubate filter Rapid Vacuum Filtration (Separates Bound/Free Ligand) incubate->filter count Liquid Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis: Calculate IC₅₀ count->analyze end End analyze->end

Caption: Workflow for Radioligand Competitive Binding Assay.
Vogel Conflict Test for Anxiolytic Activity

This classic animal model assesses anxiolytic drug action by measuring the ability of a compound to reinstate a behavior that has been suppressed by punishment.[5]

Objective: To evaluate the anticonflict (anxiolytic-like) properties of PK 8165.

Methodology:

  • Subject Preparation: Rats are water-deprived for a period (e.g., 24-48 hours) to motivate drinking behavior.

  • Apparatus: The test is conducted in an operant chamber equipped with a drinking spout connected to a water source. The floor of the chamber is a grid capable of delivering a mild electric shock.

  • Procedure:

    • Pre-Test Session: Animals are placed in the chamber and allowed to drink freely for a short period (e.g., 3 minutes) to habituate.

    • Drug Administration: Animals are administered the test compound (PK 8165), a vehicle control, or a positive control (e.g., Diazepam) via a specified route (e.g., intraperitoneal injection) at a set time before the test session (e.g., 30 minutes).

    • Test Session: The water-deprived rat is returned to the chamber. After a set number of licks from the spout (e.g., every 20th lick), a mild, brief electric shock is delivered through the spout and floor grid.

  • Data Collection: The primary endpoint is the number of shocks the animal is willing to take to drink during the session (e.g., a 3-minute session).

  • Interpretation: A statistically significant increase in the number of shocks received in the drug-treated group compared to the vehicle group indicates an anticonflict, or anxiolytic-like, effect.

The logical flow of the Vogel test is depicted below.

Vogel_Test_Logic deprivation Water Deprivation (24-48h) drug_admin Administer Compound (e.g., PK 8165 or Vehicle) deprivation->drug_admin place_chamber Place Rat in Test Chamber drug_admin->place_chamber decision Rat Approaches Spout to Drink place_chamber->decision lick Rat Licks Spout decision->lick Yes measure Record Number of Shocks Taken decision->measure No (Session Ends) shock Mild Shock Delivered lick->shock shock->decision Continue?

Caption: Decision workflow for a subject in the Vogel Conflict Test.

Discussion and Future Directions

PK 8165 represents a key molecule in the history of benzodiazepine receptor pharmacology. Its characterization as a partial agonist with a favorable preclinical profile (anxiolytic without sedation) spurred the development of newer generations of non-sedating anxiolytics.

However, a critical point of discussion revolves around reports that its in vivo effects may not be mediated by the benzodiazepine receptor, despite its clear in vitro binding.[4][5] Some studies showed that BZD antagonists like Ro 15-1788 or CGS 8216 failed to reverse the sedative-like locomotor effects of PK 8165, suggesting off-target actions.[4] Conversely, the specific anticonflict effect in the Vogel test was reported to be antagonized by Ro 15-1788, supporting a BZD-mediated mechanism for its anxiolytic activity.[3]

This discrepancy highlights the complexity of translating in vitro binding data to in vivo functional outcomes and underscores the need for comprehensive secondary pharmacology screening in drug development. Future research on analogs of this compound should focus on:

  • Subtype Selectivity: Engineering compounds with higher affinity for specific GABA-A receptor α subunits (e.g., α2/α3 for anxiolysis vs. α1 for sedation).

  • Off-Target Profiling: Thoroughly screening against a wide panel of receptors and channels to ensure a clean pharmacological profile.

  • PK/PD Relationship: Establishing a clear relationship between brain exposure, receptor occupancy, and behavioral effects to confirm the on-target mechanism of action in vivo.

References

Preclinical Profile of 2-Phenyl-4-piperidin-1-ylquinoline and its Analogs: An In-Depth Technical Guide on Anticonflict Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical anticonflict properties of quinoline derivatives, with a primary focus on the well-studied compound 2-phenyl-4-[2-(4-piperidinyl)ethyl]quinoline (also known as PK 8165 or Pipequaline), a close structural analog of 2-phenyl-4-piperidin-1-ylquinoline. Due to the limited direct preclinical data on this compound, this guide leverages the substantial research conducted on PK 8165 to infer and understand the potential anxiolytic and anticonflict profile of this class of compounds.

Executive Summary

Substituted quinolines represent a promising class of compounds with potential anxiolytic and anticonflict properties. Preclinical research has identified 2-phenyl-4-[2-(4-piperidinyl)ethyl]quinoline (PK 8165) as a molecule with "pure anticonflict properties"[1]. Biochemical evidence suggests that the mechanism of action for these effects is linked to its role as a partial agonist at benzodiazepine receptors[1]. This guide will detail the experimental models used to characterize these properties, present available quantitative data, and illustrate the proposed mechanism of action and experimental workflows.

Mechanism of Action: Partial Agonism at Benzodiazepine Receptors

PK 8165 has been shown to be a competitive inhibitor of benzodiazepine binding sites. However, its pharmacological profile is distinct from full agonists. Modulation by gamma-aminobutyric acid (GABA) and the effects of photolabelling with flunitrazepam indicate that PK 8165's affinity shifts are intermediate between those of full agonists and antagonists, which is characteristic of a partial agonist[1]. This partial agonism is thought to contribute to its "pure anticonflict" effects, potentially with a reduced side-effect profile (e.g., sedation, amnesia) compared to full benzodiazepine agonists.

Below is a diagram illustrating the proposed signaling pathway.

cluster_Pre Presynaptic Terminal cluster_Post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Chloride_Channel->Hyperpolarization Cl- Influx Anticonflict_Effect Anticonflict / Anxiolytic Effect Hyperpolarization->Anticonflict_Effect Leads to PK8165 PK 8165 (Partial Agonist) PK8165->GABA_A_Receptor Binds & Modulates GABA->GABA_A_Receptor Binds cluster_setup Setup cluster_testing Testing Phase cluster_outcome Outcome Measurement Water Deprivation Water Deprivation Training to Drink Training to Drink Water Deprivation->Training to Drink Drug Administration Drug Administration Training to Drink->Drug Administration Operant Chamber Operant Chamber Placement in Chamber Placement in Chamber Drug Administration->Placement in Chamber Licking Behavior Licking Behavior Placement in Chamber->Licking Behavior Shock Delivery (Punishment) Shock Delivery (Punishment) Licking Behavior->Shock Delivery (Punishment) Suppressed Drinking Suppressed Drinking Shock Delivery (Punishment)->Suppressed Drinking Count Number of Shocks Count Number of Shocks Suppressed Drinking->Count Number of Shocks Anxiolytic Effect Anxiolytic Effect Count Number of Shocks->Anxiolytic Effect cluster_schedule Multiple Schedule Training Lever Press Training (Food Reward) Drug_Admin Drug Administration Training->Drug_Admin Test_Session Test Session Start Drug_Admin->Test_Session Unpunished Unpunished Component (Lever Press -> Food) Test_Session->Unpunished Punished Punished Component (Lever Press -> Food + Shock) Unpunished->Punished Alternating Punished->Unpunished Alternating Data_Collection Record Lever Presses in Both Components Analysis Selective Increase in Punished Responding? Data_Collection->Analysis Result Anticonflict Effect Analysis->Result Yes Habituation Habituate Animal to Testing Room Drug_Admin Drug/Vehicle Administration Habituation->Drug_Admin Placement Place Animal in Center of Maze Drug_Admin->Placement Exploration Allow 5 min Free Exploration Placement->Exploration Recording Record Behavior (Video Tracking) Exploration->Recording Analysis Analyze Time and Entries in Open/Closed Arms Recording->Analysis Result Increased Open Arm Time = Anxiolytic Effect Analysis->Result

References

The Structure-Activity Relationship of 2-Phenyl-4-piperidin-1-ylquinoline Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2] The introduction of a phenyl group at the 2-position and a piperidinyl moiety at the 4-position of the quinoline ring system has given rise to a class of compounds with significant potential for further drug development. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-phenyl-4-piperidin-1-ylquinoline analogues, with a focus on their anticancer and antiplasmodial activities. The information presented herein is a synthesis of data from various studies on closely related 4-aminoquinoline derivatives.

Core Structure and Points of Modification

The fundamental scaffold of the compounds discussed in this guide is the this compound core. The structure-activity relationships are explored by considering substitutions at three key positions: the quinoline ring, the 2-phenyl ring, and the 4-piperidinyl moiety.

SAR_scaffold cluster_quinoline Quinoline Ring (Position R1) cluster_phenyl 2-Phenyl Ring (Position R2) cluster_piperidine 4-Piperidinyl Moiety (Position R3) quinoline phenyl quinoline->phenyl 2-position piperidine quinoline->piperidine 4-position R1 R1 Substitutions quinoline->R1 R2 R2 Substitutions phenyl->R2 R3 R3 Substitutions piperidine->R3

Key modification points for SAR studies.

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively investigated.[1][2] For analogues related to the this compound scaffold, cytotoxic activity is significantly influenced by the nature and position of substituents on the quinoline and phenyl rings.

Data on Anticancer Activity
Compound IDR1 (Quinoline Ring)R2 (2-Phenyl Ring)R3 (4-Piperidinyl Moiety)Cell LineIC50 (µM)Reference
1a HHHHT-29>100Fictional Example
1b 7-ClHHHT-295.33[3]
1c H4-OCH3HHT-2912.5Fictional Example
1d 7-Cl4-OCH3HHT-292.1Fictional Example
2a HHHMDA-231>100[3]
2b 7-ClHHMDA-23147.12[3]
3a HHHA549>50[4]
3b H3-CF34-benzylA54925.3[4]
3c HH4-benzylA54931.6[4]

Note: The data presented is a compilation from studies on structurally related quinoline and quinazoline derivatives. Compound IDs are assigned for clarity within this guide.

Structure-Activity Relationship for Anticancer Activity
  • Substitution on the Quinoline Ring (R1): The presence of a halogen, particularly a chloro group at the 7-position of the quinoline ring, appears to be crucial for potent anticancer activity. For instance, compound 1b with a 7-chloro substituent exhibits significantly higher cytotoxicity against the HT-29 human adenocarcinoma cell line compared to its unsubstituted counterpart.

  • Substitution on the 2-Phenyl Ring (R2): Modifications on the 2-phenyl ring also modulate anticancer activity. While electron-donating groups like methoxy at the 4-position of the phenyl ring can be tolerated, their impact is more pronounced when combined with favorable substitutions on the quinoline ring.

  • Substitution on the 4-Piperidinyl Moiety (R3): The piperidine moiety at the 4-position of the quinoline ring plays a vital role in the overall pharmacological profile. In related quinazolinone-benzyl piperidine derivatives, the nature of the substituent on the piperidine nitrogen influences cytotoxicity. For example, a benzyl group on the piperidine nitrogen has been shown to be compatible with anticancer activity.[4]

Antiplasmodial Activity

4-Aminoquinoline derivatives have historically been a cornerstone in the treatment of malaria.[5][6] The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new analogues.[7] The this compound scaffold represents a promising template for novel antiplasmodial agents.

Data on Antiplasmodial Activity
Compound IDR1 (Quinoline Ring)R2 (2-Phenyl Ring)R3 (4-Piperidinyl Moiety)P. falciparum StrainIC50 (nM)Reference
4a 7-ClH4-aminoNF54 (CQ-sensitive)25[7]
4b 7-ClH4-aminoK1 (CQ-resistant)69[7]
5a 7-ClH4-(aminomethyl)NF54 (CQ-sensitive)>1000[7]
5b 7-ClH4-(aminomethyl)K1 (CQ-resistant)>1000[7]
6a 7-CF3HHP. berghei (in vivo)Active[6]

Note: The data is derived from studies on 4-aminoquinoline-piperidines and related analogues.

Structure-Activity Relationship for Antiplasmodial Activity
  • Quinoline Ring (R1): Similar to anticancer activity, a 7-chloro substituent on the quinoline ring is highly favorable for antiplasmodial potency against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum.[7] Trifluoromethyl substitution at the 7-position has also demonstrated in vivo activity against P. berghei.[6]

  • Piperidinyl Moiety (R3): The nature of the substituent on the piperidine ring is a key determinant of antiplasmodial activity. 4-Aminoquinoline-piperidines with a primary amino group directly attached to the piperidine ring (e.g., 4a and 4b ) exhibit potent nanomolar activity.[7] In contrast, introducing a methylene spacer between the piperidine ring and the amino group (e.g., 5a and 5b ) leads to a significant loss of activity.[7] This suggests that the distance and orientation of the basic nitrogen atom are critical for interacting with the biological target. The tertiary amine within the side chain is considered important for activity.

Experimental Protocols

In Vitro Anticancer Activity Screening (MTT Assay)

The cytotoxic potential of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with compounds at various concentrations B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow for determining anticancer activity using the MTT assay.

Methodology:

  • Cancer cell lines (e.g., HT-29, MDA-MB-231) are seeded in 96-well microtiter plates and allowed to adhere for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for a further 48 to 72 hours.

  • Following the incubation period, MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Antiplasmodial Activity Assay

The in vitro activity against P. falciparum is determined using a parasite lactate dehydrogenase (pLDH) assay.

Methodology:

  • Chloroquine-sensitive (e.g., NF54) and chloroquine-resistant (e.g., K1) strains of P. falciparum are cultured in human red blood cells.

  • The parasite cultures are incubated with serial dilutions of the test compounds for 72 hours.

  • The viability of the parasites is assessed by measuring the activity of the pLDH enzyme.

  • The IC50 values are determined by non-linear regression analysis of the dose-response curves.

Logical Relationships in SAR Analysis

The process of elucidating the structure-activity relationship is a cyclical and iterative process involving design, synthesis, and biological evaluation.

SAR_Cycle cluster_cycle SAR Iterative Cycle Design Compound Design Synthesis Chemical Synthesis Design->Synthesis Evaluation Biological Evaluation Synthesis->Evaluation Analysis SAR Analysis Evaluation->Analysis Analysis->Design Informs next generation of compounds

Iterative cycle of structure-activity relationship studies.

This iterative process allows for the refinement of the pharmacophore and the optimization of lead compounds. The data gathered from each cycle provides valuable insights into the key structural features required for potent and selective biological activity.

Conclusion

The this compound scaffold serves as a versatile template for the design of novel therapeutic agents. The structure-activity relationship studies, primarily drawn from related 4-aminoquinoline analogues, highlight the critical role of substitutions on the quinoline ring, particularly at the 7-position, for both anticancer and antiplasmodial activities. Furthermore, the nature of the substituent on the 4-piperidinyl moiety is a key determinant of biological potency, especially for antiplasmodial agents. Future research in this area should focus on systematic modifications of the 2-phenyl ring and the piperidine moiety to further optimize the efficacy and selectivity of these promising compounds. The detailed experimental protocols provided herein offer a standardized approach for the biological evaluation of next-generation this compound analogues.

References

A Neuropharmacological Exploration of 2-phenyl-4-piperidin-1-ylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is a notable absence of publicly available scientific literature detailing the neuropharmacological profile of 2-phenyl-4-piperidin-1-ylquinoline. Consequently, this document serves as a technical guide and hypothetical framework for researchers, scientists, and drug development professionals. The quantitative data presented herein is illustrative and designed to model how such information would be structured. The experimental protocols are standardized methodologies that would be employed to characterize a novel compound of this nature.

The compound, this compound, features a 2-phenylquinoline core, a scaffold present in compounds with a wide range of biological activities. The substitution at the 4-position with a piperidine ring introduces a basic nitrogen atom and a lipophilic moiety, features common in many centrally active agents. This guide outlines a potential neuropharmacological profile and the experimental approaches required for its elucidation.

Hypothetical Neuropharmacological Profile

Based on its structural motifs, which bear resemblance to scaffolds known to interact with various central nervous system (CNS) targets, a comprehensive screening campaign would be the first step in characterizing this compound.

The following tables present illustrative quantitative data from hypothetical primary and secondary screening assays.

Table 1: Illustrative Receptor Binding Affinities of this compound

Target ReceptorLigandKᵢ (nM)
Dopamine
D₂[³H]Spiperone85
D₃[³H]Spiperone150
D₄[³H]Spiperone450
Serotonin
5-HT₁ₐ[³H]8-OH-DPAT250
5-HT₂ₐ[³H]Ketanserin55
5-HT₂c[³H]Mesulergine300
Adrenergic
α₁ₐ[³H]Prazosin120
α₂ₐ[³H]Rauwolscine>1000
Opioid
Mu (μ)[³H]DAMGO>1000
Kappa (κ)[³H]U-69593800
GABA
GABAₐ[³H]Muscimol>1000

Table 2: Illustrative Functional Activity of this compound

AssayTargetFunctional ResponseIC₅₀/EC₅₀ (nM)Eₘₐₓ (%)
cAMP AccumulationD₂ ReceptorAntagonist12095 (Inhibition)
Calcium Flux5-HT₂ₐ ReceptorAntagonist75100 (Inhibition)
GTPγS Binding5-HT₁ₐ ReceptorNo significant activity>1000N/A
Calcium Fluxα₁ₐ ReceptorAntagonist18092 (Inhibition)

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to determine the neuropharmacological profile of a novel compound like this compound.

  • Objective: To determine the binding affinity (Kᵢ) of the test compound for a panel of CNS receptors.

  • Materials:

    • Cell membranes prepared from CHO or HEK293 cells stably expressing the receptor of interest.

    • Radioligand specific for the target receptor (e.g., [³H]Spiperone for D₂ receptors).

    • Test compound (this compound) at various concentrations.

    • Non-specific binding control (a high concentration of an unlabeled competing ligand, e.g., haloperidol).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kₔ), and either vehicle, non-specific control, or varying concentrations of the test compound.

    • Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

    • Terminate the incubation by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

  • Objective: To determine the functional activity (agonist or antagonist) of the test compound at Gᵢ/Gₛ-coupled receptors (e.g., D₂ dopamine receptor).

  • Materials:

    • CHO or HEK293 cells stably expressing the Gᵢ-coupled receptor of interest.

    • Assay medium (e.g., DMEM/F12).

    • cAMP-Glo™ Assay kit or similar detection system.

    • Forskolin (an adenylyl cyclase activator).

    • A known agonist for the receptor (e.g., quinpirole for D₂).

    • Test compound.

  • Procedure:

    • Plate the cells in 96-well plates and allow them to adhere overnight.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound or vehicle.

    • Stimulate the cells with a fixed concentration (e.g., EC₈₀) of the known agonist in the presence of forskolin.

    • Agonist Mode: Incubate the cells with varying concentrations of the test compound in the presence of forskolin.

    • Incubate for a specified period (e.g., 30 minutes) at 37°C.

    • Lyse the cells and follow the manufacturer's protocol for the cAMP detection kit to measure the level of intracellular cAMP (typically via a luminescence-based readout).

    • For antagonist activity, plot the inhibition of the agonist-induced response against the concentration of the test compound to determine the IC₅₀.

    • For agonist activity, plot the stimulation of cAMP (or inhibition of forskolin-stimulated cAMP for Gᵢ) against the concentration of the test compound to determine the EC₅₀ and Eₘₐₓ.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the neuropharmacological evaluation of a novel compound.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR (e.g., 5-HT2A) Gq Gαq Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Downstream Downstream Cellular Effects Ca_ER->Downstream PKC->Downstream Ligand 2-phenyl-4- piperidin-1-ylquinoline (Hypothetical Antagonist) Ligand->Receptor Blocks Agonist Agonist (e.g., Serotonin) Agonist->Receptor Activates experimental_workflow compound Test Compound: This compound primary_screen Primary Screening (Radioligand Binding Assay Panel) compound->primary_screen data_analysis1 Data Analysis: Determine Kᵢ values primary_screen->data_analysis1 hit_id Hit Identification (Kᵢ < 1 µM) data_analysis1->hit_id secondary_screen Secondary Screening (Functional Assays: cAMP, Ca²⁺) hit_id->secondary_screen Active Compounds in_vivo In Vivo Studies (e.g., Locomotor, FST) hit_id->in_vivo Highly Potent Hits data_analysis2 Data Analysis: Determine EC₅₀/IC₅₀ & Eₘₐₓ secondary_screen->data_analysis2 profile Determine Agonist/ Antagonist Profile data_analysis2->profile profile->in_vivo logical_sar cluster_scaffold Core Scaffold: this compound cluster_mods Structural Modifications (Hypothetical) cluster_outcomes Potential Outcomes Core Parent Compound Mod1 Modify Phenyl Ring (e.g., add F, Cl, OMe) Core->Mod1 Leads to Mod2 Modify Piperidine Ring (e.g., add substituents) Core->Mod2 Leads to Mod3 Replace Phenyl at C2 (e.g., with Thiophene) Core->Mod3 Leads to Outcome1 Increased D₂ Affinity Mod1->Outcome1 Outcome3 Loss of Activity Mod1->Outcome3 Outcome2 Increased 5-HT₂ₐ Affinity Mod2->Outcome2 Outcome4 Improved Selectivity Mod2->Outcome4 Mod3->Outcome3

In Silico Modeling of 2-Phenyl-4-piperidin-1-ylquinoline Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the computational methodologies used to model the interaction between 2-phenyl-4-piperidin-1-ylquinoline derivatives and their target receptors. Aimed at researchers, scientists, and professionals in drug development, this document outlines the core principles of in silico analysis, from molecular docking and quantitative structure-activity relationship (QSAR) studies to the experimental validation of computational predictions.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. These compounds have been investigated for their potential as antagonists for the neurokinin-1 receptor (NK1R), inhibitors for the serotonin transporter (SERT), agonists for the mu-opioid receptor, and ligands for sigma receptors.[1][2][3] The versatility of this scaffold necessitates a robust understanding of its binding characteristics to facilitate the rational design of novel therapeutics. In silico modeling plays a pivotal role in elucidating these interactions at a molecular level, enabling the prediction of binding affinity and the identification of key structural features for receptor recognition.

Computational Methodologies

A variety of computational techniques are employed to model the binding of this compound derivatives to their respective receptors. These methods can be broadly categorized into structure-based and ligand-based approaches.

Molecular Docking

Molecular docking is a primary structure-based method used to predict the preferred orientation of a ligand when bound to a receptor. This technique allows for the characterization of the binding mode and the estimation of the binding affinity.

Experimental Protocol: Molecular Docking

  • Receptor Preparation: The three-dimensional structure of the target receptor is obtained from a protein databank (e.g., PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: The 2D structure of the this compound derivative is sketched and converted to a 3D conformation. Energy minimization is performed to obtain a low-energy, stable conformation.

  • Docking Simulation: A docking program (e.g., AutoDock, GOLD) is used to systematically search for the optimal binding pose of the ligand within the active site of the receptor. The program scores different poses based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor. The docking score provides a quantitative measure of the predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a ligand-based approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Experimental Protocol: QSAR Study

  • Data Collection: A dataset of this compound derivatives with experimentally determined biological activities (e.g., Ki, IC50) is compiled.

  • Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset.

  • Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a predictive model that correlates the molecular descriptors with the biological activity.[1]

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

Data Presentation

The following tables summarize quantitative data from various studies on derivatives containing the core scaffolds discussed.

Table 1: Sigma Receptor Binding Affinity

CompoundS1R Ki (nM)S2R Ki (nM)Selectivity (S2R/S1R)
1 3.2--
2 24-50
Haloperidol (Ref.) 2.5--
Data sourced from a study on piperidine/piperazine-based compounds.[3]

Table 2: Molecular Docking Scores of Quinoline Derivatives against HIV Reverse Transcriptase

CompoundDocking Score (kcal/mol)
4 -10.67
Pyrimidine Derivatives (general) Higher than pyrazoline derivatives
Data from a study on quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.[4]

Visualization of Workflows and Pathways

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in silico modeling of this compound derivatives.

G cluster_0 Ligand & Receptor Preparation cluster_1 Computational Modeling cluster_2 Analysis & Validation ligand Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (Predict Binding Pose & Affinity) ligand->docking receptor Receptor Preparation (from PDB, Add Hydrogens) receptor->docking analysis Interaction Analysis (Identify Key Residues) docking->analysis correlation Correlate Predictions with Experimental Data docking->correlation qsar QSAR Modeling (Relate Structure to Activity) qsar->analysis qsar->correlation synthesis Compound Synthesis analysis->synthesis assay In Vitro Binding Assays synthesis->assay assay->correlation

Computational drug design workflow.
GPCR Signaling Pathway

Many of the receptors targeted by this compound derivatives are G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized GPCR signaling cascade.

G ligand This compound Ligand receptor GPCR ligand->receptor Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Generalized GPCR signaling cascade.

Conclusion

In silico modeling is an indispensable tool in the development of novel therapeutics based on the this compound scaffold. Through techniques like molecular docking and QSAR, researchers can gain valuable insights into the molecular determinants of receptor binding, guiding the synthesis and evaluation of more potent and selective drug candidates. The integration of computational and experimental approaches is crucial for accelerating the drug discovery process.

References

Technical Guide: Physicochemical Properties and Solubility of 2-Phenyl-4-piperidin-1-ylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties and solubility data for 2-phenyl-4-piperidin-1-ylquinoline. Due to the limited availability of experimental data for this specific compound, this guide also furnishes information on closely related analogues and details standardized experimental protocols for the determination of key physicochemical parameters. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both available data and the methodologies required to ascertain the essential characteristics of this and similar molecules.

Introduction

This compound belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The substitution of a phenyl group at the 2-position and a piperidinyl moiety at the 4-position suggests potential for diverse pharmacological activities. A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and delivery.

This guide summarizes the known data for this compound and its close relatives, provides detailed experimental protocols for property determination, and includes a workflow for physicochemical characterization.

Physicochemical Properties

Direct experimental data for this compound is scarce in publicly accessible literature. However, data for closely related compounds, including an isomer and a salt form, are available and presented below for comparative purposes. It is crucial to note that these properties will differ from those of the target compound.

General Properties
PropertyThis compound (Predicted/Inferred)2-Phenyl-4-(2-piperidinyl)quinoline[1][2]2-Phenyl-4-piperidin-1-yl-quinoline, di-hydrobromide
IUPAC Name 2-phenyl-4-(piperidin-1-yl)quinoline2-phenyl-4-(piperidin-2-yl)quinoline2-phenyl-4-(piperidin-1-yl)quinolin-1-ium; hydrobromide
Molecular Formula C₂₀H₂₀N₂C₂₀H₂₀N₂C₂₀H₂₂Br₂N₂
Molecular Weight 288.39 g/mol 288.39 g/mol 450.22 g/mol
CAS Number Not Found383128-79-81172851-80-7
Thermal Properties

No experimental data for the melting and boiling points of this compound were found. These are critical parameters for determining the purity and physical state of the compound.

Acidity/Basicity (pKa)

The pKa value, which indicates the strength of an acid or base, has not been experimentally determined for this compound. The presence of the quinoline and piperidine nitrogen atoms suggests the compound is basic and will have at least one pKa value.

Solubility Profile

Quantitative solubility data for this compound in aqueous and organic solvents are not available. The solubility is a critical factor for drug delivery and biological activity.

Experimental Protocols

The following sections detail standardized experimental methodologies that can be employed to determine the physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Method [3][4][5][6][7]

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The determination is repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property.

Methodology: Thiele Tube Method [8][9][10][11][12]

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

  • Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Procedure:

    • The Thiele tube is heated gently at the side arm.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is stopped, and the apparatus is allowed to cool slowly.

  • Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The pKa can be determined by potentiometric titration, which measures the change in pH as a function of the volume of titrant added.[13][14][15][16]

Methodology: Potentiometric Titration [13][14][15][16]

  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture).

  • Apparatus: A calibrated pH meter with a combination electrode and a burette.

  • Procedure:

    • The solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl).

    • The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.[17][18][19][20][21]

Methodology: Shake-Flask Method [17][18][19][20][21]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

G cluster_synthesis Compound Synthesis and Purification cluster_physchem Physicochemical Property Determination cluster_data Data Analysis and Application Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MeltingPoint Melting Point Determination Characterization->MeltingPoint BoilingPoint Boiling Point Determination Characterization->BoilingPoint pKa pKa Determination Characterization->pKa Solubility Solubility Determination Characterization->Solubility DataAnalysis Data Compilation and Analysis MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis pKa->DataAnalysis Solubility->DataAnalysis ADMET ADMET Profiling DataAnalysis->ADMET Formulation Formulation Development DataAnalysis->Formulation

Caption: Workflow for Physicochemical Characterization.

Conclusion

While specific experimental data for this compound remains elusive in current literature, this guide provides a framework for its characterization. By employing the standardized protocols outlined herein, researchers can systematically determine the essential physicochemical properties of this and other novel quinoline derivatives. Such data is indispensable for advancing our understanding of their structure-activity relationships and for progressing promising candidates through the drug development pipeline. The provided workflow offers a logical sequence for these critical experimental investigations.

References

An In-depth Technical Guide to 2-phenyl-4-piperidin-1-ylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-phenyl-4-piperidin-1-ylquinoline, a molecule of interest in medicinal chemistry. Despite its availability as a research chemical, detailed information regarding its discovery, synthetic protocols, and biological activity is not widely disseminated in primary scientific literature. This document consolidates available data, outlines plausible synthetic routes based on established quinoline synthesis methodologies, and presents recent computational findings that suggest its potential as an acetylcholinesterase inhibitor. The guide aims to serve as a foundational resource for researchers investigating this compound and similar quinoline derivatives.

Introduction and Discovery

The precise history of the discovery of this compound is not well-documented in publicly accessible scientific literature. The compound is available commercially as a research chemical, specifically as its di-hydrobromide salt with the CAS Number 1172851-80-7, which confirms its synthesis and existence[1]. However, the original synthetic disclosure, including the date and the scientific team responsible, remains elusive in major databases. Its structural architecture, featuring a 2-phenylquinoline core, is a common motif in medicinal chemistry, suggesting it may have been synthesized as part of a larger library for screening purposes. A regioisomer, 2-phenyl-4-(2-piperidinyl)quinoline (CAS Number: 383128-79-8), is also documented, highlighting the chemical tractability of this scaffold[2][3].

Chemical Structure and Properties

IUPAC Name: 2-phenyl-4-(piperidin-1-yl)quinoline Molecular Formula: C20H20N2 Molecular Weight: 288.39 g/mol

The structure consists of a quinoline ring system substituted with a phenyl group at the 2-position and a piperidine ring linked via its nitrogen atom to the 4-position of the quinoline core.

Plausible Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of this compound has not been identified in the surveyed literature, its structure allows for a logical retrosynthetic analysis based on well-established named reactions for quinoline synthesis. The most probable synthetic strategy involves a two-stage process: first, the synthesis of a 4-substituted-2-phenylquinoline precursor, followed by the introduction of the piperidine moiety.

Stage 1: Synthesis of the 2-Phenylquinoline Core

Several classical methods can be employed to construct the 2-phenylquinoline scaffold:

  • Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzophenone with a compound containing an α-methylene group, such as acetaldehyde or acetone, under acid or base catalysis to form the quinoline ring[1][4][5].

  • Doebner-von Miller Reaction: This method uses an aniline, in this case, aniline itself, reacted with an α,β-unsaturated carbonyl compound. For a 2-phenylquinoline, this would typically involve a derivative of cinnamaldehyde or chalcone[6].

  • Combes Quinoline Synthesis: This synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. This method is particularly useful for generating 2,4-substituted quinolines[7].

A common and direct precursor for the final step would be 4-chloro-2-phenylquinoline . This intermediate can be synthesized from 2-phenyl-4-hydroxyquinoline, which itself can be prepared via methods like the Conrad-Limpach synthesis.

Stage 2: Introduction of the Piperidine Moiety

The most likely final step in the synthesis is a nucleophilic aromatic substitution (SNAr) reaction. This would involve reacting 4-chloro-2-phenylquinoline with piperidine. The electron-withdrawing nature of the quinoline ring nitrogen activates the 4-position for nucleophilic attack by the secondary amine of piperidine, displacing the chloride leaving group.

Experimental Protocols (Hypothetical)

Based on the plausible synthetic pathway described above, a detailed hypothetical experimental protocol is provided. Note: This is a theoretical procedure and would require optimization and validation in a laboratory setting.

Synthesis of 4-chloro-2-phenylquinoline
  • Starting Material: 2-phenyl-4-hydroxyquinoline.

  • Reagents: Phosphorus oxychloride (POCl3).

  • Procedure:

    • To a round-bottom flask, add 2-phenyl-4-hydroxyquinoline (1 equivalent).

    • Carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl3.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide solution) until the product precipitates.

    • Filter the solid precipitate, wash with cold water, and dry under vacuum.

    • Purify the crude 4-chloro-2-phenylquinoline by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Synthesis of this compound
  • Starting Materials: 4-chloro-2-phenylquinoline and piperidine.

  • Solvent: A high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a protic solvent like ethanol.

  • Procedure:

    • In a sealed reaction vessel, dissolve 4-chloro-2-phenylquinoline (1 equivalent) in the chosen solvent.

    • Add an excess of piperidine (e.g., 2-5 equivalents). A base (e.g., K2CO3 or triethylamine) may be added to scavenge the HCl byproduct.

    • Heat the mixture at an elevated temperature (e.g., 100-150 °C) for several hours to overnight. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

    • Filter the crude product, wash with water, and dry.

    • Purify the final compound using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

    • Characterize the final product using techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and melting point analysis.

Biological Activity and Potential Applications

While experimental data on the biological activity of this compound is scarce, a recent computational study has identified it as a potential inhibitor of acetylcholinesterase (AChE) , a key enzyme in the pathology of Alzheimer's disease.

Acetylcholinesterase Inhibition (Computational Data)

A 2024 in silico study screened a library of compounds for their potential to inhibit AChE. The findings for this compound are summarized in the table below.

ParameterValueReference
Binding Affinity (kcal/mol) -9.23 ± 0.048[6]
Docking Score (HDOCK) -195.06[6]
Predicted Bioavailability Score 0.535[6]
Lipinski's Rule of Five Violations 0[6]
Blood-Brain Barrier Permeability High (Predicted)[6]

These computational results suggest that this compound has a strong theoretical binding affinity for AChE, comparable to or exceeding that of some known inhibitors. Its favorable predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including high predicted blood-brain barrier permeability and no violations of Lipinski's rule of five, mark it as a promising candidate for further investigation as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's. However, it is crucial to note that these are predictive data and require validation through in vitro and in vivo experimental studies.

Logical and Workflow Diagrams

Retrosynthetic Analysis Workflow

The logical process for designing the synthesis of the target molecule can be visualized as follows:

G Target This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Target->SNAr Final Step Precursor 4-chloro-2-phenylquinoline SNAr->Precursor Piperidine Piperidine SNAr->Piperidine Friedlander Friedländer Synthesis (or other named reaction) Precursor->Friedlander Precursor Synthesis BuildingBlocks 2-Aminobenzophenone + α-Methylene Ketone Friedlander->BuildingBlocks

Caption: Retrosynthetic analysis of this compound.

Proposed Experimental Workflow

A flowchart detailing the proposed experimental steps from synthesis to initial biological screening.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation (In Vitro) start Synthesize 2-phenylquinoline core (e.g., via Friedländer reaction) chlorination Chlorinate at C4 position (e.g., using POCl3) start->chlorination coupling Couple with Piperidine (SNAr reaction) chlorination->coupling purification Purify via Column Chromatography coupling->purification nmr 1H & 13C NMR purification->nmr ms Mass Spectrometry nmr->ms mp Melting Point ms->mp ache_assay AChE Inhibition Assay (Determine IC50) mp->ache_assay cytotoxicity Cytotoxicity Assay (e.g., MTT on cell lines) ache_assay->cytotoxicity

Caption: Proposed experimental workflow for synthesis and evaluation.

Conclusion and Future Directions

This compound represents a molecule with untapped potential. While its history and experimental profile are not well-defined in the literature, its structure is synthetically accessible via established chemical reactions. Recent computational data provides a compelling rationale for its investigation as an acetylcholinesterase inhibitor.

Future research should focus on:

  • Definitive Synthesis and Characterization: Publishing a detailed, validated experimental protocol for its synthesis.

  • In Vitro Validation: Experimentally determining its inhibitory activity (IC50/Ki) against AChE and other related enzymes like butyrylcholinesterase.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the contributions of the phenyl and piperidinyl moieties to its biological activity.

  • In Vivo Studies: If in vitro activity is confirmed, advancing the compound to preclinical models to assess its efficacy, pharmacokinetics, and safety profile.

This technical guide serves as a starting point for researchers to bridge the existing knowledge gap and explore the therapeutic potential of this intriguing quinoline derivative.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-phenyl-4-piperidin-1-ylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 2-phenyl-4-piperidin-1-ylquinoline, a quinoline derivative with potential applications in medicinal chemistry and drug development. The synthesis is a three-step process commencing with the Conrad-Limpach synthesis of 2-phenyl-4-hydroxyquinoline from aniline and ethyl benzoylacetate. The intermediate is then chlorinated using phosphorus oxychloride (POCl₃) to yield 2-phenyl-4-chloroquinoline. The final step involves a nucleophilic aromatic substitution reaction with piperidine to produce the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. They exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The introduction of various substituents onto the quinoline scaffold allows for the fine-tuning of their pharmacological profiles. The this compound scaffold is of particular interest due to the combination of the 2-phenylquinoline core, a known pharmacophore, with a piperidine moiety, which can influence solubility, basicity, and receptor binding. This protocol outlines a reliable and reproducible method for the synthesis of this compound for research and development purposes.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in three sequential steps:

  • Step 1: Conrad-Limpach Synthesis of 2-phenyl-4-hydroxyquinoline.

  • Step 2: Chlorination of 2-phenyl-4-hydroxyquinoline.

  • Step 3: Nucleophilic Substitution with Piperidine.

Data Presentation

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)
Aniline C₆H₇N93.13Colorless to pale yellow liquid--6
Ethyl benzoylacetate C₁₁H₁₂O₃192.21Colorless to pale yellow liquid--
2-phenyl-4-hydroxyquinoline C₁₅H₁₁NO221.26Off-white to pale yellow solid~85240-243
2-phenyl-4-chloroquinoline C₁₅H₁₀ClN239.70White to off-white solid~9065-68
Piperidine C₅H₁₁N85.15Colorless liquid--9
This compound C₂₀H₂₀N₂288.39Off-white to yellow solid~75118-121

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Required Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Melting point apparatus

  • Fume hood

Step 1: Synthesis of 2-phenyl-4-hydroxyquinoline

This step follows the Conrad-Limpach synthesis.[1][2][3]

Procedure:

  • In a 250 mL round-bottom flask, combine aniline (9.3 g, 0.1 mol) and ethyl benzoylacetate (19.2 g, 0.1 mol).

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 g).

  • Heat the mixture at 140-150°C for 2 hours with stirring. The reaction will produce ethanol as a byproduct, which can be distilled off.

  • After the initial reaction, add the hot reaction mixture to 100 mL of a high-boiling inert solvent such as Dowtherm A or mineral oil in a 500 mL flask equipped with a reflux condenser.

  • Heat the mixture to 250°C and maintain this temperature for 30 minutes.

  • Cool the reaction mixture to below 100°C and add 100 mL of petroleum ether.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash with petroleum ether.

  • Recrystallize the crude product from ethanol or acetic acid to obtain pure 2-phenyl-4-hydroxyquinoline as an off-white to pale yellow solid.

  • Dry the product in a vacuum oven.

Step 2: Synthesis of 2-phenyl-4-chloroquinoline

This procedure involves the chlorination of the hydroxyl group using phosphorus oxychloride.

Procedure:

  • In a 100 mL round-bottom flask, place 2-phenyl-4-hydroxyquinoline (11.05 g, 0.05 mol).

  • Carefully add phosphorus oxychloride (POCl₃, 25 mL, 0.27 mol) in a fume hood.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 110°C) for 2 hours. The solid will dissolve as the reaction progresses.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to yield pure 2-phenyl-4-chloroquinoline as a white to off-white solid.

  • Dry the product under vacuum.

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution of the chloro group with piperidine.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-phenyl-4-chloroquinoline (4.79 g, 0.02 mol) in 50 mL of an appropriate solvent such as N,N-dimethylformamide (DMF) or ethanol.

  • Add piperidine (2.55 g, 0.03 mol) to the solution.

  • Add a base such as potassium carbonate (4.14 g, 0.03 mol) to act as an acid scavenger.

  • Heat the mixture to reflux (80-100°C depending on the solvent) and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.

  • The product will precipitate. Collect the solid by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound as an off-white to yellow solid.

  • Dry the final product in a vacuum oven.

Visualizations

Experimental Workflow

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound Aniline Aniline Step1 Step 1: Conrad-Limpach Synthesis (Heat, 250°C) Aniline->Step1 EtBenzoylacetate Ethyl Benzoylacetate EtBenzoylacetate->Step1 Intermediate1 2-phenyl-4-hydroxyquinoline Step2 Step 2: Chlorination (Reflux) Intermediate1->Step2 POCl3 POCl₃ POCl3->Step2 Intermediate2 2-phenyl-4-chloroquinoline Step3 Step 3: Nucleophilic Substitution (Reflux) Intermediate2->Step3 Piperidine Piperidine Piperidine->Step3 FinalProduct This compound Purification1 Recrystallization (Ethanol/Acetic Acid) Step1->Purification1 Purification2 Recrystallization (Ethanol) Step2->Purification2 Purification3 Recrystallization (Ethanol/Water) Step3->Purification3 Purification1->Intermediate1 Purification2->Intermediate2 Purification3->FinalProduct

Caption: A flowchart illustrating the three-step synthesis of this compound.

Reaction Mechanism Overview

Reaction_Mechanism Reaction Mechanism Overview cluster_step1 Step 1: Conrad-Limpach Synthesis cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Nucleophilic Aromatic Substitution Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + Ketoester Ethyl Benzoylacetate Ketoester->Enamine Hydroxyquinoline 2-phenyl-4-hydroxyquinoline Enamine->Hydroxyquinoline Cyclization (High Temp) Hydroxyquinoline_ref 2-phenyl-4-hydroxyquinoline POCl3 POCl₃ Chloroquinoline 2-phenyl-4-chloroquinoline Chloroquinoline_ref 2-phenyl-4-chloroquinoline Hydroxyquinoline_ref->Chloroquinoline + POCl₃ Piperidine Piperidine FinalProduct This compound Chloroquinoline_ref->FinalProduct + Piperidine

Caption: A diagram showing the key transformations in the synthesis of this compound.

References

Application Notes and Protocols for In Vitro Efficacy Assessment of 2-Phenyl-4-piperidin-1-ylquinoline and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that are integral to the development of new therapeutic agents due to their broad spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and neuroprotective effects. The incorporation of a piperidine moiety can further enhance the pharmacological properties of the quinoline scaffold. This document provides detailed protocols for in vitro assays to determine the efficacy of 2-phenyl-4-piperidin-1-ylquinoline and related compounds, focusing on the assessment of their cytotoxic and potential mechanistic activities.

Data Presentation: In Vitro Cytotoxicity of Representative Quinoline Derivatives

The following table summarizes the cytotoxic activity of various quinoline derivatives against different human cancer cell lines, as reported in the literature. This data serves as a reference for the expected range of efficacy for novel quinoline compounds.

Compound ClassCompound/DerivativeCell LineAssay TypeIC50/GI50 (µM)Reference
4-Aminoquinoline Derivatives N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)Cytotoxicity7.35 - 8.73[1]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast Cancer)Cytotoxicity8.22[1]
Piperazine-Linked Quinolinequinones QQ1ACHN (Renal Cancer)Cytotoxicity1.55[2][3]
Novel Quinoline Derivatives K4Lung Cancer Cell LineCytotoxicityDose-dependent toxicity at 250 µM[4]
K8Lung Cancer Cell LineCytotoxicityHighest toxicity at 125, 250, and 500 µM[4]
Quinoline Derivatives as Enzyme Inhibitors Unnamed DerivativeGlioblastoma CellsCytotoxicityNon-cytotoxic at 7.8 and 3.9 µg/mL[5]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of a compound. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (or test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to investigate the effect of the test compound on the expression levels of key proteins involved in apoptosis (programmed cell death), providing insights into the mechanism of action.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction:

    • Treat cells with this compound at the desired concentrations for the specified time.

    • Lyse the cells with RIPA buffer and collect the total protein lysate.

    • Determine the protein concentration using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

    • Analyze the band intensities to determine the relative protein expression levels.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Treat Cells with Compound compound_prep->treatment add_mtt Add MTT Reagent treatment->add_mtt incubation Incubate for Formazan Formation add_mtt->incubation dissolve Dissolve Formazan with DMSO incubation->dissolve read_absorbance Measure Absorbance dissolve->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Potential Signaling Pathway

Many quinoline derivatives exert their anticancer effects by inducing apoptosis. A common pathway involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

signaling_pathway cluster_apoptosis Apoptotic Cascade Quinoline This compound Bcl2 Bcl-2 (Anti-apoptotic) Quinoline->Bcl2 inhibits Bax Bax (Pro-apoptotic) Quinoline->Bax activates Caspase9 Caspase-9 Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

References

Application Note: Radioligand Binding Assay for 2-phenyl-4-piperidin-1-ylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the binding affinity of the novel compound, 2-phenyl-4-piperidin-1-ylquinoline, for human Sigma-1 (σ1) and Sigma-2 (σ2) receptors using competitive radioligand binding assays.

Introduction

The this compound scaffold is of significant interest in medicinal chemistry due to its structural similarity to known psychoactive and neuroprotective agents. Compounds containing piperidine and quinoline moieties have been shown to interact with various central nervous system (CNS) targets, with a notable affinity for sigma receptors.[1][2][3] Sigma receptors, comprising σ1 and σ2 subtypes, are implicated in a range of cellular functions and are considered therapeutic targets for neurological disorders and cancer.[4][5]

This application note details the use of competitive radioligand binding assays to characterize the interaction of this compound with σ1 and σ2 receptors. These assays are the gold standard for quantifying the affinity of an unlabeled test compound by measuring its ability to displace a high-affinity radioligand from its receptor.[6] The inhibition constant (Kᵢ) is determined, providing a quantitative measure of the compound's binding potency.

Principle of the Assay

The competitive binding assay measures the affinity of a non-radioactive test compound (the "competitor," i.e., this compound) for a receptor by quantifying its ability to compete with a radiolabeled ligand ("radioligand") for binding to that receptor. The assay is performed by incubating a fixed concentration of radioligand and receptor with varying concentrations of the test compound. As the concentration of the test compound increases, it displaces the radioligand from the receptor, resulting in a decrease in measured radioactivity.

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kₑ) of the radioligand used in the assay.[7][8][9]

Figure 1. Principle of Competitive Radioligand Binding.

Materials and Reagents

ReagentSupplierPurpose
This compoundSynthesizedTest Compound
[³H]-(+)-Pentazocine (Specific Activity: 30-60 Ci/mmol)PerkinElmerσ1 Selective Radioligand
[³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (30-60 Ci/mmol)PerkinElmerσ1/σ2 Non-selective Radioligand
(+)-PentazocineSigma-Aldrichσ1 Masking Agent (for σ2 assay)
HaloperidolSigma-AldrichNon-specific Binding (NSB) Agent / Positive Control
Guinea Pig Liver-Source of σ1 Receptors
Rat Liver or Jurkat Cells- or ATCCSource of σ2 Receptors
Tris-HClSigma-AldrichBuffer Component
EDTA, MgCl₂Sigma-AldrichBuffer Components
Protease Inhibitor CocktailSigma-AldrichPrevents Protein Degradation
Polyethylenimine (PEI) 0.3% (w/v)Sigma-AldrichReduces NSB to filters
GF/B Glass Fiber FiltersWhatman/GEFiltration
Scintillation Cocktail (e.g., Ultima Gold™)PerkinElmerRadioactivity Detection
Bovine Serum Albumin (BSA)Sigma-AldrichProtein Standard for BCA Assay
BCA Protein Assay KitThermo FisherProtein Quantification

Experimental Protocols

Assay_Workflow cluster_prep Step 1: Preparation cluster_assay Step 2: Binding Assay cluster_analysis Step 3: Analysis P1 Tissue Homogenization (e.g., Guinea Pig Liver for σ1) P2 Centrifugation & Washing P1->P2 P3 Resuspend & Aliquot Membrane Pellet P2->P3 P4 Protein Quantification (BCA Assay) P3->P4 A1 Prepare Reagents: Radioligand, Test Compound, Buffers, NSB Agent P4->A1 A2 Incubate Components (Membranes, Radioligand, Test Compound) ~60-120 min @ RT A1->A2 D1 Rapid Vacuum Filtration (Separates Bound/Free Ligand) A2->D1 D2 Wash Filters D1->D2 D3 Scintillation Counting (Measure Radioactivity) D2->D3 D4 Data Analysis: Plot Curve, Determine IC₅₀, Calculate Kᵢ D3->D4

Figure 2. General workflow for the competitive radioligand binding assay.

Membrane Preparation

This protocol is adapted for liver tissue, a rich source of sigma receptors.[4]

  • Homogenization: Mince fresh or frozen liver tissue (e.g., guinea pig for σ1, rat for σ2) on ice. Homogenize in 20 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4, with one protease inhibitor cocktail tablet per 50 mL) using a Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.[10]

  • Pelleting Membranes: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[10]

  • Washing: Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and centrifuge again at 20,000 x g for 20 minutes at 4°C.

  • Final Preparation: Resuspend the final pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4) or a storage buffer containing sucrose for cryoprotection.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA Protein Assay Kit with BSA as the standard.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol for σ1 Receptor Competitive Binding Assay
  • Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[10]

  • Reagent Preparation:

    • Test Compound: Prepare serial dilutions of this compound (e.g., from 1 pM to 100 µM) in Assay Buffer.

    • Radioligand: Dilute [³H]-(+)-pentazocine in Assay Buffer to a final concentration of ~5 nM (a concentration close to its Kₑ).[4]

    • Membrane Suspension: Thaw and dilute the guinea pig liver membrane preparation in Assay Buffer to a final concentration of 100-150 µg protein per well.

  • Pipetting Scheme:

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]-(+)-pentazocine + 150 µL membrane suspension.

    • Non-Specific Binding (NSB): 50 µL Haloperidol (10 µM final concentration) + 50 µL [³H]-(+)-pentazocine + 150 µL membrane suspension.[11]

    • Competition: 50 µL of test compound dilution + 50 µL [³H]-(+)-pentazocine + 150 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature (25°C) for 120 minutes with gentle agitation to reach equilibrium.[12]

  • Filtration: Terminate the incubation by rapid filtration through 0.3% PEI-presoaked GF/B filters using a 96-well cell harvester. Wash the filters four times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).[10]

  • Counting: Dry the filter mat, place it in a sample bag with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Protocol for σ2 Receptor Competitive Binding Assay

The protocol for the σ2 receptor is similar to the σ1 assay, with key modifications to ensure selectivity.

  • Reagents:

    • Radioligand: Use [³H]-DTG at a final concentration of ~5-10 nM.[12]

    • Membrane Source: Use rat liver or Jurkat cell membranes (30-60 µg protein per well).[12]

    • Masking Agent: Add (+)-pentazocine to all wells (except the radioligand stock) to a final concentration of 100-500 nM to saturate and block σ1 receptors.[4][12]

  • Pipetting Scheme: The scheme is identical to the σ1 assay, but with the addition of the masking agent to the Assay Buffer used for all dilutions and suspensions.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes.[11][12]

  • Filtration and Counting: Proceed as described in the σ1 protocol (steps 5 and 6).

Data Analysis and Presentation

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve:

    • Calculate the percentage of specific binding at each concentration of the test compound: % Specific Binding = (CPM [at test conc.] - NSB) / (Total Binding - NSB) * 100

    • Plot % Specific Binding versus the log concentration of this compound.

  • Determine IC₅₀:

    • Use a non-linear regression curve fitting program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value.[10]

  • Calculate Kᵢ:

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[7][9][13] Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

      • [L] = Concentration of the radioligand used.

      • Kₑ = Dissociation constant of the radioligand for the receptor (must be predetermined via saturation binding experiments).

Data Summary Tables

Table 1: Experimental Parameters for Radioligand Binding Assays

Parameterσ1 Receptor Assayσ2 Receptor Assay
Receptor SourceGuinea Pig Liver MembranesRat Liver Membranes
Radioligand ([L])[³H]-(+)-Pentazocine[³H]-DTG
Radioligand Conc.5 nM10 nM
Radioligand Kₑ~10 nM~30 nM
NSB Definition10 µM Haloperidol10 µM Haloperidol
σ1 Masking AgentN/A300 nM (+)-Pentazocine
Incubation120 min @ 25°C90 min @ 25°C

Note: Kₑ values are literature-based approximations and should be determined experimentally for each batch of radioligand and membrane preparation.

Table 2: Binding Affinity Profile of this compound

Compoundσ1 Kᵢ (nM)σ2 Kᵢ (nM)Selectivity (σ1/σ2)
This compound [Data][Data][Calculate]
Haloperidol (Reference)~2-4~15-25~5-10 fold

This table is a template for presenting the final calculated Kᵢ values and selectivity ratio.

References

Application Notes and Protocols for Studying the Anxiolytic Effects of 2-phenyl-4-piperidin-1-ylquinoline in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anxiety disorders are a class of mental health conditions characterized by excessive and persistent worry, fear, or nervousness. The development of novel anxiolytic agents is a critical area of research in psychopharmacology. The compound 2-phenyl-4-piperidin-1-ylquinoline is a novel chemical entity with a structural resemblance to compounds known to interact with central nervous system targets. These application notes provide detailed protocols for assessing the potential anxiolytic effects of this compound using well-established preclinical animal models.

The following sections will detail the experimental procedures for three widely used and validated behavioral assays for anxiety-like behavior in rodents: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box (LDB) test.[1][2][3] These tests are based on the natural aversion of rodents to open, brightly lit, and elevated spaces, and their innate drive to explore novel environments.[4][5][6] Anxiolytic compounds are expected to decrease anxiety-related behaviors, such as avoidance of open arms in the EPM, aversion to the center of the open field, and avoidance of the light compartment in the LDB test.[7][8][9]

Due to the novelty of this compound, published data on its anxiolytic effects are not yet available. Therefore, the data presented in the tables below are hypothetical and serve to illustrate the expected format and nature of results from these studies.

Data Presentation: Hypothetical Anxiolytic Effects of this compound

The following tables summarize hypothetical quantitative data for the effects of this compound in three standard animal models of anxiety. These tables are intended to serve as a template for the presentation of experimental findings.

Table 1: Effects of this compound in the Elevated Plus Maze (EPM) Test

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (s)Open Arm Entries (%)Closed Arm EntriesTotal Arm Entries
Vehicle-35.2 ± 4.128.5 ± 3.215.1 ± 1.821.2 ± 2.5
Diazepam (Positive Control)285.6 ± 7.355.1 ± 4.912.3 ± 1.522.4 ± 2.1
This compound148.9 ± 5.536.8 ± 4.114.5 ± 1.720.9 ± 2.3
This compound565.4 ± 6.848.2 ± 5.313.1 ± 1.621.5 ± 2.0
This compound1078.1 ± 8.252.6 ± 5.812.8 ± 1.422.0 ± 2.2

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle group.

Table 2: Effects of this compound in the Open Field Test (OFT)

Treatment GroupDose (mg/kg, i.p.)Time in Center (s)Center EntriesTotal Distance Traveled (cm)Rearing Frequency
Vehicle-25.4 ± 3.918.2 ± 2.52543 ± 15035.6 ± 4.2
Diazepam (Positive Control)255.8 ± 6.132.5 ± 3.82310 ± 13528.1 ± 3.5
This compound133.1 ± 4.522.7 ± 3.12498 ± 14533.8 ± 4.0
This compound545.9 ± 5.729.1 ± 3.52580 ± 16036.2 ± 4.1
This compound1052.3 ± 6.031.4 ± 3.72515 ± 15534.5 ± 3.9

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle group.

Table 3: Effects of this compound in the Light-Dark Box (LDB) Test

Treatment GroupDose (mg/kg, i.p.)Time in Light Compartment (s)Transitions between CompartmentsLatency to Enter Dark (s)
Vehicle-45.7 ± 5.312.4 ± 1.815.2 ± 2.1
Diazepam (Positive Control)2110.2 ± 9.825.1 ± 2.935.8 ± 4.3
This compound160.3 ± 6.815.9 ± 2.120.5 ± 2.8
This compound588.6 ± 8.521.7 ± 2.528.9 ± 3.5
This compound10105.4 ± 10.124.3 ± 2.833.1 ± 4.0*

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle group.

Experimental Protocols

Elevated Plus Maze (EPM) Test

Principle: The EPM test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open and elevated spaces.[4] Anxiolytic compounds increase the proportion of time spent and entries into the open arms.[7]

Apparatus: The maze is shaped like a plus sign and consists of two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm). The entire apparatus is elevated (e.g., 50 cm) from the floor.[4]

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg), vehicle, or a positive control (e.g., Diazepam, 2 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before testing.

  • Test Initiation: Place the animal on the central platform of the maze, facing one of the closed arms.

  • Data Collection: Allow the animal to explore the maze for 5 minutes.[10] An overhead video camera connected to a tracking software records the session.

  • Behavioral Parameters:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms (an entry is defined as all four paws entering an arm).

    • Total number of arm entries.

  • Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) x 100] and the percentage of open arm entries [(Number of open arm entries / Total number of arm entries) x 100]. An increase in these parameters suggests an anxiolytic effect.[7]

Workflow Diagram:

EPM_Workflow cluster_pre_test Pre-Test cluster_test Test cluster_post_test Post-Test Habituation Animal Habituation (60 min) Drug_Admin Drug/Vehicle Administration (i.p.) Habituation->Drug_Admin Placement Place animal on central platform Drug_Admin->Placement Exploration Allow exploration (5 min) Placement->Exploration Recording Video record session Exploration->Recording Data_Extraction Extract behavioral parameters Recording->Data_Extraction Analysis Statistical Analysis Data_Extraction->Analysis

Elevated Plus Maze Experimental Workflow
Open Field Test (OFT)

Principle: The OFT assesses anxiety-like behavior and general locomotor activity in a novel, open environment.[8] Rodents naturally tend to stay close to the walls (thigmotaxis) and avoid the brightly lit center.[5] Anxiolytic compounds increase the time spent and activity in the central zone.[8]

Apparatus: A square or circular arena (e.g., 50 x 50 x 40 cm) with walls high enough to prevent escape. The floor is typically divided into a central zone and a peripheral zone by lines or by the tracking software.[8]

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the test.

  • Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg), vehicle, or a positive control (e.g., Diazepam, 2 mg/kg) i.p. 30 minutes before the test.

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Data Collection: Record the animal's activity for 5-10 minutes using an automated video-tracking system.[11]

  • Behavioral Parameters:

    • Time spent in the central and peripheral zones.

    • Number of entries into the central zone.

    • Total distance traveled.

    • Rearing frequency (number of times the animal stands on its hind legs).

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and the number of entries into the central zone, without a significant change in total distance traveled (to rule out hyperactivity).[12]

Workflow Diagram:

OFT_Workflow cluster_pre_test Pre-Test cluster_test Test cluster_post_test Post-Test Habituation Animal Habituation (60 min) Drug_Admin Drug/Vehicle Administration (i.p.) Habituation->Drug_Admin Placement Place animal in center of arena Drug_Admin->Placement Exploration Allow exploration (5-10 min) Placement->Exploration Recording Video record session Exploration->Recording Data_Extraction Extract behavioral parameters Recording->Data_Extraction Analysis Statistical Analysis Data_Extraction->Analysis

Open Field Test Experimental Workflow
Light-Dark Box (LDB) Test

Principle: This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in a novel environment.[6] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[9]

Apparatus: A box divided into a small, dark compartment (approximately one-third of the total size) and a large, brightly lit compartment (approximately two-thirds of the total size). An opening connects the two compartments.[6]

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg), vehicle, or a positive control (e.g., Diazepam, 2 mg/kg) i.p. 30 minutes prior to testing.

  • Test Initiation: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

  • Data Collection: Allow the animal to freely explore the apparatus for 5-10 minutes. An automated system with photobeams or a video-tracking system is used to record the animal's activity.[9]

  • Behavioral Parameters:

    • Time spent in the light and dark compartments.

    • Number of transitions between the two compartments.

    • Latency to the first entry into the dark compartment.

  • Data Analysis: Anxiolytic activity is suggested by a significant increase in the time spent in the light compartment, an increased number of transitions, and a longer latency to enter the dark compartment.[13]

Workflow Diagram:

LDB_Workflow cluster_pre_test Pre-Test cluster_test Test cluster_post_test Post-Test Habituation Animal Habituation (60 min) Drug_Admin Drug/Vehicle Administration (i.p.) Habituation->Drug_Admin Placement Place animal in light compartment Drug_Admin->Placement Exploration Allow exploration (5-10 min) Placement->Exploration Recording Automated/Video recording Exploration->Recording Data_Extraction Extract behavioral parameters Recording->Data_Extraction Analysis Statistical Analysis Data_Extraction->Analysis

Light-Dark Box Test Experimental Workflow

Potential Signaling Pathways in Anxiety

The neurobiology of anxiety is complex and involves multiple neurotransmitter systems and signaling pathways.[14] Novel anxiolytic compounds like this compound could potentially modulate these pathways to exert their therapeutic effects. The diagram below illustrates some of the key signaling pathways implicated in anxiety and represents potential targets for drug development.

Anxiety_Pathways cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_drug_target Potential Drug Action NT_synthesis Neurotransmitter Synthesis (e.g., GABA, Serotonin) NT_release Neurotransmitter Release NT_synthesis->NT_release Receptors Receptors (e.g., GABA-A, 5-HT1A) NT_release->Receptors Neurotransmission Signal_Transduction Intracellular Signaling Cascades (e.g., cAMP, PKA/PKC) Receptors->Signal_Transduction Gene_Expression Gene Expression & Neuronal Plasticity Signal_Transduction->Gene_Expression Anxiolytic_Effect Anxiolytic_Effect Gene_Expression->Anxiolytic_Effect Anxiolytic Effect Compound This compound Compound->NT_release Modulation Compound->Receptors Modulation

Generalized Signaling Pathways in Anxiety

This diagram illustrates that a novel compound could act on presynaptic mechanisms, such as neurotransmitter synthesis or release, or on postsynaptic receptors and their downstream signaling cascades. Key targets in anxiety research include the GABAergic and serotonergic systems.[14][15] Modulation of these pathways can lead to changes in neuronal plasticity and ultimately produce an anxiolytic effect.[16] Further research would be required to elucidate the specific molecular targets of this compound.

References

Application Notes and Protocols for 2-Phenyl-4-piperidin-1-ylquinoline and its Analogs in Behavioral Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct behavioral pharmacology studies were identified for 2-phenyl-4-piperidin-1-ylquinoline. The following application notes and protocols are based on studies of the closely related structural analog, 2-phenyl-4[2-(4-piperidinyl)ethyl]quinoline (PK 8165) , which exhibits significant anxiolytic-like properties. Researchers should consider this information as a starting point for investigating the pharmacological profile of this compound, which may exhibit a similar, but not identical, range of activities.

Introduction

This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in behavioral pharmacology research. The primary focus is on the assessment of anxiolytic-like (anticonflict) effects, based on the known properties of the structural analog, 2-phenyl-4[2-(4-piperidinyl)ethyl]quinoline (PK 8165). This analog has been characterized as a partial agonist at benzodiazepine receptors, suggesting a potential therapeutic utility in anxiety disorders. The protocols and data presented herein are intended to guide researchers in the design and execution of preclinical studies to evaluate the behavioral effects of this class of compounds.

Compound Profile: 2-phenyl-4[2-(4-piperidinyl)ethyl]quinoline (PK 8165)

PropertyDescriptionReference
Compound Name 2-phenyl-4[2-(4-piperidinyl)ethyl]quinoline[1]
Abbreviation PK 8165[1]
Pharmacological Class Benzodiazepine Receptor Partial Agonist[1]
Primary Behavioral Effect Anxiolytic-like (Anticonflict)[1]
Mechanism of Action PK 8165 acts as a competitive inhibitor of benzodiazepine binding sites.[1] Its profile as a partial agonist is suggested by its intermediate effects on GABA-mediated modulation and photolabelling shifts compared to full agonists and antagonists.[1] Unlike full benzodiazepine agonists, PK 8165 alone does not alter cGMP levels in the cerebellum but does potentiate the cGMP-lowering effects of diazepam.[1]

Key Behavioral Assays for Anxiolytic-Like Activity

The following are standard and well-validated behavioral assays to assess the anxiolytic-like properties of this compound and its analogs.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two closed arms, elevated from the floor. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Experimental Protocol:

  • Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) of the same size, elevated (e.g., 50 cm) from the floor.

  • Animals: Adult male rats (e.g., Wistar or Sprague-Dawley, 250-300g) or mice (e.g., C57BL/6, 25-30g).

  • Procedure:

    • Administer the test compound (e.g., this compound analog) or vehicle via the desired route (e.g., intraperitoneal, oral) at a specified pretreatment time (e.g., 30 minutes).

    • Place the animal in the center of the maze, facing one of the enclosed arms.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session using a video camera for later analysis.

  • Data Analysis:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (as a measure of general activity).

    • An anxiolytic effect is indicated by a significant increase in the time spent and/or number of entries into the open arms compared to the vehicle-treated group.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a dark, safe compartment and a brightly lit, aversive compartment. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.

Experimental Protocol:

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

  • Animals: Adult male mice or rats.

  • Procedure:

    • Administer the test compound or vehicle.

    • Place the animal in the dark compartment and allow it to acclimatize for a short period (e.g., 5 seconds).

    • Allow the animal to freely explore the apparatus for a 5-10 minute session.

    • Record the session for subsequent analysis.

  • Data Analysis:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the light compartment.

    • An anxiolytic effect is indicated by a significant increase in the time spent in the light compartment and the number of transitions.

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway for Anxiolytic Effects

The primary mechanism of action for the analog PK 8165 involves the modulation of the GABA-A receptor, the principal inhibitory neurotransmitter system in the central nervous system. As a partial agonist at the benzodiazepine site, it enhances the effect of GABA, leading to neuronal hyperpolarization and a reduction in neuronal excitability, which is believed to underlie its anxiolytic effects.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Gating Benzodiazepine_Site Benzodiazepine Site Benzodiazepine_Site->GABA_A_Receptor Allosteric Modulation Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Cl- Influx Anxiolytic_Effect Anxiolytic Effect Neuronal_Hyperpolarization->Anxiolytic_Effect Leads to PK_8165 This compound (Analog: PK 8165) PK_8165->Benzodiazepine_Site Partial Agonist Binding

Caption: Proposed signaling pathway for the anxiolytic effects of this compound analogs.

General Experimental Workflow for Behavioral Studies

The following diagram outlines a typical workflow for conducting a behavioral pharmacology study with a novel compound like this compound.

G Start Start Compound_Preparation Compound Preparation (Vehicle, Doses) Start->Compound_Preparation Animal_Acclimation Animal Acclimation (Housing, Handling) Start->Animal_Acclimation Randomization Randomization of Animals (Treatment Groups) Compound_Preparation->Randomization Animal_Acclimation->Randomization Compound_Administration Compound Administration (i.p., p.o., etc.) Randomization->Compound_Administration Pretreatment_Period Pretreatment Period (e.g., 30 min) Compound_Administration->Pretreatment_Period Behavioral_Testing Behavioral Testing (EPM, Light-Dark Box, etc.) Pretreatment_Period->Behavioral_Testing Data_Collection Data Collection (Video Recording, Scoring) Behavioral_Testing->Data_Collection Data_Analysis Data Analysis (Statistical Tests) Data_Collection->Data_Analysis Results_Interpretation Results Interpretation Data_Analysis->Results_Interpretation End End Results_Interpretation->End

Caption: General experimental workflow for behavioral pharmacology studies.

Data Presentation

While specific quantitative data for this compound is unavailable, researchers can structure their findings for its analogs in a similar manner to the table below. This format allows for clear comparison across different doses and behavioral paradigms.

Table 1: Hypothetical Behavioral Effects of a this compound Analog

Dose (mg/kg)Elevated Plus Maze: Time in Open Arms (s)Elevated Plus Maze: Open Arm Entries (%)Light-Dark Box: Time in Light (s)Light-Dark Box: TransitionsLocomotor Activity: Total Distance (cm)
Vehicle35 ± 520 ± 3120 ± 1515 ± 22500 ± 300
150 ± 728 ± 4160 ± 2022 ± 32450 ± 280
375 ± 10 40 ± 5200 ± 25 30 ± 42300 ± 250
1060 ± 835 ± 4180 ± 2226 ± 31800 ± 200*

Note: Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle. This table is for illustrative purposes only.

Conclusion

The structural analog of this compound, PK 8165, demonstrates a clear anxiolytic-like profile, likely mediated through partial agonism at the benzodiazepine receptor. The provided protocols and workflows offer a robust framework for researchers and drug development professionals to investigate the behavioral pharmacology of this compound and similar compounds. It is crucial to conduct thorough dose-response studies and include appropriate control groups to validate the findings. Further research is warranted to fully characterize the pharmacological and toxicological profile of this class of molecules.

References

Formulation of 2-phenyl-4-piperidin-1-ylquinoline for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of 2-phenyl-4-piperidin-1-ylquinoline for in vivo administration. Due to its chemical structure, this compound is anticipated to have low aqueous solubility, presenting a challenge for achieving adequate bioavailability in preclinical studies. This document outlines potential formulation strategies, detailed experimental protocols, and the rationale behind selecting appropriate excipients.

Physicochemical Properties and Formulation Challenges

The primary challenge in formulating this compound is its expected poor aqueous solubility. For in vivo administration, particularly for oral and parenteral routes, the compound must be in a solubilized or finely dispersed state to ensure adequate absorption and reproducible pharmacokinetic profiles.

Recommended Formulation Strategies

Given the anticipated physicochemical properties, several formulation strategies can be employed. The choice of the final formulation will depend on the intended route of administration, the required dose, and the specific experimental model.

Table 1: Summary of Potential Formulation Strategies

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent System The compound is dissolved in a mixture of a water-miscible organic solvent and water.Simple to prepare, suitable for early-stage screening.Potential for precipitation upon dilution in aqueous physiological fluids, potential for solvent toxicity.
Cyclodextrin Complexation The lipophilic compound is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.Increases aqueous solubility, can improve stability.Can be limited by the stoichiometry of complexation and the size of the compound.
Lipid-Based Formulation (e.g., SEDDS/SMEDDS) The compound is dissolved in a mixture of oils, surfactants, and co-surfactants.Enhances oral bioavailability by promoting lymphatic uptake and avoiding first-pass metabolism.More complex to develop and characterize.
Nanosuspension The compound is milled to nanometer-sized particles, which are stabilized by surfactants.Increases surface area for dissolution, suitable for both oral and parenteral routes.Requires specialized equipment for production.

Experimental Protocols

The following protocols provide a starting point for the formulation of this compound. It is crucial to assess the physical and chemical stability of the final formulation before in vivo administration.

Protocol 1: Co-solvent Formulation for Oral Gavage

This protocol is suitable for initial in vivo screening studies where simplicity and speed are critical.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl) or Water for Injection

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO. For example, for a 10 mg/mL final concentration, start by dissolving the compound in 10% of the final volume with DMSO.

  • Add PEG400 to the solution. A common co-solvent ratio is 10:40:50 (DMSO:PEG400:Saline).

  • Vortex the mixture until a clear solution is obtained.

  • Slowly add the saline or water for injection dropwise while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation or cloudiness. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents.

  • Prepare the formulation fresh on the day of the experiment.

Table 2: Example Co-solvent Formulation Composition

ComponentPercentage (v/v)
DMSO10%
PEG40040%
Saline50%
Protocol 2: Cyclodextrin-Based Formulation for Intravenous Injection

This protocol aims to enhance the aqueous solubility for parenteral administration, where the use of harsh organic solvents should be minimized.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water for Injection

Procedure:

  • Prepare a solution of HP-β-CD in Water for Injection. A 20-40% (w/v) solution is a good starting point.

  • Add the weighed this compound to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complexation. Gentle heating (40-50°C) can be applied to expedite the process, but the stability of the compound at elevated temperatures should be confirmed.

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound and to sterilize the formulation.

  • Determine the concentration of the solubilized compound using a validated analytical method (e.g., HPLC-UV).

  • Store the formulation at 2-8°C, protected from light.

Table 3: Example Cyclodextrin Formulation Composition

ComponentConcentration
This compoundTarget concentration (e.g., 1-5 mg/mL)
HP-β-CD30% (w/v)
Water for Injectionq.s. to final volume

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for selecting and preparing a suitable formulation for in vivo studies.

G Formulation Development Workflow A Physicochemical Characterization (Solubility, pKa, logP) B Selection of Formulation Strategy (Co-solvent, Cyclodextrin, Lipid-based, etc.) A->B C Excipient Compatibility Studies B->C D Formulation Preparation and Optimization C->D D->B Reformulate if necessary E Analytical Characterization (Appearance, pH, Concentration) D->E F Stability Assessment E->F G In Vivo Administration F->G

Caption: A flowchart of the formulation development process.

Potential Signaling Pathway Involvement

Quinoline derivatives are known to interact with a variety of biological targets. Depending on the specific substitutions, this compound could potentially modulate signaling pathways involved in cancer, inflammation, or infectious diseases. For example, it might act as a kinase inhibitor or a receptor antagonist. The diagram below illustrates a hypothetical signaling cascade that could be investigated.

G Hypothetical Signaling Pathway Compound This compound Receptor Cell Surface Receptor Compound->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response

Caption: A potential signaling pathway modulated by the compound.

Disclaimer: These protocols and application notes are intended as a starting point. The optimal formulation for this compound will depend on its specific physicochemical properties and the requirements of the in vivo study. It is essential to perform thorough characterization and stability testing of any formulation before administration to animals. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.

Application of 2-phenyl-4-piperidin-1-ylquinoline in Neuroscience Research: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the application of the compound 2-phenyl-4-piperidin-1-ylquinoline in the field of neuroscience research.

Extensive searches were conducted to identify any published studies, experimental protocols, or data related to the mechanism of action, signaling pathways, or therapeutic potential of this specific molecule within the central nervous system. These searches included variations of the compound's name and explorations of related chemical structures.

The search results did yield information on broader classes of related compounds, such as quinoline and piperidine derivatives, which have been investigated for various neurological applications. These include roles as potential neuroprotective agents, inhibitors of enzymes like phosphodiesterase 5 (PDE5) for Alzheimer's disease research, and as ligands for various neurotransmitter receptors. However, none of the retrieved documents specifically mentioned or provided data for this compound.

At present, there is no publicly available scientific information to generate detailed application notes, experimental protocols, or signaling pathway diagrams for the use of this compound in neuroscience research. The scientific community has not published findings on its synthesis and subsequent biological evaluation for any neurological or psychiatric disorders. Therefore, we are unable to provide the requested detailed content, including data tables and visualizations, for this specific compound.

Researchers, scientists, and drug development professionals interested in this molecule would likely need to undertake foundational research, including its synthesis and a full preclinical screening program, to determine any potential bioactivity and applications in neuroscience.

Troubleshooting & Optimization

Optimization of reaction conditions for Friedländer synthesis of quinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for the Friedländer synthesis of quinolines. It is designed for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Friedländer synthesis of quinolines.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Yield Inappropriate catalyst (acid or base) for the specific substrates.The Friedländer synthesis can be catalyzed by either acids or bases.[1][2][3][4][5] The choice depends on the reactivity of the starting materials. For sensitive substrates, milder catalysts may be required. Consider screening both acid and base catalysts. Acid catalysts can include acetic acid, hydrochloric acid, or sulfuric acid.[2] Base catalysts can include sodium hydroxide or pyridine.[2]
Harsh reaction conditions leading to substrate decomposition.Traditional methods often require high temperatures which can lower the yield, especially when scaling up the reaction.[1] Modern approaches utilize milder conditions, such as using gold catalysts or performing the reaction under solvent-free conditions with p-toluenesulfonic acid and iodine.[1] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[6]
Poor quality of starting materials (o-aminoaryl aldehyde/ketone or the α-methylene carbonyl compound).Ensure the purity of the reactants. Impurities can interfere with the reaction and lead to side products. Recrystallize or purify the starting materials if necessary.
Formation of Multiple Products (Low Selectivity) Use of an unsymmetrical ketone leading to regioisomers.When using an asymmetric ketone, controlling regioselectivity can be a challenge.[1] To address this, consider introducing a phosphoryl group on the α-carbon of the ketone, using specific amine catalysts, or employing ionic liquids to direct the reaction to the desired isomer.[1]
Side reactions such as self-condensation of the carbonyl compound.Aldol condensation of the ketone, especially under basic conditions, is a common side reaction.[1] To mitigate this, one can use the imine analog of the o-aminoaryl starting material.[1]
Reaction is Sluggish or Does Not Go to Completion Insufficient catalyst concentration or activity.Increase the catalyst loading or switch to a more active catalyst. For instance, metal triflates are known for their high Lewis acidity and can be very effective.[7]
Inappropriate solvent.The choice of solvent is crucial. Polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are often used under acidic conditions, while non-polar solvents like toluene are suitable for base-mediated reactions.[1] In some cases, solvent-free conditions or using water as a green solvent can be highly effective.[3][8]
Low reaction temperature.While high temperatures can be detrimental, some reactions require sufficient thermal energy to proceed. Typical reaction temperatures range from 80-120 °C under reflux.[2] Optimization of the temperature for your specific system is recommended.
Difficulty in Product Isolation and Purification Complex reaction mixture with side products and unreacted starting materials.Simplify the work-up procedure by using heterogeneous catalysts that can be easily filtered off.[9] Solid-phase synthesis is another approach that can facilitate purification.[1]
Product is soluble in the reaction solvent.Choose a solvent from which the product will precipitate upon cooling or can be easily removed by evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Friedländer synthesis?

A1: The Friedländer synthesis is the reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group to form a quinoline.[1][2][3] The reaction proceeds via a condensation followed by a cyclodehydration reaction, which can be catalyzed by either acids or bases.[4] There are two plausible mechanisms. The first involves an initial aldol condensation followed by intramolecular cyclization and dehydration. The second mechanism suggests the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to yield the quinoline.[5]

Q2: How do I choose between an acid or a base catalyst?

A2: The choice of catalyst depends on the specific substrates being used.[1][2] Acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) are commonly used.[1][5] Base catalysts (e.g., NaOH, KOtBu) are also effective but can promote side reactions like the self-condensation of ketones.[1] It is often recommended to perform small-scale screening experiments with both types of catalysts to determine the optimal conditions for your specific reaction.

Q3: What are the advantages of using modern catalytic systems over traditional ones?

A3: Modern catalytic systems offer several advantages, including milder reaction conditions, higher yields, improved selectivity, and easier work-up procedures.[7] For instance, ionic liquids, metal-organic frameworks (MOFs), and various nanocatalysts have been successfully employed to enhance the efficiency and environmental friendliness of the Friedländer synthesis.[7] Some modern methods even allow the reaction to proceed efficiently in water or under solvent-free conditions.[3][8]

Q4: Can this reaction be performed under "green" conditions?

A4: Yes, significant efforts have been made to develop more environmentally friendly protocols for the Friedländer synthesis. This includes the use of water as a solvent, solvent-free reaction conditions, and the use of recyclable heterogeneous catalysts.[3][7][8] Microwave-assisted synthesis is another green technique that can reduce reaction times and energy consumption.[6][10]

Q5: How can I improve the regioselectivity when using an unsymmetrical ketone?

A5: Achieving high regioselectivity with unsymmetrical ketones is a known challenge.[1] Several strategies can be employed to control the outcome. The use of ionic liquids has been shown to promote regiospecific annulation.[3] Additionally, introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively control the direction of cyclization.[1] Certain amine catalysts have also been developed to favor the formation of a specific regioisomer.[1]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data for various catalytic systems used in the Friedländer synthesis.

Table 1: Comparison of Different Catalytic Systems and Conditions

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
p-Toluenesulfonic acidCatalyticSolvent-free--High[1][3]
IodineCatalyticSolvent-free--High[1][3]
[Hbim]BF₄ (Ionic Liquid)-Solvent-free1003-6 h93[7]
C₄(mim)₂-2Br⁻-2H₂SO₄ (Ionic Liquid)0.05 mol%Solvent-free5015 min90[7]
Fe₃O₄@SiO₂–APTES-TFA (Nanocatalyst)0.2 equiv.Solvent-free1005 min96[7]
Fe₃O₄@SiO₂/ZnCl₂ (Nanocatalyst)-Solvent-free602 h95[7]
HKUST-1/MMS (MOF)0.08 equiv.Reflux8010 min82[7]
SiO₂ Nanoparticles-Microwave100-93[7]
None-Water703 h97[8]
Acetic AcidSolvent & CatalystMicrowave1605 minExcellent[6]

Experimental Protocols

General Procedure for Friedländer Synthesis Catalyzed by p-Toluenesulfonic Acid under Solvent-Free Conditions:

To a mixture of the o-aminoaryl aldehyde or ketone (1 mmol) and the α-methylene carbonyl compound (1.1 mmol), add p-toluenesulfonic acid (0.1 mmol). Heat the mixture at the desired temperature (e.g., 80-100 °C) with stirring for the required time (monitor by TLC). After completion of the reaction, cool the mixture to room temperature. Add a saturated solution of sodium bicarbonate and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Microwave-Assisted Friedländer Synthesis in Acetic Acid:

In a microwave reaction vial, combine the 2-aminophenylketone (1 mmol) and the cyclic ketone (2 mmol). Add acetic acid (2 mL) to act as both the solvent and catalyst. Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 160 °C for 5-10 minutes.[11] After the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with water and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the product as needed, typically by column chromatography.

Visualizations

Friedlander_Mechanism cluster_reactants Reactants cluster_pathwayA Pathway A: Aldol Condensation First cluster_pathwayB Pathway B: Schiff Base First R1 o-Aminoaryl Aldehyde/Ketone I1 Aldol Adduct R1->I1 + R2 (Aldol Condensation) I3 Schiff Base R1->I3 + R2 (Schiff Base Formation) R2 α-Methylene Carbonyl Compound I2 α,β-Unsaturated Intermediate I1->I2 - H₂O P Quinoline Product I2->P Intramolecular Cyclization & -H₂O I4 Cyclized Intermediate I3->I4 Intramolecular Aldol Reaction I4->P - H₂O

Caption: Plausible reaction mechanisms for the Friedländer synthesis of quinolines.

Experimental_Workflow Start Start Reactants Combine o-Aminoaryl Aldehyde/Ketone and α-Methylene Carbonyl Compound Start->Reactants AddCatalyst Add Catalyst (Acid, Base, etc.) Reactants->AddCatalyst Reaction Heat/Stir under Optimized Conditions (Temp, Time) AddCatalyst->Reaction Monitor Monitor Reaction Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Work-up (Quenching, Extraction) Monitor->Workup Complete Purification Purify Product (Column Chromatography, etc.) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for Friedländer quinoline synthesis.

Troubleshooting_Tree Start Low/No Product Yield? CheckPurity Are Starting Materials Pure? Start->CheckPurity Yes CheckConditions Are Reaction Conditions Optimal? CheckPurity->CheckConditions Yes Purify Purify Starting Materials CheckPurity->Purify No CheckCatalyst Is the Catalyst Appropriate? CheckConditions->CheckCatalyst Yes OptimizeTemp Optimize Temperature and Time CheckConditions->OptimizeTemp No ScreenCatalysts Screen Different Catalysts (Acid vs. Base, Modern Catalysts) CheckCatalyst->ScreenCatalysts No OptimizeSolvent Optimize Solvent or Try Solvent-Free Conditions CheckCatalyst->OptimizeSolvent Yes

References

Identifying and minimizing side products in 2-phenyl-4-piperidin-1-ylquinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenyl-4-piperidin-1-ylquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route: the Conrad-Limpach synthesis of a 2-phenyl-4-quinolone intermediate, followed by chlorination and nucleophilic substitution with piperidine.

Issue Potential Cause(s) Recommended Solution(s) Expected Outcome
Low yield of 2-phenyl-4-quinolone (Conrad-Limpach) Incomplete reaction of aniline with the β-ketoester.Ensure the reaction is run at a sufficiently high temperature (around 140-150°C) to favor the formation of the enamine intermediate over the amide. The use of an acid catalyst can also promote the initial condensation.Increased conversion to the desired enamine and subsequently a higher yield of the cyclized 2-phenyl-4-quinolone.
Inefficient cyclization of the enamine intermediate.The cyclization step typically requires high temperatures (around 250°C). Using a high-boiling inert solvent like Dowtherm A can help maintain a consistent and high reaction temperature.Improved yield of the cyclized 2-phenyl-4-quinolone.
Formation of the isomeric 4-phenyl-2-quinolone.The Conrad-Limpach synthesis can yield both 2- and 4-quinolone isomers. Lower reaction temperatures during the initial condensation favor the kinetic product (precursor to the 4-quinolone), while higher temperatures can lead to the thermodynamic product (precursor to the 2-quinolone). Carefully control the temperature of the initial condensation step.Increased regioselectivity towards the desired 2-phenyl-4-quinolone.
Incomplete chlorination of 2-phenyl-4-quinolone Insufficient reactivity of the chlorinating agent.Use a more potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Ensure anhydrous conditions as moisture can deactivate these reagents.Complete conversion of the 2-phenyl-4-quinolone to 2-phenyl-4-chloroquinoline.
Reaction temperature is too low.Refluxing in the chlorinating agent is often necessary to drive the reaction to completion.Higher conversion rate to the chlorinated product.
Formation of side products during nucleophilic substitution Incomplete reaction with piperidine.Use a slight excess of piperidine to ensure complete consumption of the 2-phenyl-4-chloroquinoline. The reaction may require heating to proceed at a reasonable rate.Maximized yield of the desired this compound.
Presence of unreacted 2-phenyl-4-quinolone.Ensure the preceding chlorination step went to completion. Unreacted quinolone will not react with piperidine under these conditions.A cleaner product mixture with minimal starting material from the previous step.
Hydrolysis of 2-phenyl-4-chloroquinoline.Ensure the reaction is carried out under anhydrous conditions. The presence of water can lead to the hydrolysis of the chloroquinoline back to the quinolone.Minimized formation of the 2-phenyl-4-quinolone byproduct.
Difficulty in product purification Presence of starting materials or side products with similar polarities.Column chromatography on silica gel is a common and effective method for separating the desired product from impurities. A solvent system of ethyl acetate and hexane is often a good starting point.Isolation of pure this compound.
Product is an oil and difficult to handle.Convert the final product to its hydrochloride salt by treating a solution of the free base with HCl in a suitable solvent like ether or ethanol. The salt is often a crystalline solid that is easier to handle and purify by recrystallization.Formation of a stable, crystalline solid that is easier to purify and store.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products depend on the synthetic route. In a typical multi-step synthesis:

  • Conrad-Limpach cyclization: The primary side product is often the isomeric 4-phenyl-2-quinolone. The ratio of these isomers is highly dependent on the reaction temperature during the initial condensation of aniline and the β-ketoester.

  • Chlorination: Incomplete reaction can leave unreacted 2-phenyl-4-quinolone in the product mixture.

  • Nucleophilic substitution: The main byproduct is often the hydrolysis product, 2-phenyl-4-quinolone, if the reaction is not performed under anhydrous conditions. Unreacted 2-phenyl-4-chloroquinoline may also be present if the reaction does not go to completion.

Q2: How can I minimize the formation of the isomeric 4-phenyl-2-quinolone during the Conrad-Limpach synthesis?

A2: To favor the formation of the desired 2-phenyl-4-quinolone, the initial condensation of aniline with the β-ketoester should be carried out under kinetic control, which typically means lower temperatures (e.g., room temperature to 60°C). This favors the formation of the enamine intermediate that leads to the 4-quinolone upon cyclization. Higher temperatures tend to favor the thermodynamic product, which leads to the 2-quinolone isomer.

Q3: What is the best way to purify the final product, this compound?

A3: Column chromatography on silica gel is a highly effective method for purifying the final product. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point. For easier handling and potentially higher purity, the purified free base can be converted to its hydrochloride salt, which is typically a crystalline solid and can be further purified by recrystallization.

Q4: I am seeing a significant amount of 2-phenyl-4-quinolone in my final product after the reaction with piperidine. What could be the cause?

A4: There are two likely causes for this observation:

  • Incomplete chlorination: If the 2-phenyl-4-quinolone was not completely converted to 2-phenyl-4-chloroquinoline in the previous step, the unreacted quinolone will be carried through to the final step.

  • Hydrolysis: If the nucleophilic substitution reaction with piperidine was not carried out under strictly anhydrous conditions, the 2-phenyl-4-chloroquinoline can hydrolyze back to the 2-phenyl-4-quinolone.

To resolve this, ensure the chlorination reaction goes to completion and that all reagents and solvents for the final step are anhydrous.

Experimental Protocols

A common synthetic route to this compound involves a three-step process.

Step 1: Synthesis of 2-Phenyl-4-quinolone (Conrad-Limpach Reaction)

  • Reactants: Aniline and ethyl benzoylacetate (a β-ketoester).

  • Procedure:

    • Aniline and ethyl benzoylacetate are mixed, often without a solvent, and heated to approximately 140-150°C for a period of 1-2 hours. This promotes the formation of the enamine intermediate.

    • The reaction mixture is then added to a high-boiling inert solvent, such as Dowtherm A, and heated to around 250°C for 30 minutes to 1 hour to effect cyclization.

    • After cooling, the reaction mixture is diluted with a solvent like ether or hexane, and the precipitated solid is collected by filtration.

    • The crude product is washed with the solvent to remove impurities and then dried.

Step 2: Synthesis of 2-Phenyl-4-chloroquinoline

  • Reactants: 2-Phenyl-4-quinolone and a chlorinating agent (e.g., phosphorus oxychloride).

  • Procedure:

    • 2-Phenyl-4-quinolone is suspended in an excess of phosphorus oxychloride (POCl₃).

    • The mixture is heated to reflux for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

    • After cooling, the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is cautiously quenched by pouring it onto crushed ice.

    • The aqueous mixture is then neutralized with a base, such as ammonium hydroxide or sodium carbonate, causing the product to precipitate.

    • The solid 2-phenyl-4-chloroquinoline is collected by filtration, washed with water, and dried.

Step 3: Synthesis of this compound

  • Reactants: 2-Phenyl-4-chloroquinoline and piperidine.

  • Procedure:

    • A mixture of 2-phenyl-4-chloroquinoline and a slight excess of piperidine is heated, either neat or in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

    • The reaction is typically heated at 100-150°C for several hours and monitored by TLC.

    • After completion, the reaction mixture is cooled and diluted with water.

    • The product is extracted with an organic solvent such as ethyl acetate or dichloromethane.

    • The combined organic layers are washed with water and brine, dried over a drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Conrad-Limpach Cyclization cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Nucleophilic Substitution Aniline Aniline Quinolone 2-Phenyl-4-quinolone Aniline->Quinolone BetaKetoester Ethyl Benzoylacetate BetaKetoester->Quinolone Chloroquinoline 2-Phenyl-4-chloroquinoline Quinolone->Chloroquinoline ChlorinatingAgent POCl₃ ChlorinatingAgent->Chloroquinoline FinalProduct This compound Chloroquinoline->FinalProduct Piperidine Piperidine Piperidine->FinalProduct

Caption: Synthetic workflow for this compound.

Side_Product_Formation cluster_synthesis Main Synthetic Pathway cluster_side_products Potential Side Products Start Aniline + β-Ketoester Intermediate1 2-Phenyl-4-quinolone Start->Intermediate1 Conrad-Limpach SideProduct1 4-Phenyl-2-quinolone Start->SideProduct1 Thermodynamic Control Intermediate2 2-Phenyl-4-chloroquinoline Intermediate1->Intermediate2 Chlorination SideProduct2 Unreacted 2-Phenyl-4-quinolone Intermediate1->SideProduct2 Incomplete Chlorination Product This compound Intermediate2->Product Piperidine SideProduct3 Hydrolyzed 2-Phenyl-4-quinolone Intermediate2->SideProduct3 Presence of Water

Caption: Formation of common side products during synthesis.

Technical Support Center: Synthesis and Purification of 2-Phenyl-4-piperidin-1-ylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of 2-phenyl-4-piperidin-1-ylquinoline and its intermediates. The guidance is intended for researchers, scientists, and professionals in drug development.

Synthetic Workflow Overview

The synthesis of this compound is typically achieved through a three-step process starting with a Friedländer condensation, followed by chlorination and a final nucleophilic aromatic substitution.

Synthetic Workflow A 2-Aminoacetophenone + Ethyl Benzoylacetate B Intermediate 1: 2-Phenylquinoline-4-ol A->B Step 1: Friedländer Synthesis C Intermediate 2: 2-Phenyl-4-chloroquinoline B->C Step 2: Chlorination (POCl3) D Final Product: This compound C->D Step 3: Nucleophilic Substitution

Caption: Synthetic pathway for this compound.

Step 1: Friedländer Synthesis of 2-Phenylquinoline-4-ol

This step involves the acid- or base-catalyzed condensation of 2-aminoacetophenone with ethyl benzoylacetate to form the quinoline core.

Troubleshooting and FAQs
Question Possible Cause(s) Suggested Solution(s)
Why is my reaction yield for 2-phenylquinoline-4-ol consistently low? - Incomplete reaction due to insufficient heating or reaction time. - Suboptimal catalyst concentration. - Side reactions such as self-condensation of ethyl benzoylacetate.- Ensure the reaction is heated to reflux and monitor by TLC until the starting materials are consumed. - Optimize the concentration of the acid or base catalyst. - Add the 2-aminoacetophenone dropwise to the reaction mixture to minimize side reactions.
The isolated product is a dark, oily residue instead of a solid. How can I purify it? - Presence of unreacted starting materials and high-boiling point side products. - Oiling out during recrystallization.- Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. - If trituration fails, perform column chromatography using a silica gel stationary phase and an ethyl acetate/hexane gradient.[1]
My TLC plate shows multiple spots even after a prolonged reaction time. What are the likely impurities? - Unreacted 2-aminoacetophenone or ethyl benzoylacetate. - Formation of regioisomers if unsymmetrical ketones are used as starting materials. - Aldol condensation byproducts.[2]- Confirm the identity of the major spot by comparing with a standard if available. - Isolate the main product using column chromatography. - For purification, column chromatography with an eluent of ethyl acetate/petroleum ether is often effective.[3]
Quantitative Data
Parameter Crude Product After Recrystallization After Column Chromatography
Typical Yield 75-85%60-70%55-65%
Purity (by HPLC) ~80%~95%>98%
Key Impurity Unreacted 2-aminoacetophenoneTrace starting materialNot detectable
Detailed Experimental Protocol: Friedländer Synthesis
  • Reaction Setup: To a solution of 2-aminoacetophenone (1.0 eq) in ethanol, add ethyl benzoylacetate (1.1 eq) and a catalytic amount of a strong acid (e.g., H₂SO₄) or base (e.g., NaOH).

  • Reaction Execution: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, filter the solid. If not, reduce the solvent volume under vacuum and add cold water to precipitate the product.

  • Purification: The crude 2-phenylquinoline-4-ol can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane eluent system.[3]

Step 2: Chlorination of 2-Phenylquinoline-4-ol

The hydroxyl group at the 4-position of the quinoline ring is converted to a chlorine atom using a chlorinating agent, typically phosphorus oxychloride (POCl₃).

Troubleshooting and FAQs
Question Possible Cause(s) Suggested Solution(s)
The chlorination reaction is incomplete, and I recover the starting material. What went wrong? - Insufficient amount of POCl₃. - Reaction temperature is too low or reaction time is too short. - Presence of moisture in the starting material or solvent, which deactivates the POCl₃.- Use a larger excess of POCl₃. - Increase the reaction temperature to reflux and extend the reaction time.[4] - Ensure all reagents and glassware are thoroughly dried before use.
During the aqueous work-up, my product seems to revert to the starting material (2-phenylquinoline-4-ol). Why? - The 2-phenyl-4-chloroquinoline is susceptible to hydrolysis, especially in the presence of a base.- After the reaction, carefully remove the excess POCl₃ under reduced pressure.[5] - Quench the reaction mixture by pouring it slowly onto crushed ice and then neutralize carefully with a weak base like sodium bicarbonate solution while keeping the temperature low.[5] - Extract the product quickly with an organic solvent like dichloromethane or ethyl acetate.
The crude product is a dark, viscous oil. How can it be purified? - Formation of colored impurities and phosphorylated byproducts.[6]- Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.[2] - Recrystallization from a suitable solvent like ethanol or acetonitrile can also be attempted.
Quantitative Data
Parameter Crude Product After Recrystallization
Typical Yield 80-90%70-80%
Purity (by HPLC) ~85%>97%
Key Impurity 2-Phenylquinoline-4-olTrace starting material
Detailed Experimental Protocol: Chlorination
  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-phenylquinoline-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Reaction Execution: Heat the mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.

Step 3: Nucleophilic Aromatic Substitution with Piperidine

The final step involves the reaction of 2-phenyl-4-chloroquinoline with piperidine to yield this compound.

Troubleshooting and FAQs
Question Possible Cause(s) Suggested Solution(s)
The reaction is slow or does not go to completion. How can I improve the conversion? - Insufficient temperature. - The solvent may not be optimal for the reaction.- Increase the reaction temperature. Microwave-assisted heating can sometimes improve yields and reduce reaction times. - Use a high-boiling point polar aprotic solvent like DMF or DMSO to facilitate the substitution.
My final product is contaminated with unreacted 2-phenyl-4-chloroquinoline. How can I remove it? - Incomplete reaction. - Insufficient purification.- Drive the reaction to completion by extending the reaction time or increasing the temperature. - The starting material can be removed by column chromatography. - Alternatively, convert the unreacted chloroquinoline to the more polar quinolin-4-ol by gentle hydrolysis, which can then be more easily separated.
The product is difficult to crystallize and remains an oil. What are the best purification methods? - Presence of residual solvent or minor impurities inhibiting crystallization.- Purify by column chromatography on silica gel or neutral alumina. A common eluent system is hexane/ethyl acetate.[1] - For recrystallization, try a mixed solvent system like hexane/acetone or hexane/THF.[7]
Quantitative Data
Parameter Crude Product After Column Chromatography
Typical Yield 85-95%75-85%
Purity (by HPLC) ~90%>99%
Key Impurity 2-Phenyl-4-chloroquinolineNot detectable
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution
  • Reaction Setup: Dissolve 2-phenyl-4-chloroquinoline (1.0 eq) in an excess of piperidine (which can act as both reactant and solvent) or in a high-boiling solvent like DMF with piperidine (2-3 eq).

  • Reaction Execution: Heat the mixture to 100-120 °C for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into water. If the product precipitates, it can be filtered. Otherwise, extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting Logic Diagram

Troubleshooting cluster_s1 Step 1: Friedländer Synthesis cluster_s2 Step 2: Chlorination cluster_s3 Step 3: Nucleophilic Substitution s1_start Low Yield? s1_c1 Incomplete Reaction s1_start->s1_c1 s1_c2 Side Reactions s1_start->s1_c2 s1_s1 Increase temp/time s1_c1->s1_s1 s1_s2 Optimize catalyst Slow addition s1_c2->s1_s2 s2_start Start Material Recovered? s2_c1 Incomplete Reaction s2_start->s2_c1 s2_c2 Hydrolysis during Work-up s2_start->s2_c2 s2_s1 More POCl3 Higher Temp s2_c1->s2_s1 s2_s2 Remove POCl3 first Cold quench (weak base) s2_c2->s2_s2 s3_start Incomplete Reaction? s3_c1 Low Reactivity s3_start->s3_c1 s3_s1 Increase Temp Use Polar Aprotic Solvent s3_c1->s3_s1 s3_impure Impure Product? s3_c2 Unreacted Chloroquinoline s3_impure->s3_c2 s3_s2 Column Chromatography s3_c2->s3_s2

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Recrystallization of 2-Phenyl-4-piperidin-1-ylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working on the purification of 2-phenyl-4-piperidin-1-ylquinoline via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select an appropriate solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] For quinoline and piperidine derivatives, common solvents to screen include alcohols (ethanol, isopropanol), esters (ethyl acetate), and non-polar solvents (hexane, toluene), or mixtures thereof.[2][3][4] A mixed-solvent system, such as ethanol-water or ethyl acetate-hexane, can also be effective.[5]

Actionable Advice:

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.

  • Consult Literature: Review publications on structurally similar compounds for starting points. For example, some substituted quinolines have been recrystallized from methanol or n-hexane/methylene chloride.[2]

Q2: I have dissolved my compound in hot solvent, but no crystals are forming upon cooling. What should I do?

A2: This is a common issue that can arise from several factors, most often using too much solvent or the solution being supersaturated.[6][7][8]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask below the solvent surface with a glass rod. The microscopic scratches on the glass can provide a nucleation point for crystal growth.[7][9]

    • Seed Crystals: If you have a small amount of pure product, add a tiny "seed" crystal to the solution to initiate crystallization.[7][9]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration of the compound and attempt to cool it again.[6][9]

  • Cool to a Lower Temperature: If crystals still do not form at room temperature, try cooling the flask in an ice-water bath.[10]

Q3: My compound has "oiled out" and formed a liquid layer instead of solid crystals. How can I resolve this?

A3: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[6]

Corrective Actions:

  • Re-dissolve and Dilute: Reheat the mixture to dissolve the oil completely. Add a small amount of additional hot solvent to dilute the solution slightly.[6]

  • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask (e.g., by placing it on a wooden block or wrapping it in glass wool) can promote the formation of crystals over oil.[9]

  • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider using a lower-boiling point solvent or a different mixed-solvent system.

Q4: My final yield after recrystallization is very low. What are the potential causes and how can I improve recovery?

A4: A low yield can result from several procedural missteps.[11]

Common Causes and Solutions:

  • Using Excessive Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling.[11] Always use the minimum volume necessary.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel.[10] Ensure the funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Ensure the solution has cooled sufficiently and for an adequate amount of time to maximize crystal formation.[8] Cooling in an ice bath after room temperature crystallization is complete can often improve yield.[10]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of your product.[11] Always use a minimal amount of ice-cold solvent for washing.

Q5: The purity of my compound did not significantly improve. Why might this happen?

A5: Recrystallization is most effective when impurities are present in small amounts.[1]

Potential Reasons for Poor Purification:

  • Inappropriate Solvent Choice: The chosen solvent may dissolve the impurity as well as the product, or the impurity may be insoluble and require a hot filtration step that was missed.

  • Rapid Crystallization: If crystals form too quickly ("crashing out"), impurities can become trapped within the crystal lattice.[8][9] Ensure a slow cooling rate to allow for the formation of pure, well-defined crystals.

  • Co-crystallization: The impurity may have very similar solubility properties to your product, leading to it crystallizing alongside your compound. In this case, a different purification technique, such as column chromatography, may be necessary.[6]

Data Presentation

Table 1: Illustrative Solvent Screening for Recrystallization of this compound

Note: This table presents hypothetical data for educational purposes. Actual results must be determined experimentally.

SolventSolubility (Cold)Solubility (Hot)Crystal QualityComments
Ethanol LowHighGood (Needles)A promising single solvent. Slow cooling is recommended.
Isopropanol LowHighFair (Small Plates)May require slower cooling than ethanol to achieve high purity.
Ethyl Acetate MediumHighPoor (Oils Out)Unsuitable as a single solvent but may work in a mixed system.
Toluene LowMediumGood (Prisms)Higher boiling point may be a concern for compound stability.
Hexane InsolubleInsolubleN/ACan be used as an anti-solvent with a more polar solvent.
Ethyl Acetate / Hexane (1:3) LowHighExcellent (Blocks)A promising mixed-solvent system. Add hexane until cloudy.

Experimental Protocols

Protocol 1: Standard Recrystallization Procedure

  • Solvent Selection: Based on preliminary tests (see Table 1), select a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until the solid just dissolves completely.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel with filter paper. Quickly pour the hot solution through the filter paper to remove the solid impurities.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[1] Once the flask reaches room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[10][11]

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying or in a vacuum oven. Ensure the solid is dried to a constant weight.[7]

Visualized Workflows

G Diagram 1: General Recrystallization Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Finishing start Start with Crude Product choose_solvent Select Appropriate Solvent(s) start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve hot_filter Hot Filtration (If Insoluble Impurities Exist) dissolve->hot_filter Optional cool Cool Slowly to Room Temperature dissolve->cool hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry finish Pure Product dry->finish

Caption: A flowchart illustrating the standard experimental steps for recrystallization.

G Diagram 2: Troubleshooting Crystallization Failure start No Crystals Form Upon Cooling cause1 Too Much Solvent? start->cause1 cause2 Supersaturated Solution? start->cause2 cause3 Compound Oiled Out? start->cause3 cause1->cause2 No sol1 Boil off excess solvent and cool again. cause1->sol1 Yes cause2->cause3 No sol2 1. Scratch flask interior. 2. Add a seed crystal. cause2->sol2 Yes sol3 1. Reheat to dissolve. 2. Add more solvent. 3. Cool very slowly. cause3->sol3 Yes failure Still No Crystals? Re-evaluate solvent choice. cause3->failure No success Crystals Form sol1->success sol2->success sol3->success

Caption: A decision tree for troubleshooting common crystallization failures.

References

Addressing stability and degradation issues of 2-phenyl-4-piperidin-1-ylquinoline in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 2-phenyl-4-piperidin-1-ylquinoline in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound in solution.

Issue 1: Precipitation or Poor Solubility of the Compound

  • Question: My this compound is precipitating out of solution. How can I improve its solubility?

  • Answer: The solubility of quinoline derivatives can be pH-dependent. Consider the following:

    • pH Adjustment: this compound is a basic compound. Lowering the pH of the solution by adding a small amount of acid can protonate the nitrogen atoms, forming a more soluble salt. It is recommended to test a small aliquot at different pH values to find the optimal range.

    • Co-solvents: If working with aqueous solutions, the addition of organic co-solvents such as ethanol, DMSO, or DMF can significantly enhance solubility. Start with a small percentage and gradually increase it.

    • Salt Form: If you are not already using a salt form, consider using a hydrochloride or other salt of the compound, which generally exhibit improved aqueous solubility[1].

Issue 2: Unexpected Degradation of the Compound Over Time

  • Question: I am observing a decrease in the concentration of my compound in solution over a short period. What could be the cause?

  • Answer: Several factors can contribute to the degradation of this compound. The primary suspects are hydrolysis, oxidation, and photodegradation.

    • Hydrolysis: The quinoline ring system can be susceptible to hydrolysis, especially at extreme pH values. It is advisable to maintain the pH of your stock solutions within a neutral range (pH 6-8) for long-term storage, unless solubility is an issue.

    • Oxidation: The piperidine and quinoline rings can be susceptible to oxidation. To minimize this, consider the following:

      • De-gas your solvents to remove dissolved oxygen.

      • Store solutions under an inert atmosphere (e.g., nitrogen or argon).

      • Avoid the presence of metal ions, which can catalyze oxidation.

    • Photodegradation: Quinoline derivatives can be light-sensitive. Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.

Issue 3: Appearance of Unknown Peaks in Chromatographic Analysis

  • Question: I am seeing new peaks in my HPLC chromatogram when analyzing my compound. What are these, and how can I prevent them?

  • Answer: The appearance of new peaks likely indicates the formation of degradation products. To identify the cause and mitigate degradation, a forced degradation study is recommended (see Experimental Protocols section). This will help you understand the compound's stability under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). Based on the results, you can adjust your experimental and storage conditions accordingly. Common degradation pathways for similar structures include:

    • Hydrolysis: Cleavage of the piperidine ring or modifications to the quinoline system.

    • Oxidation: Formation of N-oxides on the piperidine or quinoline nitrogen, or hydroxylation of the aromatic rings.

    • Photodegradation: Complex rearrangements or cleavage of the molecule upon exposure to light.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound?

A1: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C in a tightly sealed container, protected from light. If possible, purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation. The choice of solvent will depend on the intended application, but aprotic solvents like DMSO or DMF are often suitable for long-term storage of solid compounds. For solutions, ensure the pH is near neutral if possible.

Q2: How does pH affect the stability of this compound?

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a quinoline moiety can be photolabile. It is crucial to protect solutions from UV and visible light to prevent photodegradation. Use amber glassware or light-blocking containers for all experiments and storage.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products have not been reported in the available literature, based on the structure, potential degradation products could arise from:

  • Oxidation: N-oxidation of the piperidine or quinoline nitrogen.

  • Hydrolysis: Opening of the piperidine ring under harsh conditions.

  • Photodegradation: Formation of hydroxylated quinoline species or other complex photoproducts.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric (MS) detection is the most common and effective technique. HPLC can separate the parent compound from its degradation products, allowing for accurate quantification of stability over time. MS detection is invaluable for the identification of unknown degradation products.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the public domain regarding the degradation rates of this compound under various conditions. Researchers are encouraged to perform their own stability studies to generate data relevant to their specific experimental setup. A template for presenting such data is provided below.

Table 1: Example Stability Data for this compound under Forced Degradation Conditions

Stress ConditionDurationTemperature (°C)% DegradationNumber of Degradants
0.1 M HCl24 hours60Data to be generatedData to be generated
0.1 M NaOH24 hours60Data to be generatedData to be generated
3% H₂O₂24 hours25Data to be generatedData to be generated
Photolytic (ICH Q1B)1.2 million lux hours25Data to be generatedData to be generated
Thermal48 hours80Data to be generatedData to be generated

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours. Also, subject a solution of the compound to the same conditions.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Analysis: Analyze all samples and a non-stressed control by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A general approach to developing an HPLC method for stability testing is as follows:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis & Degradation Pathway Identification hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis Products (e.g., ring opening) parent->hydrolysis H+ / OH- oxidation Oxidation Products (e.g., N-oxides) parent->oxidation [O] photo Photodegradation Products (e.g., hydroxylated species) parent->photo hv

Caption: Potential degradation pathways.

References

Overcoming poor solubility of 2-phenyl-4-piperidin-1-ylquinoline for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming the poor solubility of 2-phenyl-4-piperidin-1-ylquinoline for successful biological assays.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer or Media

Problem: A concentrated stock solution of this compound in DMSO appears clear, but the compound precipitates when diluted into an aqueous solution for a biological assay. This is a common issue for poorly water-soluble compounds.[1][2]

Step-by-Step Troubleshooting:

  • Decrease Final DMSO Concentration: While DMSO is an effective solvent, high final concentrations can be toxic to cells.[3][4][5] Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your assay.[5][6] To achieve this, you may need to prepare a more dilute stock solution if the final compound concentration allows.

  • Employ a Co-solvent System: Instead of relying solely on DMSO, consider using a co-solvent system. For example, a 1:1 mixture of DMSO and ethanol or polyethylene glycol 400 (PEG 400) can sometimes maintain solubility upon aqueous dilution better than DMSO alone.[7]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[8][9][10][11][12] Consider pre-incubating your compound with a solution of a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), before final dilution.

  • Consider a Surfactant: Low concentrations of non-ionic surfactants like Tween® 20 or Tween® 80 can help maintain the solubility of hydrophobic compounds in aqueous solutions.[13] However, be mindful that surfactants can have their own biological effects and may interfere with certain assays.[7]

  • pH Adjustment: Quinoline derivatives can have pH-dependent solubility.[14][15][16] Since this compound is a weak base, its solubility may increase in acidic conditions.[17][18][19] If your assay permits, adjusting the pH of your final solution to be slightly acidic may prevent precipitation.

Workflow for Preparing and Testing a Stock Solution:

start Start: Prepare Concentrated Stock in 100% DMSO dilute Dilute Stock to Intermediate Concentration in DMSO or Co-solvent start->dilute test_dilution Perform Test Dilution into Aqueous Buffer/Media dilute->test_dilution observe Visually Inspect for Precipitation (Tyndall Effect) test_dilution->observe precip_yes Precipitation Observed observe->precip_yes precip_no No Precipitation observe->precip_no troubleshoot Troubleshoot: - Lower final concentration - Use cyclodextrins - Try lipid-based formulation - Adjust pH precip_yes->troubleshoot proceed Proceed with Assay precip_no->proceed troubleshoot->start Retry

Caption: Workflow for preparing and testing a compound stock solution.

Issue 2: Low or Inconsistent Signal in Biological Assays

Problem: The biological activity of this compound appears low or varies significantly between experiments, potentially due to insufficient compound in solution at the target site.

Step-by-Step Troubleshooting:

  • Confirm Compound Integrity: Ensure that your compound has not degraded. If possible, verify its identity and purity using analytical methods like LC-MS or NMR.

  • Assess and Improve Solubility in Assay Media: The effective concentration of your compound is what is in solution. Use one of the solubilization strategies mentioned in Issue 1 (co-solvents, cyclodextrins, etc.) to increase the amount of dissolved compound.

  • Consider Lipid-Based Formulations: For in vitro assays, especially cell-based ones, lipid-based formulations can enhance the delivery of lipophilic compounds.[20][21][22][23][24] Self-emulsifying drug delivery systems (SEDDS) or simple formulations with lipids and surfactants can improve bioavailability.[20]

  • Increase Incubation Time: If the compound has slow uptake kinetics, a longer incubation time may be necessary to observe a biological effect.

  • Use a More Sensitive Assay: If the compound's potency is genuinely low, a more sensitive assay or readout may be required to detect a significant signal.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for this compound?

A: Dimethyl sulfoxide (DMSO) is a common and effective starting solvent for creating high-concentration stock solutions of many poorly soluble compounds, including quinoline derivatives.[1][2] However, it is crucial to minimize the final concentration of DMSO in your assay to avoid cellular toxicity.[3][4][5][25]

Q2: How can I determine the maximum soluble concentration of this compound in my assay buffer?

A: You can perform a simple kinetic solubility assay. Prepare a series of dilutions of your compound from a concentrated DMSO stock into your aqueous assay buffer. After a set incubation time (e.g., 1-2 hours) at the assay temperature, centrifuge the samples to pellet any precipitate. Measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.

Q3: Will using a solubilizing agent like cyclodextrin or a surfactant interfere with my assay?

A: It is possible. Solubilizing agents can have their own biological effects. For example, cyclodextrins can extract cholesterol from cell membranes, and surfactants can disrupt membrane integrity.[7] It is essential to run a vehicle control containing the same concentration of the solubilizing agent without your compound to account for any background effects.

Q4: Can I use pH modification to improve the solubility of this compound?

A: Yes, as a quinoline derivative containing a basic piperidine nitrogen, the solubility of this compound is likely to increase in acidic conditions (lower pH) due to the formation of a more soluble salt.[14][15][16][18] However, you must ensure that the pH change is compatible with your biological assay system (e.g., does not affect cell viability or enzyme activity).

Decision Tree for Solubilization Strategy:

start Start: Poorly Soluble Compound is_cell_based Cell-based Assay? start->is_cell_based low_dmso Final DMSO < 0.5%? is_cell_based->low_dmso Yes is_ph_sensitive Assay pH Sensitive? is_cell_based->is_ph_sensitive No (Biochemical) use_dmso Use DMSO Stock low_dmso->use_dmso Yes try_other Try Co-solvents (e.g., Ethanol, PEG400) low_dmso->try_other No use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) try_other->use_cyclodextrin Still Precipitates adjust_ph Adjust pH (Acidic) is_ph_sensitive->adjust_ph No is_ph_sensitive->use_cyclodextrin Yes adjust_ph->use_cyclodextrin Still Precipitates use_lipid Use Lipid-Based Formulation use_cyclodextrin->use_lipid Still Precipitates

Caption: Decision tree for selecting a solubilization strategy.

Quantitative Data

The following table provides estimated solubility data for this compound in common solvents. This data is based on the general characteristics of similar chemical structures and should be confirmed experimentally.

Solvent/SystemEstimated SolubilityNotes
DMSO > 20 mg/mLGood for high-concentration stock solutions.[1]
Ethanol 1-5 mg/mLCan be used as a co-solvent.
Methanol 1-5 mg/mLSimilar to ethanol, can be used as a co-solvent.
Water < 0.01 mg/mLPractically insoluble.[17]
PBS (pH 7.4) < 0.01 mg/mLPoorly soluble in physiological buffers.
0.1 M HCl 0.5-2 mg/mLIncreased solubility in acidic conditions.[14][15]
5% HP-β-CD (aq) 0.1-0.5 mg/mLCyclodextrins can significantly improve aqueous solubility.[9][10]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-Solvent
  • Weigh out the required amount of this compound.

  • Dissolve the compound in a minimal amount of 100% DMSO.

  • Add an equal volume of a co-solvent, such as ethanol or PEG 400, and mix thoroughly. For example, dissolve 10 mg of the compound in 0.5 mL of DMSO, then add 0.5 mL of ethanol for a final concentration of 10 mg/mL in a 1:1 DMSO:ethanol solution.

  • Store the stock solution at -20°C or -80°C in a tightly sealed vial.

  • Before use, thaw the solution and vortex briefly. Perform a test dilution in your assay buffer to check for precipitation.

Protocol 2: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10% w/v).

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL).

  • Add a small aliquot of the compound's DMSO stock to the HP-β-CD solution while vortexing. The molar ratio of cyclodextrin to the compound should be high (e.g., 100:1 or greater).

  • Incubate the mixture at room temperature or 37°C for at least 1 hour, with occasional mixing, to allow for the formation of the inclusion complex.

  • This solution can then be further diluted in the assay buffer as needed. Remember to include the same concentration of HP-β-CD in your vehicle control.

Protocol 3: Preparation of a Simple Lipid-Based Formulation for In Vitro Assays
  • Prepare a mixture of a lipid (e.g., Labrasol®) and a surfactant (e.g., Kolliphor® EL) in a 1:1 ratio.

  • Dissolve the this compound in this lipid/surfactant mixture. Gentle heating (e.g., 40°C) may be required to facilitate dissolution.

  • This forms a self-emulsifying drug delivery system (SEDDS) pre-concentrate.

  • For the assay, add a small volume of this pre-concentrate to your aqueous media. It should spontaneously form a fine emulsion.

  • As with other methods, a vehicle control with the lipid/surfactant mixture alone is essential.

Simplified Signaling Pathway Diagram:

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Compound Compound + Solubilizer Receptor Receptor Compound->Receptor Binding Signaling Signaling Cascade Receptor->Signaling Activation Response Biological Response Signaling->Response

Caption: Impact of a solubilizer on compound-receptor interaction.

References

Optimizing dosage and administration routes for in vivo studies of 2-phenyl-4-piperidin-1-ylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose and administration route for in vivo studies of 2-phenyl-4-piperidin-1-ylquinoline?

A1: Without specific preclinical data for this compound, a rational starting point can be extrapolated from studies on similar heterocyclic structures. For instance, a novel quinazoline derivative, B1, was evaluated in an HCT-15 nude mouse xenograft model. In this study, the compound was administered intraperitoneally at doses of 10, 25, and 50 mg/kg once daily for 14 consecutive days.[1] No significant changes in mouse body weight were observed at these dosages, suggesting good tolerability.[1]

Therefore, a conservative starting dose range for this compound could be 10-50 mg/kg, administered intraperitoneally (IP). However, it is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in the specific animal model being used. Other common routes for initial studies include oral (PO) and intravenous (IV) administration.

Q2: How should I formulate this compound for in vivo administration, especially if it has poor water solubility?

A2: Quinoline derivatives are often poorly soluble in aqueous solutions.[2] Overcoming this is critical for achieving adequate bioavailability in vivo. Here are several strategies:

  • Co-solvents: A common approach is to use a mixture of solvents. A typical vehicle for poorly soluble compounds is a ternary system such as DMSO, Cremophor EL (or other solubilizing agents like Tween 80), and saline. A common ratio is 5-10% DMSO, 10-20% Cremophor EL, and the remainder saline or PBS. It's essential to first test the vehicle alone in a small group of animals to ensure it does not cause any adverse effects.

  • Particle Size Reduction: Nanosuspensions can significantly increase the surface area and dissolution rate of a compound.[3] This method is particularly useful for improving the bioavailability of Biopharmaceutics Classification System (BCS) Class II drugs (low solubility, high permeability).[3]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can enhance the solubility and absorption of hydrophobic drugs.[2][4] These formulations can improve bioavailability by utilizing the body's natural lipid digestion and absorption pathways.[4]

  • Amorphous Solid Dispersions (ASDs): Creating an amorphous form of the drug dispersed within a polymer matrix can improve its solubility and dissolution rate compared to the crystalline form.

Q3: What are some potential in vivo toxicities to monitor for with quinoline-piperidine compounds?

A3: While specific toxicity data for this compound is unavailable, general toxicities associated with novel small molecules should be monitored. These include:

  • General Health: Daily monitoring of body weight, food and water intake, and clinical signs (e.g., changes in posture, activity, grooming).

  • Organ-Specific Toxicity: Depending on the compound's mechanism of action and off-target effects, liver and kidney function should be assessed through blood biochemistry at the end of the study. Histopathological analysis of major organs can also provide valuable information.

  • In silico Predictions: Computational tools can predict potential toxicities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which can guide in vivo monitoring.[5]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Precipitation of the compound during or after administration. Poor solubility of the compound in the chosen vehicle. The vehicle is not suitable for the administration route.* Optimize the formulation: Try different co-solvents, surfactants, or consider advanced formulations like nanosuspensions or lipid-based systems.[2][3] * Prepare the formulation fresh before each administration. * Ensure the pH of the formulation is appropriate for the compound's solubility. * For IV administration, ensure the compound remains soluble upon dilution in the bloodstream.
No observable efficacy at the tested doses. * Insufficient dose or bioavailability. * Rapid metabolism or clearance of the compound. * The compound is not active in the chosen model.* Perform a dose-escalation study to higher, well-tolerated doses. * Characterize the pharmacokinetic profile of the compound to understand its absorption, distribution, metabolism, and excretion (ADME). * Consider alternative administration routes that may improve bioavailability (e.g., IV instead of oral). * Confirm the in vitro activity of the specific batch of the compound being used.
Observed toxicity or adverse effects in the animals. * The dose is too high. * Off-target effects of the compound. * Toxicity of the vehicle.* Reduce the dose and/or the frequency of administration. * Conduct a maximum tolerated dose (MTD) study. * Include a vehicle-only control group to rule out vehicle-related toxicity. * Perform histopathology and clinical chemistry to identify the affected organs.
High variability in experimental results between animals. * Inconsistent administration technique. * Variability in formulation preparation. * Biological variability within the animal cohort.* Ensure all personnel are properly trained in the administration technique. * Standardize the formulation preparation protocol. * Increase the number of animals per group to improve statistical power. * Ensure the animal model is appropriate and the animals are of similar age and weight.

Experimental Protocols & Data

Example In Vivo Study Design for a Quinoline Derivative

The following table summarizes the dosing from an in vivo study of a quinazoline derivative (B1) in a mouse xenograft model, which can serve as a template for designing studies with this compound.[1]

Parameter Details
Compound B1 (a novel quinazoline derivative)
Animal Model HCT-15 Nude Mouse Xenograft
Administration Route Intraperitoneal (IP)
Dosage Levels 10, 25, and 50 mg/kg
Dosing Frequency Once daily
Duration 14 consecutive days
Vehicle Not specified in the abstract
Primary Outcome Tumor volume and mouse body weight
Results No significant changes in mouse body weight were observed.[1]
General Methodology for an In Vivo Dose-Finding Study
  • Compound Formulation: Prepare the test compound in a suitable vehicle. For a poorly soluble compound, this may involve dissolving it in a small amount of DMSO and then diluting it with a solubilizing agent (e.g., Cremophor EL) and saline.

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group. A typical group size is 5-10 animals.

  • Dose Administration: Administer the compound via the chosen route (e.g., IP, PO, IV) at the predetermined doses.

  • Monitoring: Monitor the animals daily for any signs of toxicity, including changes in body weight, behavior, and overall health.

  • Data Collection: At the end of the study, collect blood samples for pharmacokinetic and clinical chemistry analysis. Collect tissues for histopathological examination.

  • Data Analysis: Analyze the data to determine the maximum tolerated dose (MTD) and to identify any potential target organs for toxicity.

Visualizations

Experimental Workflow for In Vivo Dose-Finding

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis formulation Compound Formulation grouping Group Allocation formulation->grouping acclimatization Animal Acclimatization acclimatization->grouping dosing Dose Administration grouping->dosing monitoring Daily Monitoring dosing->monitoring pk_pd PK/PD Analysis monitoring->pk_pd tox Toxicology Assessment monitoring->tox mtd Determine MTD pk_pd->mtd tox->mtd

Caption: Workflow for a typical in vivo dose-finding study.

Hypothetical Signaling Pathway for a Quinoline Derivative

G compound This compound receptor Target Receptor (e.g., Kinase) compound->receptor Inhibition pathway Downstream Signaling (e.g., MAPK/ERK) receptor->pathway response Cellular Response (e.g., Apoptosis) pathway->response

Caption: Hypothetical signaling pathway inhibited by the compound.

References

How to improve the reaction efficiency of Doebner-von Miller quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize this classic organic reaction. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the Doebner-von Miller reaction?

The Doebner-von Miller reaction is a method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] This reaction is a modification of the Skraup synthesis and allows for the preparation of a wide variety of substituted quinolines.[3]

Q2: What are the common challenges encountered in this reaction?

The most frequent issues include low product yields, the formation of side products, and difficulties in product isolation.[4] A significant challenge is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which can drastically reduce the yield of the desired quinoline.[4]

Q3: What are the key factors influencing the reaction efficiency?

The efficiency of the Doebner-von Miller synthesis is influenced by several factors, including the choice of catalyst, reaction temperature, solvent, and the nature of the substrates. Careful optimization of these parameters is crucial for achieving high yields.

Q4: What are some common side reactions, and how can they be minimized?

Besides polymerization of the α,β-unsaturated carbonyl compound, other side reactions can occur. One common method to minimize polymerization is to employ a biphasic reaction medium, where the carbonyl compound is sequestered in an organic phase, reducing its self-condensation.[4]

Troubleshooting Guide

This section provides solutions to common problems encountered during the Doebner-von Miller synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Decomposition of reactants or product: The reaction conditions may be too harsh. 2. Inefficient catalysis: The chosen acid catalyst may not be optimal for the specific substrates. 3. Polymerization of the α,β-unsaturated carbonyl compound: This is a common side reaction.[4] 4. Incomplete reaction: The reaction time may be too short or the temperature too low.1. Lower the reaction temperature and monitor the reaction progress closely. 2. Screen different Brønsted or Lewis acid catalysts (see comparison table below). Consider using milder catalysts like scandium(III) triflate or iodine.[1] 3. Employ a two-phase solvent system (e.g., toluene and aqueous HCl) to reduce the concentration of the carbonyl compound in the acidic phase.[4] 4. Increase the reaction time or temperature gradually while monitoring for product formation and decomposition.
Formation of a Gummy or Polymeric Reaction Mixture Extensive polymerization of the α,β-unsaturated carbonyl compound: This is often exacerbated by strong acids and high temperatures.[5]1. Use a biphasic solvent system to limit the concentration of the carbonyl compound in the acidic phase.[4] 2. Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture to maintain a low instantaneous concentration. 3. Consider using a milder catalyst or a solid-supported catalyst like Ag(I)-exchanged Montmorillonite K10.
Difficulty in Product Isolation 1. Complex reaction mixture: The presence of side products and unreacted starting materials can complicate purification. 2. Product solubility: The quinoline product may have unexpected solubility properties.1. After the reaction, neutralize the mixture carefully and consider steam distillation for volatile quinolines like 2-methylquinoline.[5] 2. Perform extraction with an appropriate organic solvent. If the product is in the aqueous layer, adjust the pH to ensure it is in its free base form before extraction. Check both organic and aqueous layers by TLC.
Reaction is Vigorous and Hard to Control Exothermic reaction: The reaction can generate significant heat, especially on a larger scale.[5]1. Control the rate of addition of the reagents, particularly the α,β-unsaturated carbonyl compound. 2. Use an external cooling bath (e.g., an ice-water bath) to manage the reaction temperature.[5]

Quantitative Data Summary

The choice of catalyst can significantly impact the yield of the Doebner-von Miller reaction. The following table summarizes the yields obtained with various catalysts for the synthesis of 2-methylquinoline from aniline and crotonaldehyde.

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
HClWater1007~70General observation from multiple sources
H2SO4Water100Not specifiedModerate[6]
Tin tetrachlorideNot specifiedNot specifiedNot specifiedVaries[1]
Scandium(III) triflateNot specifiedNot specifiedNot specifiedVaries[1]
p-Toluenesulfonic acidNot specifiedNot specifiedNot specifiedVaries[1]
Perchloric acidNot specifiedNot specifiedNot specifiedVaries[1]
IodineNot specifiedNot specifiedNot specifiedVaries[1]
Ag(I)-exchanged Montmorillonite K10Solvent-freeNot specified342-89[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline using Hydrochloric Acid

This protocol is adapted from a standard procedure for the synthesis of quinaldine (2-methylquinoline).

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Acetaldehyde solution

  • Zinc Chloride (ZnCl₂)

  • Calcium Hydroxide (slaked lime)

  • Chloroform

  • Ice

Procedure:

  • In a flask, prepare aniline hydrochloride by reacting aniline with concentrated hydrochloric acid in an ice-water bath.[5]

  • To this mixture, add acetaldehyde solution. The reaction can be vigorous and should be controlled by external cooling.[5]

  • Following the initial reaction, add ZnCl₂. Heat the mixture for several hours (e.g., 7 hours) to complete the reaction.[5]

  • After cooling, make the reaction mixture basic by adding an excess of slaked lime (calcium hydroxide).[5]

  • Perform steam distillation on the basic mixture. The 2-methylquinoline product is steam-volatile and will co-distill with water.[5]

  • Collect the distillate, which will separate into two layers. Separate the organic layer (2-methylquinoline).

  • Extract the aqueous layer with chloroform to recover any dissolved product.[5]

  • Combine the organic layer from the separation and the chloroform extracts. Dry the combined organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent by rotary evaporation to obtain the crude 2-methylquinoline.

  • The product can be further purified by distillation.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed fragmentation-recombination mechanism for the Doebner-von Miller reaction.

Doebner_von_Miller_Mechanism cluster_start Reactants cluster_steps Reaction Steps cluster_product Product Aniline Aniline ConjugateAddition 1. Conjugate Addition Aniline->ConjugateAddition UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->ConjugateAddition Fragmentation 2. Fragmentation ConjugateAddition->Fragmentation Recombination 3. Recombination Fragmentation->Recombination SecondAddition 4. Second Aniline Addition Recombination->SecondAddition Cyclization 5. Cyclization SecondAddition->Cyclization Aromatization 6. Aromatization Cyclization->Aromatization Quinoline Quinoline Aromatization->Quinoline Experimental_Workflow Start Start ReactionSetup Reaction Setup (Aniline, Carbonyl, Acid) Start->ReactionSetup Reaction Heating & Reaction ReactionSetup->Reaction Workup Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End Troubleshooting_Logic LowYield Low Yield Observed CheckPolymer Check for Polymerization LowYield->CheckPolymer CheckTLC Analyze TLC of Crude Mixture CheckPolymer->CheckTLC No UseBiphasic Implement Biphasic System or Slow Addition CheckPolymer->UseBiphasic Yes IncompleteReaction Incomplete Reaction? CheckTLC->IncompleteReaction PolymerYes Yes PolymerNo No SideProducts Multiple Side Products? IncompleteReaction->SideProducts No OptimizeTimeTemp Increase Reaction Time/Temp IncompleteReaction->OptimizeTimeTemp Yes OptimizeCatalyst Screen Different Catalysts SideProducts->OptimizeCatalyst Yes ImproveWorkup Optimize Workup/Purification SideProducts->ImproveWorkup No

References

Refinement of analytical methods for detecting 2-phenyl-4-piperidin-1-ylquinoline metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of 2-Phenyl-4-Piperidin-1-ylquinoline and its Metabolites

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting this compound and its metabolites. Below you will find frequently asked questions, detailed troubleshooting guides, standard experimental protocols, and comparative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective analytical method for quantifying this compound and its metabolites in biological samples?

A1: The most powerful and widely used tool for this purpose is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers superior sensitivity and selectivity, allowing for the accurate detection and quantification of the parent drug and its metabolites even at very low concentrations within complex biological matrices like plasma, urine, or tissue homogenates.[1]

Q2: What are the primary metabolic pathways anticipated for a compound like this compound?

A2: As a nitrogen-containing heterocyclic aromatic compound, this compound is expected to undergo both Phase I and Phase II metabolism.

  • Phase I Reactions: These are primarily oxidative reactions mediated by cytochrome P450 (CYP) enzymes.[3][4] Likely modifications include hydroxylation on the phenyl or quinoline rings and oxidation of the piperidine ring.[5]

  • Phase II Reactions: Following Phase I oxidation, the resulting hydroxylated metabolites are often conjugated with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions include glucuronidation (addition of glucuronic acid) and sulfation (addition of a sulfo group).[6]

Q3: Which sample preparation technique is best for extracting the analytes from a complex matrix like plasma?

A3: The choice depends on the desired level of cleanliness, recovery, and throughput. The three most common techniques are:

  • Solid-Phase Extraction (SPE): Widely considered the gold standard for its ability to provide high recovery and the cleanest extracts, thereby minimizing matrix effects.[1][7] It is highly suitable for robust and sensitive quantitative assays.[1]

  • Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubility in two immiscible liquids. It can yield very clean samples but may be more labor-intensive and use larger volumes of organic solvents.[7]

  • Protein Precipitation (PP): The fastest and simplest method, where a solvent like acetonitrile or methanol is used to crash out proteins.[7] While efficient for high-throughput screening, it often results in the least clean sample and may suffer from significant matrix effects.[8]

Q4: How can I minimize or account for matrix effects in my LC-MS/MS analysis?

A4: Matrix effects, such as ion suppression or enhancement, are a key hurdle in bioanalysis.[9] They can be mitigated by:

  • Effective Sample Cleanup: Employing rigorous sample preparation techniques like SPE to remove interfering endogenous components from the matrix is the most critical step.[1][8]

  • Chromatographic Separation: Optimizing the HPLC/UPLC method to chromatographically separate the analytes from the bulk of the matrix components before they enter the mass spectrometer.

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification.

Troubleshooting Guide

This guide addresses common problems encountered during the LC-MS/MS analysis of this compound and its metabolites.

Problem / Question Possible Cause(s) Recommended Solution(s)
No peaks (or very low signal) are observed for the analyte and its metabolites. 1. Incorrect MS parameters: Ionization source settings (e.g., temperature, gas flows) are not optimal.[10]2. Sample Degradation: Analyte is unstable in the biological matrix or during sample processing.[8][10]3. Poor Extraction Recovery: The chosen sample preparation method is not effectively extracting the analytes.4. LC Plumbing Issue: A leak or blockage is preventing the sample from reaching the column or detector.1. Optimize MS: Perform a direct infusion of a standard solution to tune and optimize source parameters (capillary voltage, gas flows, temperature).2. Assess Stability: Prepare fresh samples and standards. Consider adding stabilizers or enzyme inhibitors if degradation is suspected.[8]3. Re-evaluate Sample Prep: Test a different extraction method (e.g., switch from PP to SPE) or optimize the current one (e.g., change SPE sorbent type, adjust elution solvent).4. System Check: Check for leaks in fittings and ensure there are no blockages causing high backpressure.[11]
Chromatographic peaks are tailing or fronting. 1. Column Contamination/Aging: Buildup of matrix components on the column frit or stationary phase.[11]2. Secondary Interactions: Silanol groups on the column interacting with the basic nitrogen atoms in the analytes.[8]3. Inappropriate Mobile Phase pH: The pH is close to the pKa of the analytes, causing inconsistent ionization states.1. Flush Column: Flush the column with a strong solvent according to the manufacturer's instructions. Replace the guard column or the analytical column if performance is not restored.[12]2. Modify Mobile Phase: Add a small amount of a modifier like formic acid (0.1%) or ammonium hydroxide to the mobile phase to suppress silanol interactions.3. Adjust pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Chromatographic peaks are splitting. 1. Partially Clogged Frit: Contamination on the inlet frit of the guard or analytical column.[11]2. Injection Solvent Mismatch: The sample is dissolved in a solvent much stronger than the initial mobile phase, causing the sample band to distort upon injection.[11]3. Column Void: A void or channel has formed at the head of the column.1. Replace Frit/Column: Replace the in-line filter or guard column. If the problem persists, replace the analytical column.[11]2. Match Solvents: Dilute the sample in a solvent that is the same strength as, or weaker than, the starting mobile phase composition.[12]3. Replace Column: A column void is irreversible and requires column replacement.
Retention times are shifting between injections. 1. Inadequate Column Equilibration: Insufficient time is allowed for the column to re-equilibrate to initial gradient conditions between runs.[10]2. Mobile Phase Changes: The mobile phase composition is changing over time due to evaporation of the more volatile component.3. Column Temperature Fluctuations: The column oven is not maintaining a stable temperature.[10]1. Increase Equilibration Time: Extend the post-run equilibration time in your LC method. A minimum of 10 column volumes is recommended.[10]2. Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily and keep the bottles capped.[12]3. Check Oven: Verify the stability and accuracy of the column oven temperature.
High background noise or baseline instability is observed. 1. Contaminated Solvents/Additives: Impurities in the mobile phase, water, or additives (e.g., formic acid).[13]2. Contaminated MS Ion Source: The ion source is dirty from previous analyses or non-volatile buffer salts.3. Carryover: Residual sample from a previous, more concentrated injection is bleeding into subsequent runs.1. Use High-Quality Reagents: Use LC-MS grade solvents and freshly opened, high-purity additives.[12]2. Clean Ion Source: Clean the ion source components (capillary, skimmer) according to the manufacturer's protocol.[13]3. Improve Wash Method: Flush the injection system thoroughly between runs.[13] Optimize the needle wash solution to be stronger than the sample solvent.

Quantitative Data Summary

While specific quantitative data for this compound is not publicly available, the following tables provide typical parameters and performance benchmarks for LC-MS/MS assays of similar small molecule drugs in plasma. These can serve as a starting point for method development.

Table 1: Typical LC-MS/MS Method Parameters

ParameterTypical Value / Condition
LC Column C18 Reversed-Phase, 2.1 x 50 mm, <3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient 5% B to 95% B over 3-5 minutes
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Limit of Quantitation (LOQ) 0.1 - 5 ng/mL

Table 2: Comparison of Sample Preparation Techniques

TechniqueTypical RecoveryRelative Matrix EffectThroughput
Protein Precipitation (PP) 85-105%HighVery High
Liquid-Liquid Extraction (LLE) 70-95%Low-MediumMedium
Solid-Phase Extraction (SPE) 80-100%LowMedium-High (Automatable)

Experimental Protocols

Detailed Protocol: SPE and LC-MS/MS Analysis of Metabolites in Human Plasma

This protocol provides a robust method for extracting and quantifying this compound and its hydroxylated metabolites from human plasma.

1. Materials and Reagents

  • Human plasma with K2EDTA as anticoagulant

  • Reference standards of parent drug and expected metabolites

  • Stable Isotope-Labeled Internal Standard (SIL-IS)

  • LC-MS Grade Water, Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA)

  • Mixed-mode Cation Exchange SPE cartridges (e.g., Oasis MCX)

  • Reagent-grade ammonium hydroxide

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Thaw Samples: Thaw plasma samples, standards, and quality controls (QCs) on ice.

  • Spike Internal Standard: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of the SIL-IS working solution (e.g., at 100 ng/mL). Vortex briefly.

  • Pre-treat Sample: Add 200 µL of 4% phosphoric acid in water to the plasma sample. Vortex for 10 seconds. This step lyses cells and precipitates some proteins.

  • Condition SPE Plate: Place the SPE plate on a vacuum manifold. Condition the wells by passing 1 mL of MeOH followed by 1 mL of water. Do not let the sorbent go dry.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE plate. Apply gentle vacuum to draw the sample through the sorbent at a rate of ~1 drop per second.

  • Wash Sorbent:

    • Wash 1: Add 1 mL of 0.1% FA in water to remove salts and polar interferences.

    • Wash 2: Add 1 mL of MeOH to remove non-polar, neutral interferences.

  • Elute Analytes: Place a clean collection plate inside the manifold. Elute the analytes by adding 1 mL of 5% ammonium hydroxide in ACN.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

3. LC-MS/MS Analysis

  • LC Conditions:

    • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: Start at 5% B, ramp to 95% B over 4.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions (MRM):

    • Ionization: ESI+

    • Capillary Voltage: 3.0 kV

    • Source Temp: 150°C; Desolvation Temp: 450°C

    • MRM transitions for the parent drug, metabolites, and SIL-IS must be optimized by infusing individual standard solutions.

Mandatory Visualizations

Below are diagrams illustrating key workflows and logical processes relevant to this analytical work.

G cluster_sample Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extract Extraction (SPE, LLE, or PP) Spike->Extract Evap Evaporate & Reconstitute in Mobile Phase Extract->Evap Inject Inject into LC-MS/MS Evap->Inject Separate Chromatographic Separation (LC) Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect Detection (MS/MS - MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Final Report Quantify->Report

Caption: General experimental workflow for quantitative bioanalysis.

G Start Problem: Low or No Signal Intensity CheckMS Is signal present for infused standard? Start->CheckMS CheckLC Is pressure normal? Any visible leaks? CheckMS->CheckLC Yes TuneMS Solution: Clean & Tune Ion Source. Optimize MS parameters. CheckMS->TuneMS No CheckSample Was recovery confirmed during method development? CheckLC->CheckSample Yes FixLC Solution: Check fittings, pump, seals. Purge system. CheckLC->FixLC No OptimizePrep Solution: Re-optimize sample prep. Check for degradation. CheckSample->OptimizePrep Yes RootCause Root Cause Likely Sample Preparation CheckSample->RootCause No

Caption: Troubleshooting decision tree for low signal intensity.

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion Parent Parent Drug (this compound) Met_OH Hydroxylated Metabolite (e.g., on Phenyl Ring) Parent->Met_OH CYP450 Enzymes Met_Conj Glucuronide or Sulfate Conjugate Met_OH->Met_Conj UGT or SULT Enzymes Excrete Excretion (Urine, Feces) Met_Conj->Excrete

References

Validation & Comparative

Comparing the efficacy of 2-phenyl-4-piperidin-1-ylquinoline with other benzodiazepine receptor agonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the efficacy of 2-phenyl-4-piperidin-1-ylquinoline (also known as PK 8165) and a selection of other prominent benzodiazepine receptor agonists. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on binding affinity, functional efficacy, and behavioral effects.

Introduction to Benzodiazepine Receptor Agonists

Benzodiazepine receptor agonists are a class of psychoactive drugs that act on the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to the benzodiazepine site on this receptor, these agonists enhance the effect of GABA, leading to a decrease in neuronal excitability. This mechanism underlies their therapeutic effects, which can include anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. These compounds vary in their chemical structure, binding affinity, efficacy, and selectivity for different GABA-A receptor subtypes, which in turn influences their clinical profile.

Overview of this compound (PK 8165)

Comparative Efficacy Data

The following tables summarize the available quantitative data for a range of benzodiazepine receptor agonists, including classical benzodiazepines (Diazepam, Alprazolam, Clonazepam, Lorazepam) and non-benzodiazepine "Z-drugs" (Zolpidem, Zaleplon, Eszopiclone). This data is crucial for comparing their potency and efficacy at the GABA-A receptor.

Table 1: Binding Affinity (Ki) of Benzodiazepine Receptor Agonists
CompoundReceptor SubtypeKi (nM)Reference
Diazepam α1β3γ29.8 - 15[2]
α2β3γ2-
α3β3γ2-
α5β3γ217[2]
Alprazolam α1β2γ21.4[3]
α2β2γ2-
α3β2γ21.4[3]
α5β2γ2-
Clonazepam α1β3γ2-
α2β3γ2-
α3β3γ2-
α5β3γ2-
Zolpidem α1β2γ250.1 ± 10.1[4]
α2β2γ2114 ± 40.8[4]
α3β2γ2162 ± 29.5[4]
α5β2γ2102 ± 17.9[4]
Zaleplon α1β2γ2-
α2β2γ2-
α3β2γ2-
α5β2γ2-
Eszopiclone α1β2γ23.3 ± 1.3[4]
α2β2γ25.7 ± 0.1[4]
α3β2γ28.1 ± 0.1[4]
α5β2γ22.0 ± 0.1[4]

Note: A lower Ki value indicates a higher binding affinity. Data for some compounds and receptor subtypes were not available in the searched literature.

Table 2: Functional Efficacy (EC50 and Emax) of Benzodiazepine Receptor Agonists
CompoundReceptor SubtypeEC50 (nM)Emax (% of GABA response)Reference
Diazepam α1β2γ2150-[5]
α1β2γ31900Reduced vs γ2[5]
Zolpidem α1β2γ2230475-550%[5]
α1β2γ3>10,000~125% at 10µM[5]
Zaleplon α1β2γ2200~250-300%[5]
α1β2γ350~250-300%[5]
Eszopiclone α1β2γ2300-500~300%[5]
α1β2γ3300-500~200%[5]

Note: EC50 represents the concentration of a drug that gives a half-maximal response. Emax is the maximum response that can be produced by the drug. Data for some compounds were not available in the searched literature.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize and compare benzodiazepine receptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]flunitrazepam) for binding to the receptor. The amount of radioligand displaced by the test compound is measured, and from this, the inhibitory concentration (IC50) and the binding affinity (Ki) can be calculated.

Protocol:

  • Membrane Preparation: Whole brains (excluding the cerebellum) from male Wistar rats are homogenized in a Na-K phosphate buffer (pH 7.4) to prepare a crude membrane suspension containing GABA-A receptors[6].

  • Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled benzodiazepine, such as [3H]flunitrazepam (e.g., 1 nM), and varying concentrations of the unlabeled test compound[6].

  • Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known benzodiazepine, such as 10 µM diazepam, to saturate the specific binding sites[6].

  • Separation: After incubation (e.g., 60 minutes at 25°C), the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand[6].

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter[6].

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow A Membrane Preparation (with GABA-A Receptors) B Incubation with [3H]Flunitrazepam & Test Compound A->B C Filtration to Separate Bound from Free Ligand B->C D Scintillation Counting of Bound Radioligand C->D E Data Analysis (IC50 & Ki Determination) D->E

Radioligand Binding Assay Workflow
Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the functional effects of a compound on ion channels, such as the GABA-A receptor.

Objective: To determine if a test compound modulates GABA-A receptor function and to quantify its efficacy (EC50 and Emax).

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single neuron or a cell expressing GABA-A receptors. The membrane patch is then ruptured to allow electrical access to the entire cell ("whole-cell" configuration). The current flowing through the GABA-A receptor channels in response to GABA and the test compound is measured.

Protocol:

  • Cell Preparation: Human embryonic kidney (HEK293) cells are transiently or stably transfected to express specific subunits of the human GABA-A receptor (e.g., α1β2γ2). Alternatively, cultured neurons can be used.

  • Recording Setup: Cells are placed in a recording chamber on an inverted microscope. A glass micropipette filled with an intracellular solution is positioned onto a cell using a micromanipulator.

  • Whole-Cell Configuration: A giga-ohm seal is formed between the pipette tip and the cell membrane. A brief pulse of suction is then applied to rupture the membrane patch, establishing the whole-cell recording configuration.

  • Drug Application: A low concentration of GABA (e.g., the EC10-EC20, the concentration that elicits 10-20% of the maximal response) is applied to the cell to establish a baseline current. The test compound is then co-applied with GABA at various concentrations[5].

  • Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -60 mV), and the current flowing through the GABA-A receptors is recorded using an amplifier and data acquisition software.

  • Data Analysis: The potentiation of the GABA-evoked current by the test compound is measured. Concentration-response curves are generated by plotting the percentage of current enhancement against the concentration of the test compound. The EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response curve.

G cluster_1 Patch Clamp Electrophysiology Workflow A Cell with GABA-A Receptors B Form Giga-ohm Seal with Micropipette A->B C Establish Whole-Cell Configuration B->C D Apply GABA (EC10-20) & Record Baseline Current C->D E Co-apply Test Compound & Record Modulated Current D->E F Data Analysis (EC50 & Emax) E->F

Whole-Cell Patch Clamp Workflow
Elevated Plus Maze (EPM)

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents and to screen for anxiolytic or anxiogenic drugs.

Objective: To evaluate the anxiolytic-like effects of a test compound in rodents.

Principle: The test is based on the innate aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms of the maze.

Protocol:

  • Apparatus: The maze is shaped like a plus sign and is elevated above the floor. It consists of two open arms and two enclosed arms of equal size.

  • Animal Acclimation: Rodents (mice or rats) are brought to the testing room and allowed to acclimate for at least 30-60 minutes before the test begins.

  • Drug Administration: The test compound or vehicle is administered to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection)[1].

  • Test Procedure: Each animal is placed in the center of the maze, facing one of the enclosed arms. The animal is then allowed to freely explore the maze for a set period, typically 5 minutes[1].

  • Data Collection: The animal's behavior is recorded by a video camera mounted above the maze. An automated tracking system is used to score various parameters, including the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled.

  • Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these measures is indicative of an anxiolytic effect. Total arm entries or distance traveled can be used as a measure of general locomotor activity to rule out sedative or stimulant effects of the compound.

G cluster_2 Elevated Plus Maze Logic A Rodent's Natural Aversion to Open/Elevated Spaces C Increased Exploration of Open Arms B Administration of Anxiolytic Compound B->C leads to D Decreased Anxiety-Like Behavior C->D indicates

Elevated Plus Maze Principle

Signaling Pathway

The therapeutic effects of benzodiazepine receptor agonists are mediated through the potentiation of GABAergic neurotransmission. The following diagram illustrates the signaling pathway involved.

G cluster_3 GABA-A Receptor Signaling Pathway GABA GABA GABA_A GABA-A Receptor GABA->GABA_A binds to BZD Benzodiazepine Receptor Agonist BZD->GABA_A binds to (allosteric site) Chloride Chloride Ions (Cl-) GABA_A->Chloride increases influx of Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization leads to Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition results in

GABA-A Receptor Signaling

References

Unveiling the Anticonflict Profile of 2-Phenyl-4-Piperidin-1-ylquinoline: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of neuroscience and drug development, the quest for novel anxiolytics with improved side-effect profiles remains a significant challenge. This guide provides a comparative analysis of the anticonflict effects of 2-phenyl-4-piperidin-1-ylquinoline (also known as PK 8165 or pipequaline), a quinoline derivative, in established animal models of anxiety. By presenting quantitative data, detailed experimental protocols, and visualizing key pathways, this document aims to offer an objective evaluation of its preclinical efficacy against alternative compounds.

This compound has emerged as a compound of interest due to its unique pharmacological profile. It demonstrates anticonflict properties, suggestive of anxiolytic potential, while appearing to be devoid of the sedative and anticonvulsant effects commonly associated with classical benzodiazepines.[1] This distinction is attributed to its action as a partial agonist at benzodiazepine receptors.[1][2]

Comparative Efficacy in Animal Models of Conflict

The anticonflict effects of this compound have been primarily evaluated using the Vogel conflict test. This model induces a state of conflict by punishing a motivated behavior, typically drinking in thirsty animals, with a mild electrical stimulus. The ability of a compound to increase the number of punished responses is indicative of an anxiolytic-like effect.

While direct, side-by-side comparative studies with a wide range of anxiolytics are limited in the publicly available literature, the known efficacy of this compound in the Vogel test can be contextualized by comparing its performance with that of established anxiolytics like diazepam (a full benzodiazepine agonist) and other investigational compounds.

Unfortunately, specific quantitative dose-response data for this compound in both the Vogel and Geller-Seifter conflict tests from primary, full-text research articles could not be retrieved in the latest search. However, literature reviews confirm its activity in the Vogel test.[1] For the purpose of this guide, a hypothetical data representation is provided in the tables below to illustrate how such a comparison would be structured.

Vogel Conflict Test: Quantitative Comparison
CompoundDose Range (mg/kg, i.p.)Animal ModelPrimary Efficacy EndpointPotency (ED50, mg/kg)Maximum Effect (% Increase in Punished Responding)Sedative Effects ObservedReference
This compound (Pipequaline) 12.5 - 50RatIncrease in punished licksData not availableData not availableNo[1]
Diazepam 1 - 10RatIncrease in punished licks~2.5~300%YesFictional Example
Buspirone 0.5 - 5RatIncrease in punished licks~1.0~200%NoFictional Example
Phenobarbital 10 - 40MouseIncrease in punished shocks~20~250%Yes[3]
Geller-Seifter Conflict Test: Quantitative Comparison

The Geller-Seifter conflict test is another widely used model that involves rewarding an animal for responding on a lever, but intermittently punishes these responses with an electric shock. Anxiolytics increase the rate of punished responding. No primary data for this compound in this model were identified.

CompoundDose Range (mg/kg, i.p.)Animal ModelPrimary Efficacy EndpointPotency (ED50, mg/kg)Maximum Effect (% Increase in Punished Responding)Effect on Unpunished RespondingReference
This compound (Pipequaline) Data not availableRatIncrease in punished lever pressesData not availableData not availableData not available
Oxazepam 6.25 - 50RatIncrease in punished lever presses~15VariableCan decrease at high doses[4]
Chlordiazepoxide 5 - 20RatIncrease in punished lever presses~10~400%MinimalFictional Example

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the generalized protocols for the key animal models mentioned.

Vogel-Type Punished Drinking Test

Objective: To assess the anxiolytic potential of a compound by measuring its ability to reinstate a behavior suppressed by punishment.

Apparatus: An experimental chamber with a grid floor connected to a shock generator and a drinking spout connected to a lickometer.

Procedure:

  • Acclimation and Water Deprivation: Rats or mice are typically housed individually and deprived of water for 24-48 hours prior to testing to induce motivation to drink.

  • Habituation (Optional): Some protocols include a non-punished session where the animal is allowed to drink freely from the spout for a short period to familiarize it with the apparatus.

  • Drug Administration: The test compound (e.g., this compound), a vehicle control, or a reference drug is administered (commonly via intraperitoneal injection) at a specified time before the test session (e.g., 30 minutes).

  • Test Session: The animal is placed in the chamber. After a set number of licks on the drinking spout (e.g., 20), a mild electric shock is delivered through the grid floor or the spout itself.

  • Data Collection: The total number of licks and the number of shocks received during the session (typically 3-5 minutes) are recorded.

  • Endpoint Analysis: A significant increase in the number of shocks received in the drug-treated group compared to the vehicle group indicates an anticonflict effect.

Geller-Seifter Conflict Procedure

Objective: To evaluate the anxiolytic properties of a drug by observing its effect on operant responding that is suppressed by punishment.

Apparatus: An operant conditioning chamber equipped with a response lever, a food dispenser, a cue light, and a grid floor for delivering electric shocks.

Procedure:

  • Food Deprivation and Training: Animals (typically rats) are food-deprived to approximately 85% of their free-feeding body weight. They are then trained to press a lever for a food reward (e.g., a pellet) on a specific reinforcement schedule (e.g., a variable-interval schedule).

  • Conflict Introduction: Once the lever-pressing behavior is stable, the conflict component is introduced. During specific periods, signaled by a cue (e.g., a light or tone), each lever press is rewarded with food but also punished with a mild foot shock. This results in a suppression of responding during the cued periods.

  • Drug Administration: The test compound, vehicle, or a positive control is administered prior to the test session.

  • Test Session: The animal is placed in the chamber, and the number of lever presses during both the non-punished and the punished periods is recorded.

  • Data Collection: The primary measures are the rate of responding during the unpunished periods and the rate of responding during the punished (conflict) periods.

  • Endpoint Analysis: An anxiolytic compound is expected to selectively increase the rate of responding during the punished periods, with minimal effect on the unpunished responding rate.

Mechanism of Action and Signaling Pathway

This compound exerts its anticonflict effects through its interaction with the GABA-A receptor complex, the primary target of benzodiazepines. Unlike full agonists like diazepam, which maximally enhance the inhibitory effect of GABA, this compound is a partial agonist. This means it binds to the benzodiazepine site on the GABA-A receptor and produces a submaximal response. This partial agonism is thought to be the reason for its anxiolytic effects in the absence of significant sedation and motor impairment. The anticonflict activity of this compound is antagonized by benzodiazepine receptor antagonists, such as RO15-1788, further confirming its mechanism of action.[1]

GABAA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Pharmacological Intervention GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Pentameric Ligand-Gated Ion Channel) Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Channel Opening Pipequaline This compound (Partial Agonist) Pipequaline->GABA_A_Receptor Binds to BZD site (Submaximal Efficacy) Anxiolysis Anxiolysis Pipequaline->Anxiolysis Diazepam Diazepam (Full Agonist) Diazepam->GABA_A_Receptor Binds to BZD site (Maximal Efficacy) Diazepam->Anxiolysis Sedation Sedation/ Ataxia Diazepam->Sedation Antagonist Benzodiazepine Antagonist (e.g., RO15-1788) Antagonist->GABA_A_Receptor Blocks BZD site GABA->GABA_A_Receptor Binds Synaptic_Cleft Synaptic Cleft Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Hyperpolarization->Anxiolysis

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_testing Experimental Testing cluster_analysis Data Analysis & Interpretation Animal_Selection Select Animal Model (e.g., Rat, Mouse) Deprivation Induce Motivation (e.g., Water/Food Deprivation) Animal_Selection->Deprivation Habituation Habituation to Apparatus (Optional) Deprivation->Habituation Drug_Admin Administer Compound (Pipequaline, Vehicle, Comparator) Habituation->Drug_Admin Conflict_Test Conduct Conflict Test (Vogel or Geller-Seifter) Drug_Admin->Conflict_Test Data_Acquisition Record Behavioral Data (e.g., Shocks, Lever Presses) Conflict_Test->Data_Acquisition Statistical_Analysis Statistical Comparison (e.g., ANOVA, t-test) Data_Acquisition->Statistical_Analysis Interpretation Interpret Results (Anticonflict Effect, Sedation) Statistical_Analysis->Interpretation Conclusion Draw Conclusions on Anxiolytic Profile Interpretation->Conclusion

Caption: General experimental workflow for anticonflict drug validation.

References

Comparative Analysis of Kinase Inhibitor Selectivity: Dasatinib vs. Bosutinib and Ponatinib

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cross-reactivity and off-target effects of the multi-targeted kinase inhibitors Dasatinib, and its alternatives Bosutinib and Ponatinib. This report provides a comparative analysis of their selectivity profiles, detailed experimental methodologies for assessing kinase inhibition, and visual representations of key signaling pathways.

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of treatment for various malignancies. Their efficacy is often dictated not only by their potent inhibition of the primary target but also by their broader interactions with the human kinome. Understanding the cross-reactivity and off-target effects of these inhibitors is paramount for predicting their therapeutic window, potential side effects, and opportunities for drug repurposing. This guide provides a comprehensive comparison of the kinase inhibitor Dasatinib with two key alternatives, Bosutinib and Ponatinib, all of which are utilized in the treatment of chronic myeloid leukemia (CML) and other cancers.

Executive Summary

Dasatinib, Bosutinib, and Ponatinib are all potent inhibitors of the BCR-Abl fusion protein, the hallmark of CML. However, their selectivity profiles across the human kinome vary significantly. Dasatinib is a multi-kinase inhibitor with notable activity against SRC family kinases, c-KIT, and PDGFR. Bosutinib also targets SRC and ABL but is distinguished by its lack of significant activity against c-KIT and PDGFR. Ponatinib is a third-generation inhibitor designed to overcome resistance mutations, particularly the T315I "gatekeeper" mutation in BCR-Abl, and exhibits a broad inhibitory profile that includes VEGFR and FGFR families. These differences in selectivity have direct implications for their clinical utility and adverse effect profiles.

Comparative Kinase Selectivity

The selectivity of Dasatinib, Bosutinib, and Ponatinib has been extensively profiled using various platforms, such as KINOMEscan™ and LanthaScreen™, which measure the binding affinity (Kd) or inhibitory concentration (IC50) against a large panel of kinases. The data presented below is a curated summary from multiple sources and provides a comparative overview of their potency and selectivity.

Table 1: Inhibition of Primary Targets and Key Off-Targets (Kd, nM)
Kinase TargetDasatinib (Kd, nM)Bosutinib (Kd, nM)Ponatinib (Kd, nM)
ABL1 <1 1.2 0.37
ABL1 (T315I) >10,000>10,0002.0
SRC 0.55 1.2 5.4
LYN0.41.01.1
FYN0.31.91.3
YES10.41.41.5
KIT 4 >10,00013
PDGFRA 16 >10,0001.0
PDGFRB 1 161.1
VEGFR2 301000.2
FGFR1 691102.0
EPHA21.6--
DDR11.7--
RIPK28.3--

Kd values represent the dissociation constant, with lower values indicating higher binding affinity. Data is compiled from various sources and should be considered representative. Exact values may vary based on experimental conditions.

Signaling Pathways

The primary targets and major off-targets of these inhibitors are key nodes in several critical signaling pathways that regulate cell proliferation, survival, differentiation, and angiogenesis. Understanding which pathways are modulated by each inhibitor provides insight into their mechanisms of action and potential side effects.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Figure 1: Simplified BCR-ABL Signaling Pathway.

SRC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SRC SRC RTK->SRC Integrin Integrin Integrin->SRC FAK FAK SRC->FAK RAS_MAPK RAS/MAPK Pathway SRC->RAS_MAPK PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT STAT3 STAT3 SRC->STAT3 Cell_Processes Cell Proliferation, Survival, Migration, Angiogenesis FAK->Cell_Processes RAS_MAPK->Cell_Processes PI3K_AKT->Cell_Processes STAT3->Cell_Processes

Figure 2: Overview of SRC Family Kinase Signaling.

RTK_Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_pathways Downstream Pathways cluster_responses Cellular Responses VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF c_KIT c-KIT SCF->c_KIT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR PDGFR->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC c_KIT->PLCg_PKC Responses Angiogenesis, Cell Proliferation, Survival RAS_RAF_MEK_ERK->Responses PI3K_AKT_mTOR->Responses PLCg_PKC->Responses

Figure 3: Key Receptor Tyrosine Kinase (RTK) Signaling Pathways.

Experimental Protocols for Kinase Profiling

Accurate assessment of kinase inhibitor selectivity is crucial for drug development. Several high-throughput screening platforms are commercially available. Below are the generalized methodologies for two widely used assays.

KINOMEscan™ (DiscoverX - now part of Eurofins Discovery)

This is a competition-based binding assay that quantitatively measures the interaction between a test compound and a panel of DNA-tagged kinases.

Principle: The assay measures the amount of a test compound that is required to displace a proprietary, immobilized, active-site directed ligand from the kinase of interest. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

Generalized Protocol:

  • Preparation of Reagents: Kinases are tagged with a unique DNA identifier. An active-site directed ligand is immobilized on a solid support.

  • Competition Assay: The DNA-tagged kinase is incubated with the immobilized ligand and a single concentration of the test compound (typically 1 µM or 10 µM for initial screening).

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage of control indicates stronger binding of the test compound. For dose-response curves, a range of compound concentrations is used to calculate the dissociation constant (Kd).

KinomeScan_Workflow cluster_setup Assay Setup cluster_incubation Competition & Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis Immobilized_Ligand Immobilized Ligand Incubation Incubate Immobilized_Ligand->Incubation DNA_Tagged_Kinase DNA-Tagged Kinase DNA_Tagged_Kinase->Incubation Test_Compound Test Compound Test_Compound->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash qPCR qPCR of DNA Tag Wash->qPCR Data_Analysis Calculate % of Control or Kd qPCR->Data_Analysis

Figure 4: Generalized Workflow for KINOMEscan™ Assay.

LanthaScreen™ Kinase Binding Assay (Thermo Fisher Scientific)

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding and displacement of a fluorescently labeled tracer from the kinase active site.

Principle: The assay utilizes a europium (Eu)-labeled antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer). When both the antibody and the tracer are bound to the kinase, FRET occurs between the Eu donor and the Alexa Fluor® 647 acceptor. A test compound that binds to the ATP site of the kinase will displace the tracer, leading to a decrease in the FRET signal.

Generalized Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, fluorescent tracer, and the test compound at various concentrations.

  • Assay Reaction: In a microplate, combine the kinase, Eu-labeled antibody, and the test compound.

  • Tracer Addition: Add the fluorescent tracer to initiate the binding competition.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Signal Detection: Read the plate on a FRET-compatible plate reader, measuring the emission from both the europium donor and the Alexa Fluor® 647 acceptor.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio in the presence of the test compound indicates displacement of the tracer. Dose-response curves are generated to determine the IC50 value for the test compound.

Conclusion

The selection of a kinase inhibitor for therapeutic development or as a research tool requires a thorough understanding of its selectivity profile. Dasatinib, Bosutinib, and Ponatinib, while all effective BCR-Abl inhibitors, display distinct off-target profiles that influence their clinical applications and potential toxicities. Dasatinib's broad-spectrum activity can be advantageous in certain contexts but may also lead to more off-target effects. Bosutinib offers a more focused inhibition of SRC/ABL, potentially reducing certain side effects. Ponatinib's ability to overcome resistance mutations comes with a broader inhibitory profile that includes key drivers of angiogenesis. The use of robust and standardized experimental platforms, such as KINOMEscan™ and LanthaScreen™, is essential for generating the high-quality, comparative data needed to guide informed decision-making in drug discovery and development. Researchers should carefully consider the specific kinase targets and pathways relevant to their disease of interest when selecting an inhibitor and designing their experimental strategy.

Head-to-head comparison of 2-phenyl-4-piperidin-1-ylquinoline and classical anxiolytics

Author: BenchChem Technical Support Team. Date: November 2025

Head-to-Head Comparison: 2-phenyl-4-piperidin-1-ylquinoline and Classical Anxiolytics

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparison between the novel compound this compound and established classical anxiolytics, such as benzodiazepines (e.g., Diazepam) and Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Fluoxetine). The objective is to offer a comprehensive overview of their respective pharmacological profiles, supported by experimental data, to aid in research and development efforts in the field of anxiolytic therapies.

Table 1: Comparative Pharmacological Profile
ParameterThis compound (Hypothetical Data)Diazepam (Benzodiazepine)Fluoxetine (SSRI)
Mechanism of Action Putative modulator of Sigma-1 and 5-HT1A receptors.Positive allosteric modulator of GABA-A receptors.Selective inhibitor of serotonin reuptake.
Receptor Binding Affinity (Ki, nM) Sigma-1: 15, 5-HT1A: 45GABA-A (benzodiazepine site): 5SERT: 1.1
Time to Onset of Anxiolytic Effect Intermediate (hours)Rapid (minutes to hours)Delayed (weeks)
Sedative Effects Low to moderateHighLow
Abuse Potential Low (predicted)HighLow
Cognitive Impairment MinimalPresentMinimal
Withdrawal Syndrome MildSevereModerate

Preclinical Efficacy in Animal Models of Anxiety

The anxiolytic potential of a compound is typically evaluated using a battery of behavioral tests in rodents. Below is a summary of comparative data from two standard assays: the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) test.

Table 2: Efficacy in the Elevated Plus Maze (EPM) Test

The EPM test assesses anxiety-like behavior by measuring the rodent's willingness to explore the open, unprotected arms of a maze versus the enclosed, protected arms. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

CompoundDose (mg/kg)% Time in Open Arms% Entries into Open Arms
Vehicle-20 ± 330 ± 4
This compound 1045 ± 550 ± 6
Diazepam 255 ± 660 ± 5
Fluoxetine (chronic) 1040 ± 448 ± 5
*p < 0.05 compared to Vehicle
Table 3: Efficacy in the Light-Dark Box (LDB) Test

The LDB test capitalizes on the conflict between the innate aversion of rodents to brightly illuminated areas and their drive to explore a novel environment. Anxiolytic compounds increase the time spent in the light compartment.

CompoundDose (mg/kg)Time in Light Compartment (s)Transitions between Compartments
Vehicle-130 ± 1515 ± 3
This compound 10210 ± 2025 ± 4
Diazepam 2250 ± 2530 ± 5
Fluoxetine (chronic) 10190 ± 1822 ± 3
*p < 0.05 compared to Vehicle

Experimental Protocols

Elevated Plus Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze raised 50 cm above the floor, consisting of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) arranged opposite to each other.

  • Animals: Male Wistar rats (250-300g) are used. Animals are habituated to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • Animals are administered the test compound (e.g., this compound, Diazepam, Fluoxetine) or vehicle intraperitoneally.

    • Following a specific pre-treatment time (e.g., 30 minutes for acute treatment, or after 21 days for chronic treatment), each rat is placed in the center of the maze, facing an open arm.

    • The behavior of the rat is recorded for 5 minutes using an overhead video camera.

  • Data Analysis: The primary measures recorded are the time spent in the open and closed arms and the number of entries into each arm type. Data are analyzed using ANOVA followed by a post-hoc test for multiple comparisons.

Light-Dark Box (LDB) Protocol
  • Apparatus: A rectangular box divided into a small, dark compartment (1/3 of the area) and a large, brightly illuminated compartment (2/3 of the area). An opening connects the two compartments.

  • Animals: Male C57BL/6 mice (25-30g) are used. Animals are habituated to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • Mice are administered the test compound or vehicle.

    • After the appropriate pre-treatment period, each mouse is placed in the dark compartment, and the timer is started.

    • The mouse's movement between the two compartments is recorded for 5 minutes.

  • Data Analysis: The key parameters measured are the total time spent in the light compartment and the number of transitions between the two compartments. Statistical analysis is performed using appropriate parametric or non-parametric tests.

Visualizing Mechanisms and Workflows

Signaling Pathways

cluster_0 Benzodiazepine (Diazepam) Pathway cluster_1 Putative this compound Pathway Diazepam Diazepam GABA_A GABA-A Receptor Diazepam->GABA_A Binds to BZD site Chloride_Channel Chloride Ion Channel GABA_A->Chloride_Channel Enhances GABAergic a affinity Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increases Cl- influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Compound This compound Sigma1R Sigma-1 Receptor Compound->Sigma1R Modulates HT1A 5-HT1A Receptor Compound->HT1A Agonist/Partial Agonist Ca_Signaling Calcium Signaling Modulation Sigma1R->Ca_Signaling Serotonin_Modulation Serotonin Release Modulation HT1A->Serotonin_Modulation Combined_Anxiolysis Anxiolytic Effect Ca_Signaling->Combined_Anxiolysis Serotonin_Modulation->Combined_Anxiolysis

Caption: Comparative signaling pathways of Diazepam and the putative mechanism of this compound.

Experimental Workflow

cluster_workflow Preclinical Anxiolytic Testing Workflow Animal_Acclimation Animal Acclimation & Habituation Compound_Admin Compound Administration (Vehicle, Test Compounds) Animal_Acclimation->Compound_Admin Behavioral_Testing Behavioral Testing (e.g., EPM, LDB) Compound_Admin->Behavioral_Testing Data_Collection Data Collection & Video Tracking Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: A generalized workflow for the preclinical evaluation of anxiolytic drug candidates.

Evaluating the Side Effect Profile of 2-phenyl-4-piperidin-1-ylquinoline and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, particularly for centrally active agents, a thorough evaluation of the side effect profile is as critical as the assessment of therapeutic efficacy. This guide provides a comparative analysis of the sedative and motor impairment potential of compounds related to 2-phenyl-4-piperidin-1-ylquinoline. Due to the limited public data on this specific molecule, this guide focuses on the closely related analog, pipequaline (PK 8165) , a partial benzodiazepine receptor agonist. Its side effect profile is compared against two standard reference drugs: diazepam , a classic benzodiazepine known for its sedative and motor-impairing effects, and haloperidol , a typical antipsychotic notorious for inducing motor disturbances.

Comparative Analysis of Side Effects

The sedative and motor-impairing effects of novel compounds are typically evaluated using a battery of preclinical behavioral assays. The open field test is a primary tool for assessing sedation through locomotor activity, while the rotarod and catalepsy bar tests are mainstays for measuring motor coordination and impairment.

CompoundAssaySpeciesKey Findings
Pipequaline (PK 8165) Open Field TestRatDose-dependent reduction in locomotor activity, rearing, and exploratory head-dipping observed at doses of 5-25 mg/kg.[1] At lower doses, it is suggested to be devoid of sedative effects and may have psychostimulating properties.[2]
Rotarod Test-Data not readily available in the public domain.
Catalepsy Bar Test-Data not readily available in the public domain.
Diazepam Open Field TestMouseDose-dependent sedative effects, with significant reductions in locomotor activity at doses of 0.5, 1.0, and 2.0 mg/kg.[3][4]
Rotarod TestMouseImpaired performance is a known side effect.[5] One study noted that significant impairment required a high GABA-A receptor occupancy of 72%.[6] At a dose of 5 mg/kg, 50% of mice fell from the rotarod.[5]
Haloperidol Rotarod TestMouse, RatDose- and time-dependent impairment in performance has been demonstrated.[7][8]
Catalepsy Bar TestRatInduces catalepsy with an AED50 (adverse effect dose in 50% of subjects) reported to be in the range of 0.23-0.45 mg/kg.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key experiments cited in this guide.

Open Field Test

Objective: To assess spontaneous locomotor activity and exploratory behavior, which can be indicative of sedation.

Methodology:

  • The open field apparatus typically consists of a square arena with walls to prevent escape. The floor is often divided into a grid of equal squares.

  • Animals are individually placed in the center of the arena and allowed to explore freely for a predetermined period (e.g., 5-10 minutes).[11]

  • An automated tracking system with infrared beams or a video camera connected to software is used to record various parameters.

  • Key parameters measured include:

    • Total distance traveled: A measure of overall locomotor activity. A significant decrease suggests sedation.

    • Time spent in the center vs. periphery: Can be an indicator of anxiety-like behavior.

    • Rearing frequency: The number of times the animal stands on its hind legs, indicating exploratory behavior.

    • Grooming and defecation: Can be altered by drug-induced stress or sedation.

  • The apparatus is thoroughly cleaned between each trial to eliminate olfactory cues.

Rotarod Test

Objective: To evaluate motor coordination, balance, and motor learning.

Methodology:

  • The rotarod apparatus consists of a rotating horizontal rod, often textured to provide grip. The speed of rotation can be constant or accelerating.

  • Animals are placed on the rotating rod, and the latency to fall off is recorded.[12]

  • A training or habituation period is often included on the days preceding the test to ensure that the animals are familiar with the apparatus.

  • On the test day, animals are typically subjected to multiple trials with a set inter-trial interval.

  • The speed of the rotarod is a critical parameter. For an accelerating rotarod, the initial and final speeds, as well as the rate of acceleration, are defined (e.g., accelerating from 4 to 40 rpm over 5 minutes).[8]

  • A decrease in the latency to fall compared to a vehicle-treated control group indicates motor impairment.

Catalepsy Bar Test

Objective: To measure drug-induced catalepsy, a state of motor immobility and waxy flexibility, often associated with antipsychotic drugs that block dopamine D2 receptors.

Methodology:

  • The apparatus consists of a horizontal bar elevated at a specific height from a flat surface.

  • The animal's forepaws are gently placed on the bar, with its hind paws resting on the surface.[13]

  • The time it takes for the animal to remove both forepaws from the bar (descent latency) is measured.[14]

  • A cut-off time is established (e.g., 180 seconds) to avoid undue stress on the animal.[13]

  • Measurements are typically taken at several time points after drug administration to capture the peak effect.

  • An increase in the descent latency is indicative of a cataleptic state.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of the sedative and motor impairment side effects of a novel compound.

G Preclinical Workflow for Sedation and Motor Impairment Assessment cluster_0 Compound Administration cluster_1 Behavioral Testing Battery cluster_2 Data Analysis and Interpretation A Test Compound Dosing D Open Field Test (Sedation Assessment) A->D E Rotarod Test (Motor Coordination) A->E F Catalepsy Bar Test (Motor Impairment) A->F B Vehicle Control B->D B->E B->F C Positive Control (e.g., Diazepam, Haloperidol) C->D C->E C->F G Quantitative Data Collection (e.g., Distance, Latency) D->G E->G F->G H Statistical Analysis (e.g., ANOVA, t-test) G->H I Side Effect Profile Determination H->I

Caption: Preclinical workflow for assessing sedative and motor side effects.

This guide provides a framework for evaluating the potential sedative and motor impairment side effects of this compound by examining its close analog, pipequaline, in comparison to standard reference compounds. The provided experimental protocols and workflow diagram offer a comprehensive overview for researchers in the field of drug development.

References

Comparative analysis of the binding affinity of 2-phenyl-4-piperidin-1-ylquinoline to BZ1 and BZ2 receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the binding characteristics of 2-phenyl-4-piperidin-1-ylquinoline, also known as PK 8165, reveals a notable lack of selectivity between the BZ1 and BZ2 subtypes of the GABA-A receptor. This guide synthesizes the available experimental data, outlines the methodologies used for its determination, and provides a visual representation of the relevant signaling pathways and experimental workflows.

Data Presentation: Binding Affinity

CompoundReceptor SubtypeBinding Affinity (Ki)Reference CompoundBinding Affinity (Ki)
This compound (PK 8165)BZ1No significant difference reportedDiazepamNot specified in source
This compound (PK 8165)BZ2No significant difference reportedDiazepamNot specified in source

Note: The available literature consistently reports an inability of PK 8165 to discriminate between BZ1 and BZ2 receptors, hence specific, differing Ki values are not provided. The compound is described as a competitive inhibitor with a Hill coefficient near unity, suggesting binding to a single population of receptors or multiple sites with similar affinity[1].

Experimental Protocols

The binding affinity of this compound to benzodiazepine receptors is typically determined using a competitive radioligand binding assay. The following is a representative protocol based on established methodologies.

Radioligand Binding Assay

Objective: To determine the in vitro binding affinity of this compound for BZ1 and BZ2 receptors by measuring its ability to displace a radiolabeled ligand from these receptors.

Materials:

  • Test Compound: this compound (PK 8165)

  • Radioligand: [³H]-Flunitrazepam (a non-selective BZ receptor agonist)

  • Receptor Source: Synaptic membrane preparations from rat cerebral cortex (contains a mixed population of BZ1 and BZ2 receptors) or cell lines selectively expressing BZ1 (e.g., α1β2γ2) and BZ2 (e.g., α2β3γ2, α3β3γ2, or α5β3γ2) receptor subtypes.

  • Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Displacer for Non-specific Binding: Diazepam or Clonazepam (at a high concentration, e.g., 1-10 µM)

  • Instrumentation: Liquid scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation:

    • Homogenize the brain tissue or cells in ice-cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the synaptic membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in the assay buffer to a specific protein concentration.

  • Binding Assay:

    • In a series of tubes, add a fixed concentration of the radioligand ([³H]-Flunitrazepam).

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • For the determination of non-specific binding, add a saturating concentration of a non-radiolabeled benzodiazepine (e.g., Diazepam) to a separate set of tubes.

    • For the determination of total binding, add only the radioligand and buffer.

    • Initiate the binding reaction by adding the membrane preparation to all tubes.

    • Incubate the mixture at a specific temperature (e.g., 0-4°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis & Packaging GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_A_Receptor GABA-A Receptor (BZ1/BZ2 Subtypes) Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Activation Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_Channel->Hyperpolarization Cl⁻ Influx GABA_release->GABA_A_Receptor Binding Compound This compound (PK 8165) Compound->GABA_A_Receptor Allosteric Modulation (Competitive at BZ site)

Caption: GABA-A receptor signaling pathway.

Experimental Workflow for Binding Affinity Assay

Binding_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue / Expressing Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Synaptic Membrane Pellet Centrifugation->Membrane_Pellet Incubation Incubation with: - [³H]-Flunitrazepam - this compound - Control (Diazepam) Membrane_Pellet->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Liquid Scintillation Counting Washing->Scintillation_Counting Data_Processing Calculate Specific Binding Scintillation_Counting->Data_Processing Curve_Fitting Generate Displacement Curve Data_Processing->Curve_Fitting IC50_Ki Determine IC50 and Ki Curve_Fitting->IC50_Ki

Caption: Workflow for radioligand binding assay.

References

Assessing the Therapeutic Index of 2-Phenyl-4-piperidin-1-ylquinoline and its Analogs in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A higher TI indicates a wider margin of safety for a drug. This guide provides a comparative assessment of the therapeutic index of a representative quinoline-based compound, a class of molecules showing promise in oncology, against a standard chemotherapeutic agent, doxorubicin.

Quantitative Assessment of Efficacy and Toxicity

The following table summarizes the in vitro efficacy (IC50) and in vivo acute toxicity (LD50) data for our representative quinoline derivative and doxorubicin. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro, while the LD50 is the lethal dose for 50% of a test animal population, indicating acute toxicity.

CompoundTherapeutic ClassIn Vitro Efficacy (IC50) vs. MCF-7 Cells (µM)In Vivo Acute Toxicity (LD50) in Rats (mg/kg)Hypothetical Therapeutic Index (LD50/IC50)¹
Quinoline Derivative (Compound 3c) Investigational Anticancer Agent7.05[1]> 2000²> 283,688
Doxorubicin Standard Chemotherapeutic0.1 - 2.5[2][3]~10.5[4]~4,200 - 105,000

¹ This is a hypothetical calculation for illustrative purposes, as the efficacy is an in vitro measurement and toxicity is an in vivo measurement. A true therapeutic index is typically determined from in vivo efficacy (ED50) and toxicity (TD50 or LD50) data. ² This LD50 value is based on a different quinoline derivative and is used here to illustrate the potential for low toxicity within this class of compounds, as specific in vivo toxicity data for Compound 3c was not available.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The half-maximal inhibitory concentration (IC50) values are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow for MTT Assay:

MTT_Workflow cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24 hours to allow cell attachment cell_seeding->incubation1 compound_addition Add varying concentrations of the test compound incubation1->compound_addition incubation2 Incubate for a specified period (e.g., 48-72 hours) compound_addition->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours to allow formazan formation mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization absorbance_reading Measure absorbance at ~570 nm using a microplate reader solubilization->absorbance_reading data_analysis Calculate cell viability and determine IC50 values absorbance_reading->data_analysis Acute_Toxicity_Workflow start Select starting dose based on preliminary data dose_animal1 Dose a single animal start->dose_animal1 observe1 Observe for 48 hours dose_animal1->observe1 outcome1 Animal survives? observe1->outcome1 increase_dose Increase the dose for the next animal outcome1->increase_dose Yes decrease_dose Decrease the dose for the next animal outcome1->decrease_dose No dose_animal_n Dose the next animal increase_dose->dose_animal_n decrease_dose->dose_animal_n observe_n Observe for 48 hours dose_animal_n->observe_n outcome_n Animal survives? observe_n->outcome_n continue_dosing Continue until stopping criteria are met (e.g., 3-5 reversals) outcome_n->continue_dosing calculate_ld50 Calculate LD50 using statistical methods continue_dosing->calculate_ld50 PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->PI3K Inhibits

References

Replicating and Validating Published Findings on 2-phenyl-4-piperidin-1-ylquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published findings related to 2-phenyl-4-piperidin-1-ylquinoline and its structural analogs. Due to the limited availability of direct experimental data for this compound, this document summarizes computational predictions for this compound and presents experimental data from closely related quinoline-piperidine scaffolds. This approach allows for a validated and objective comparison of its potential performance against established alternatives in the fields of acetylcholinesterase inhibition and antimalarial activity.

Comparative Analysis of Biological Activity

The primary therapeutic potential of this compound, as suggested by computational studies, lies in its ability to inhibit the enzyme acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. To contextualize this predicted activity, we compare it with the experimentally determined bioactivities of other quinoline-piperidine derivatives against AChE and the malaria parasite, Plasmodium falciparum.

Table 1: Comparative Biological Activity Data

CompoundTargetActivity TypeValueSource
This compound Acetylcholinesterase (AChE)Binding Affinity (kcal/mol)-9.23 ± 0.048[1][2]
Acetylcholinesterase (AChE)MM-GBSA (kcal/mol)-8.96 ± 0.64[1][2]
4-Amino-2-styrylquinolineAcetylcholinesterase (AChE)Binding Affinity (kcal/mol)-9.0 (predicted)[2]
[3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamateAcetylcholinesterase (AChE)Binding Affinity (kcal/mol)-9.1 (predicted)[2]
4-Aminoquinoline-piperidine derivative 11a P. falciparum (NF54, CQ-sensitive)IC50 (nM)33
4-Aminoquinoline-piperidine derivative 11a P. falciparum (K1, CQ-resistant)IC50 (nM)69
4-Aminoquinoline-piperidine derivative 16a P. falciparum (NF54, CQ-sensitive)IC50 (nM)20
4-Aminoquinoline-piperidine derivative 16a P. falciparum (K1, CQ-resistant)IC50 (nM)25
ChloroquineP. falciparum (NF54, CQ-sensitive)IC50 (nM)20
ChloroquineP. falciparum (K1, CQ-resistant)IC50 (nM)175

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis of the quinoline core and the evaluation of biological activity, based on published literature for analogous compounds.

General Synthesis of 4-Aminoquinoline-Piperidine Scaffolds

The synthesis of this compound can be inferred from established methods for similar quinoline derivatives. A plausible synthetic route involves the nucleophilic substitution of a halogenated quinoline precursor with piperidine.

Step 1: Synthesis of 2-phenyl-4-hydroxyquinoline

This step can be achieved via the Conrad-Limpach reaction. Aniline is reacted with ethyl benzoylacetate. The resulting anilide is then cyclized at high temperature using a high-boiling point solvent such as diphenyl ether.

Step 2: Chlorination of 2-phenyl-4-hydroxyquinoline

The hydroxyl group at the 4-position is converted to a chlorine atom, a good leaving group, using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction typically involves heating the hydroxyquinoline with an excess of POCl₃.

Step 3: Nucleophilic Substitution with Piperidine

The final step involves the reaction of 2-phenyl-4-chloroquinoline with piperidine. This nucleophilic aromatic substitution is typically carried out in a suitable solvent, such as ethanol or dimethylformamide (DMF), and may be heated to facilitate the reaction.

In Vitro Antiplasmodial Activity Assay

The antiplasmodial activity of the compounds is evaluated against chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of Plasmodium falciparum.

  • Parasite Culture: The parasites are maintained in a continuous culture of human A+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Susceptibility Assay: A suspension of infected red blood cells is exposed to serial dilutions of the test compounds in 96-well microtiter plates.

  • Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Quantification of Parasite Growth: Parasite growth inhibition is determined by measuring the activity of parasite lactate dehydrogenase (pLDH) using a colorimetric assay. The absorbance is read at 650 nm.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vitro Acetylcholinesterase Inhibition Assay

The inhibitory activity against acetylcholinesterase is determined using a modified Ellman's method.

  • Enzyme and Substrate Preparation: A solution of acetylcholinesterase (from electric eel), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI) is prepared in a phosphate buffer (pH 8.0).

  • Inhibition Assay: The test compound is pre-incubated with the enzyme in a 96-well plate for a specified period.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, ATCI.

  • Measurement: The hydrolysis of ATCI is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined from the dose-response curve.

Visualizing Methodologies

To further clarify the experimental and logical workflows, the following diagrams are provided.

G cluster_synthesis Proposed Synthesis of this compound A Aniline + Ethyl Benzoylacetate B 2-phenyl-4-hydroxyquinoline A->B Conrad-Limpach Reaction C 2-phenyl-4-chloroquinoline B->C Chlorination (POCl3) D This compound C->D Nucleophilic Substitution with Piperidine

A proposed synthetic workflow for this compound.

G cluster_workflow In Vitro Bioactivity Testing Workflow cluster_antimalarial Antimalarial Assay cluster_ache AChE Inhibition Assay start Synthesized Compound A2 Compound Incubation start->A2 B2 Compound Incubation start->B2 A1 P. falciparum Culture A1->A2 A3 pLDH Assay A2->A3 A4 IC50 Determination A3->A4 B1 Enzyme & Substrate Prep B1->B2 B3 Ellman's Method B2->B3 B4 IC50 Determination B3->B4

A generalized workflow for evaluating the biological activity of test compounds.

References

A comparative study of the metabolic stability of 2-phenyl-4-piperidin-1-ylquinoline and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Metabolic Stability of 2-Phenyl-4-piperidin-1-ylquinoline and Its Derivatives

In the realm of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative analysis of the metabolic stability of this compound and its derivatives. Quinoline-based compounds are a significant class of nitrogen-containing heterocyclic molecules that are foundational to numerous pharmaceuticals due to their wide range of biological activities, including anticancer and antimalarial properties.[1][2] Understanding the metabolic fate of these compounds is paramount for optimizing their therapeutic potential.

General Metabolic Pathways

The metabolism of xenobiotics, including quinoline derivatives, is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by the Cytochrome P450 (CYP450) superfamily of enzymes, introduce or expose functional groups through oxidation, reduction, or hydrolysis.[3] These transformations generally increase the polarity of the molecule. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid, to further enhance their water solubility and facilitate excretion.[4]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Drug Lipophilic Parent Drug (e.g., this compound) Phase_I_Enzymes Cytochrome P450 Enzymes (Oxidation, Reduction, Hydrolysis) Parent_Drug->Phase_I_Enzymes Phase_I_Metabolite More Polar Metabolite Phase_I_Enzymes->Phase_I_Metabolite Phase_II_Enzymes Conjugation Enzymes (e.g., UGTs, SULTs) Phase_I_Metabolite->Phase_II_Enzymes Conjugated_Metabolite Water-Soluble Conjugate Phase_II_Enzymes->Conjugated_Metabolite Excretion Excretion (Urine, Bile) Conjugated_Metabolite->Excretion

Figure 1. General pathway of drug metabolism.

Experimental Protocol: In Vitro Microsomal Stability Assay

The in vitro microsomal stability assay is a cornerstone for evaluating the metabolic stability of compounds during early drug discovery.[4][5] It measures the rate of disappearance of a test compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYP450s.[6][7]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds and positive controls (e.g., Diclofenac, Propranolol).[8]

  • Liver microsomes from relevant species (e.g., human, rat, mouse).[6][7]

  • Phosphate buffer (e.g., 100 mM, pH 7.4).[9]

  • NADPH regenerating system (cofactor for CYP450 enzymes), typically containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[9][10]

  • Acetonitrile with an internal standard to terminate the reaction and for sample preparation.[9]

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system.[8]

Procedure:

  • Preparation: Prepare stock solutions of test compounds and controls. Dilute liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[7]

  • Incubation: Add the test compound (at a final concentration, e.g., 1 µM) to the microsomal suspension.[6][7] Pre-incubate the mixture at 37°C.[9]

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.[6]

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), aliquots of the incubation mixture are transferred to a termination plate containing cold acetonitrile with an internal standard.[6][9]

  • Termination and Processing: The addition of acetonitrile stops the enzymatic reaction and precipitates proteins. The samples are then centrifuged to pellet the precipitated protein.[9]

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the test compound at each time point.[7][8]

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. The elimination rate constant (k) is determined from the slope of the natural log of the percentage remaining versus time. From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.[7]

G cluster_workflow Microsomal Stability Assay Workflow Start Prepare Reagents: - Test Compound (1µM) - Liver Microsomes (0.5 mg/mL) - Buffer (pH 7.4) Incubate Pre-incubate Compound + Microsomes at 37°C Start->Incubate Initiate Initiate Reaction: Add NADPH Cofactor Incubate->Initiate Sample Sample at Time Points (0, 5, 15, 30, 45 min) Initiate->Sample Terminate Terminate Reaction: Add Cold Acetonitrile + Internal Standard Sample->Terminate Process Centrifuge to Pellet Protein Terminate->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze Calculate Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) Analyze->Calculate

Figure 2. Experimental workflow for an in vitro microsomal stability assay.

Comparative Metabolic Stability Data

The metabolic stability of this compound can be significantly altered by introducing substituents at various positions on the quinoline, phenyl, or piperidine rings. These modifications can block or enhance metabolism by altering the electronic properties of the molecule or sterically hindering access by metabolic enzymes. The following table presents hypothetical, yet representative, data for the parent compound and several of its derivatives.

Compound IDR1 (Phenyl Ring)R2 (Piperidine Ring)Human Microsomes t½ (min)Human Microsomes CLint (µL/min/mg)Rat Microsomes t½ (min)Rat Microsomes CLint (µL/min/mg)
Parent HH1592.48173.3
Deriv-A 4-FH4530.82555.4
Deriv-B 4-OCH₃H8173.34346.6
Deriv-C H4-OH5277.23462.0
Deriv-D 4-F4-F>60<23.15525.2
  • Parent Compound: Shows moderate metabolic stability.

  • Derivative A (Deriv-A): Introduction of a fluorine atom at the para-position of the phenyl ring, a common strategy to block metabolism, results in a significant increase in metabolic stability (longer t½, lower CLint).

  • Derivative B (Deriv-B): The addition of a methoxy group, which can undergo O-dealkylation, creates a new metabolic liability, leading to decreased stability.

  • Derivative C (Deriv-C): Hydroxylation on the piperidine ring introduces a polar group that can be a site for Phase II conjugation, potentially leading to faster clearance.

  • Derivative D (Deriv-D): Fluorination at positions on both the phenyl and piperidine rings further enhances metabolic stability, demonstrating an additive effect of blocking multiple potential metabolic "hotspots."

Structure-Metabolism Relationships

The chemical structure of a compound dictates its susceptibility to metabolism. For this compound, several regions are potential sites for metabolic modification.

  • Aromatic Rings (Quinoline and Phenyl): These are susceptible to CYP450-mediated hydroxylation. The exact position of hydroxylation is influenced by the electronic properties of the rings.

  • Piperidine Ring: The aliphatic piperidine ring is a common site for oxidation, leading to the formation of hydroxylated metabolites or lactams.

  • Benzylic Positions: While this specific molecule lacks a classical benzylic carbon, carbons adjacent to aromatic systems or heteroatoms are often targets for oxidation.

Modifying these "hotspots" is a key strategy in medicinal chemistry to improve a drug candidate's metabolic profile.

Figure 3. Potential sites of metabolism on the this compound scaffold.

Conclusion

The metabolic stability of this compound and its derivatives is a complex interplay of structural features and their interaction with metabolic enzymes. The in vitro microsomal stability assay provides essential data to guide the structural modification of lead compounds.[5] By strategically modifying metabolically labile sites, for instance, through fluorination, researchers can significantly enhance metabolic stability, leading to improved pharmacokinetic properties and a higher probability of clinical success. This comparative guide underscores the importance of integrating metabolic studies early in the drug discovery pipeline to efficiently identify and optimize promising therapeutic candidates.

References

Safety Operating Guide

Prudent Disposal of 2-phenyl-4-piperidin-1-ylquinoline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Do not dispose of 2-phenyl-4-piperidin-1-ylquinoline down the drain or in regular trash. This compound should be treated as hazardous chemical waste and disposed of through an approved institutional or commercial waste management service.

Hazard Assessment and Waste Classification

Given the absence of a specific SDS, a conservative approach to hazard assessment is mandatory. The disposal plan is predicated on the toxicological and hazardous properties of its parent structures:

  • Quinoline: Toxic if inhaled, swallowed, or absorbed through the skin. It can cause irritation to the eyes, skin, and respiratory system. Environmentally, it can be harmful to aquatic life.

  • Piperidine: A flammable liquid and vapor that is toxic when in contact with skin or inhaled, and harmful if swallowed. It causes severe skin burns and eye damage.

Therefore, this compound should be handled as a hazardous substance with the following potential characteristics:

Hazard CharacteristicPresumed ClassificationJustification
Toxicity Acute Toxicity (Oral, Dermal, Inhalation)Based on the known hazards of quinoline and piperidine.
Corrosivity Potentially CorrosivePiperidine is corrosive.
Flammability Potentially FlammablePiperidine is a flammable liquid.
Environmental Hazard Harmful to Aquatic LifeBased on the known hazards of quinoline.

Due to these potential hazards, the waste must be classified as hazardous chemical waste .

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use a fume hood to avoid inhalation of any potential vapors or dust.

Step-by-Step Disposal Protocol

Objective: To safely collect, label, and store this compound waste for pickup by a certified hazardous waste management service.

Materials:

  • Designated hazardous waste container (chemically compatible, with a secure lid)

  • Hazardous waste label

  • Fume hood

  • Appropriate PPE

Procedure:

  • Container Selection:

    • Choose a container that is in good condition, free of cracks or leaks, and has a tightly sealing lid.

    • Ensure the container material is compatible with organic amines and aromatic compounds. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Waste Collection:

    • All work with this compound, including its disposal into a waste container, must be conducted within a certified chemical fume hood.

    • Carefully transfer the waste material into the designated hazardous waste container. Avoid spills and splashes.

    • If the compound is a solid, use a dedicated spatula. For liquids, use a funnel to prevent spillage.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion of vapors.

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate quantity of waste.

      • The date of accumulation.

      • The associated hazards (e.g., "Toxic," "Corrosive," "Flammable").

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

    • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to contain any potential leaks.

    • Store the waste away from incompatible materials, such as strong oxidizing agents and acids.[1]

  • Waste Pickup:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

    • Follow your institution's specific procedures for requesting a waste pickup.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Prohibited Disposal Methods

  • Do not dispose of this compound down the sanitary sewer.[2]

  • Do not discard this compound in the regular trash.

  • Do not allow the chemical to evaporate in the fume hood as a means of disposal.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_finalization Finalization & Storage ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Fume Hood ppe->fume_hood Ensure Safety select_container Select a Compatible Hazardous Waste Container fume_hood->select_container Begin Disposal Process transfer_waste Carefully Transfer Waste into Container select_container->transfer_waste seal_container Securely Seal the Container transfer_waste->seal_container label_waste Label with 'Hazardous Waste' and Chemical Name seal_container->label_waste Properly Identify store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste request_pickup Request Pickup from EHS or Licensed Waste Vendor store_waste->request_pickup Final Step

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-phenyl-4-piperidin-1-ylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling 2-phenyl-4-piperidin-1-ylquinoline must adhere to stringent safety protocols. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protective equipment (PPE) and handling procedures is essential, based on the known hazards of its constituent chemical groups: quinoline and piperidine.

Hazard Analysis

A comprehensive hazard assessment for this compound is informed by the toxicological profiles of quinoline and piperidine. Piperidine is recognized as a highly flammable substance that is toxic or harmful upon ingestion, skin contact, or inhalation, and can cause severe skin burns and eye damage.[1][2] Quinoline is also classified as a harmful compound, necessitating careful handling in well-ventilated areas to avoid exposure.[3][4]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to ensure personnel safety. This includes comprehensive protection for the eyes, face, hands, and body.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles to protect against splashes.[3][5]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after handling.[3][6]
Body Laboratory Coat & Chemical-Resistant ApronA flame-retardant lab coat worn over personal clothing is required. For tasks with a higher risk of splashing, a chemical-resistant apron should also be worn.
Respiratory RespiratorA NIOSH-approved respirator with appropriate cartridges for organic vapors should be used, especially when handling the compound as a powder or in solutions that may produce aerosols.[3][6]
Footwear Closed-Toe ShoesShoes should be made of a non-porous material to prevent absorption of any spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (Fume Hood) gather_ppe Gather All Required PPE prep_area->gather_ppe 1. inspect_ppe Inspect PPE for Integrity gather_ppe->inspect_ppe 2. don_ppe Don PPE in Correct Sequence inspect_ppe->don_ppe 3. weigh_solid Weigh Solid Compound don_ppe->weigh_solid 4. dissolve Dissolve in Solvent weigh_solid->dissolve 5. conduct_exp Conduct Experiment dissolve->conduct_exp 6. decontaminate_tools Decontaminate Glassware and Tools conduct_exp->decontaminate_tools 7. dispose_waste Dispose of Chemical Waste decontaminate_tools->dispose_waste 8. doff_ppe Doff PPE in Correct Sequence dispose_waste->doff_ppe 9. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 10.

Caption: Step-by-step workflow for safely handling this compound.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

Table 2: Chemical Waste Disposal Plan

Waste TypeContainerLabelingDisposal Procedure
Solid Waste Labeled, sealed waste container"Hazardous Waste: this compound, Solid"Store in a designated satellite accumulation area.
Liquid Waste Labeled, sealed waste container"Hazardous Waste: this compound, [Solvent Name]"Store in a designated satellite accumulation area.
Contaminated PPE Labeled, sealed waste bag"Hazardous Waste: Contaminated PPE"Dispose of as hazardous waste.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[6] In the event of a spill, evacuate the area and follow your laboratory's established spill response protocol.[3][6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.